1-Methyl-1H-1,2,4-triazol-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-7-2-5-3(4)6-7/h2H,1H3,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSCXLZIKKHZND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340675 | |
| Record name | 1-Methyl-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49607-51-4 | |
| Record name | 1-Methyl-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-1H-1,2,4-triazol-3-amine: Chemical Properties and Structure
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Methyl-1H-1,2,4-triazol-3-amine. The information is presented to be a valuable resource for researchers and professionals engaged in drug development and scientific investigation involving this compound.
Core Chemical and Physical Properties
This compound is a heterocyclic organic compound. A summary of its key chemical and physical properties is provided in the table below for easy reference and comparison. Please note that some of the data are predicted values due to the limited availability of experimentally determined figures in published literature.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 49607-51-4 | [1] |
| Molecular Formula | C₃H₆N₄ | [1] |
| Molecular Weight | 98.11 g/mol | [1] |
| Melting Point | 81-86 °C | [2] |
| Boiling Point (Predicted) | 281.9 ± 23.0 °C | [2] |
| Physical Form | Solid | [3] |
| SMILES | CN1C=NC(=N1)N | [1] |
| pKa (Predicted) | 5.15 ± 0.10 | [2] |
| LogP (Predicted) | -0.02150 | [2] |
Chemical Structure
The chemical structure of this compound consists of a five-membered 1,2,4-triazole ring, which is substituted with a methyl group at the N1 position and an amine group at the C3 position.
Structural Diagram:
Caption: 2D representation of the molecular structure.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reduction of a nitro precursor.[4]
Materials:
-
1-methyl-3-nitro-1H-1,2,4-triazole
-
Methanol
-
10% Palladium on activated carbon (Pd/C) catalyst
-
Hydrazine monohydrate
Procedure:
-
Dissolve 1-methyl-3-nitro-1H-1,2,4-triazole (613 mg, 4.8 mmol) in 6 mL of methanol.
-
To this solution, add 10% palladium on carbon catalyst (51 mg).
-
Add hydrazine monohydrate (543 mg, 11 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 1.5 hours.
-
Monitor the reaction for completion.
-
Upon completion, remove the palladium on carbon catalyst by filtration.
-
Wash the catalyst with methanol.
-
Evaporate the solvent from the filtrate to yield this compound as a white solid (469 mg, 99% yield).[4]
Synthesis Workflow Diagram:
Caption: Flowchart of the synthesis process.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific, publicly available data on the detailed biological activities, mechanism of action, and involvement in signaling pathways for this compound. While the broader class of 1,2,4-triazole derivatives is known to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties, specific studies on this particular methylated aminotriazole are not readily found in the surveyed literature.[5][6][7] Further research is required to elucidate its potential biological functions and therapeutic applications.
Analytical Methods
Detailed, validated analytical protocols such as High-Performance Liquid Chromatography (HPLC) for the specific quantification and analysis of this compound are not extensively documented in the available scientific literature. While methods for related triazole compounds exist, a dedicated and optimized protocol for this specific molecule has not been identified in the current search.[8][9] Development of such methods would be a crucial step for quality control and pharmacokinetic studies.
References
- 1. This compound | C3H6N4 | CID 566503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 49607-51-4 [chemicalbook.com]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-1,2,4-triazol-3-amine (CAS No: 49607-51-4) is a heterocyclic organic compound belonging to the triazole family. Triazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2][3] A thorough understanding of the physicochemical properties of this molecule is fundamental for its application in research and development, influencing aspects such as formulation, bioavailability, and interaction with biological systems. This guide provides a consolidated overview of its key physicochemical data, experimental protocols for its synthesis and characterization, and logical workflows relevant to its scientific evaluation.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that several of these values are predicted based on computational models, as is common for specialized research chemicals.
| Property | Value | Source / Comment |
| Molecular Formula | C₃H₆N₄ | PubChem[4] |
| Molecular Weight | 98.11 g/mol | PubChem[4] |
| Appearance | White solid | ChemicalBook[5] |
| Melting Point | 81-86 °C | LookChem[6] |
| Boiling Point | 281.9 ± 23.0 °C | LookChem (Predicted)[6] |
| Density | 1.44 ± 0.1 g/cm³ | LookChem (Predicted)[6] |
| pKa | 5.15 ± 0.10 | LookChem (Predicted)[6] |
| LogP | -0.02150 | LookChem (Predicted)[6] |
| Solubility | Soluble in polar solvents like water and alcohols.[7] | General property of related amino-triazoles.[7][8] |
| Storage Temperature | Room temperature, keep in dark place, inert atmosphere. | LookChem[6] |
Experimental Protocols & Methodologies
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are methodologies for the synthesis of this compound and standard protocols for the determination of its key physicochemical properties.
Synthesis Protocol: Reduction of 1-Methyl-3-nitro-1H-1,2,4-triazole
A common and high-yield synthesis route involves the reduction of a nitro-precursor.[5]
Materials:
-
1-methyl-3-nitro-1H-1,2,4-triazole (1 equivalent)
-
Methanol (solvent)
-
10% Palladium on activated carbon (catalyst)
-
Hydrazine monohydrate (approx. 2.3 equivalents)
Procedure:
-
Dissolve 1-methyl-3-nitro-1H-1,2,4-triazole (e.g., 613 mg, 4.8 mmol) in methanol (e.g., 6 mL).[5]
-
To this solution, add 10% palladium on carbon catalyst (e.g., 51 mg).[5]
-
Carefully add hydrazine monohydrate (e.g., 543 mg, 11 mmol).[5]
-
Heat the reaction mixture to reflux and maintain for approximately 1.5 hours.[5]
-
Monitor the reaction to completion (e.g., by TLC).
-
After the reaction is complete, cool the mixture and remove the palladium catalyst by filtration through a suitable medium (e.g., celite).
-
Wash the catalyst with additional methanol to ensure complete recovery of the product.[5]
-
Evaporate the solvent from the combined filtrate under reduced pressure.
-
The resulting solid is this compound, which can be obtained as a white solid with a high yield (e.g., 99%).[5]
Methodology for Physicochemical Property Determination
The following outlines standard laboratory techniques for characterizing the properties listed in the table.
1. Melting Point Determination using Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.
-
Procedure:
-
A small, accurately weighed amount of the sample (1-3 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
The heat flow is recorded versus temperature. The onset temperature of the melting endotherm is typically reported as the melting point.
-
2. pKa Determination using Potentiometric Titration
-
Principle: The pKa is the pH at which a compound is 50% ionized. For a basic compound like an amine, this is determined by titrating a solution of the protonated compound with a strong base and monitoring the pH.
-
Procedure:
-
Accurately prepare a solution of the compound in water or a co-solvent system (e.g., water/methanol) at a known concentration (e.g., 0.01 M).
-
Acidify the solution with a strong acid (e.g., HCl) to fully protonate the amine group.
-
Titrate the solution with a standardized strong base (e.g., NaOH) of known concentration, adding small, precise volumes.
-
Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.
-
3. LogP Determination using the Shake-Flask Method
-
Principle: The partition coefficient (LogP) is a measure of a compound's lipophilicity. It is determined by measuring the equilibrium concentration of the compound in a two-phase system of n-octanol and water.
-
Procedure:
-
Prepare a stock solution of the compound in either water or n-octanol.
-
Add a known volume of this stock solution to a flask containing pre-saturated n-octanol and pre-saturated water (e.g., in a 1:1 volume ratio).
-
Seal the flask and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Centrifuge the mixture to ensure complete separation of the two layers.
-
Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate LogP as the base-10 logarithm of the ratio of the concentration in n-octanol to the concentration in water.
-
Biological Context and Significance
While specific signaling pathway data for this compound is not extensively documented in the public domain, the broader 1,2,4-triazole scaffold is a well-established pharmacophore. Derivatives are known to act as:
-
Antifungal Agents: Many triazole-based drugs, such as fluconazole, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is critical for the synthesis of ergosterol, a key component of fungal cell membranes.[1][9]
-
Enzyme Inhibitors: The nitrogen atoms in the triazole ring can coordinate with metal ions in enzyme active sites, leading to inhibitory activity. For example, 3-amino-1,2,4-triazole is a known inhibitor of catalase and imidazoleglycerol-phosphate dehydratase.[8]
-
Anticancer Agents: Some substituted 1,2,4-triazol-3-amine derivatives have demonstrated potent cytotoxic activities against lung cancer cell lines by inducing apoptosis.[3]
The physicochemical properties detailed in this guide—particularly pKa, solubility, and LogP—are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, and are essential for its further development as a potential therapeutic agent or research tool.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C3H6N4 | CID 566503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 49607-51-4 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: 1-Methyl-1H-1,2,4-triazol-3-amine
CAS Number: 49607-51-4
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 1-Methyl-1H-1,2,4-triazol-3-amine (CAS: 49607-51-4), a key heterocyclic building block in modern medicinal chemistry. This document consolidates essential chemical, physical, and spectroscopic data, outlines a detailed high-yield synthesis protocol, and discusses the compound's significant role as a precursor to advanced therapeutic agents. All quantitative data is presented in structured tables, and key processes are visualized through logical diagrams to facilitate understanding and application in a research and development setting.
Chemical & Physical Properties
This compound is a white solid at room temperature.[1] Its fundamental properties are summarized below, compiled from various chemical databases and suppliers.[2][3][4]
| Property | Value | Source(s) |
| CAS Number | 49607-51-4 | [2] |
| Molecular Formula | C₃H₆N₄ | [2][4] |
| Molecular Weight | 98.11 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Amino-1-methyl-1H-1,2,4-triazole, 1-methyl-1,2,4-triazol-3-amine | [5] |
| Appearance | White powder | [1] |
| Purity | ≥95-98% (Commercially available) | [1][4] |
| SMILES | CN1C=NC(=N1)N | [2][3] |
| InChI Key | CNSCXLZIKKHZND-UHFFFAOYSA-N | [2][3] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of this compound. While publicly accessible raw spectra are limited, databases confirm their existence, and the expected fragmentation patterns for the 1,2,4-triazole core are well-documented.[2][6]
| Data Type | Expected Characteristics / Values |
| ¹H NMR | Expected signals would include a singlet for the N-methyl (N-CH₃) protons, a singlet for the triazole ring proton (C5-H), and a broad singlet for the amine (-NH₂) protons. The exact chemical shifts would be solvent-dependent. PubChem indicates spectral data is available via SpectraBase.[2] |
| ¹³C NMR | Expected signals include resonances for the N-methyl carbon, and two distinct aromatic carbons for the triazole ring (C3 and C5). PubChem indicates spectral data is available via SpectraBase.[2] |
| Mass Spec. (EI) | The molecular ion peak [M]⁺ is expected at an m/z of approximately 98.06.[2] The fragmentation of the 1,2,4-triazole ring under Electron Ionization (EI) typically involves the loss of neutral molecules like HCN or N₂.[6][7] A primary fragmentation pathway for the unsubstituted 1,2,4-triazole core is the loss of a hydrogen cyanide (HCN) molecule.[6] |
Experimental Protocols
Synthesis via Reduction of a Nitro Precursor
A highly efficient and high-yield synthesis for this compound has been reported, involving the reduction of a nitro-triazole intermediate.
Reaction Scheme: 1-methyl-3-nitro-1H-1,2,4-triazole → this compound
Detailed Protocol:
-
Step 1 (Dissolution): 1-methyl-3-nitro-1H-1,2,4-triazole (613 mg, 4.8 mmol) is dissolved in 6 mL of methanol.
-
Step 2 (Addition of Reagents): To the solution, 10% palladium on carbon (Pd/C) catalyst (51 mg) and hydrazine monohydrate (543 mg, 11 mmol) are added.
-
Step 3 (Reaction): The reaction mixture is heated to reflux and maintained for 1.5 hours.
-
Step 4 (Work-up): Upon completion, the reaction mixture is cooled. The palladium catalyst is removed by filtration, and the catalyst is washed with additional methanol.
-
Step 5 (Isolation): The solvent from the combined filtrate is evaporated under reduced pressure to yield this compound (469 mg, 99% yield) as a white solid.
References
- 1. This compound, CasNo.49607-51-4 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 2. This compound | C3H6N4 | CID 566503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound 95% | CAS: 49607-51-4 | AChemBlock [achemblock.com]
- 5. 49607-51-4 CAS Manufactory [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. notes.fluorine1.ru [notes.fluorine1.ru]
Spectral Data Characterization of 1-Methyl-1H-1,2,4-triazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data characterization of 1-Methyl-1H-1,2,4-triazol-3-amine. The document is structured to offer a detailed understanding of the compound's spectroscopic properties, including predicted data based on the analysis of related structures, and standardized experimental protocols for data acquisition.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole scaffold in a wide range of biologically active molecules. Accurate characterization of its spectral properties is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings. This guide summarizes the expected key spectral features based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy.
Predicted Spectral Data
¹H NMR (Proton NMR) Spectral Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 8.2 | Singlet | 1H | H-5 (Triazole ring proton) |
| ~5.0 - 5.5 | Broad Singlet | 2H | -NH₂ (Amine protons) |
| ~3.5 - 3.8 | Singlet | 3H | -CH₃ (Methyl protons) |
¹³C NMR (Carbon-13 NMR) Spectral Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 160 | C-3 (Carbon attached to the amine group) |
| ~140 - 145 | C-5 (Triazole ring carbon) |
| ~30 - 35 | -CH₃ (Methyl carbon) |
IR (Infrared) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Strong, Broad (two bands) | N-H stretch (primary amine) |
| 3100 - 3000 | Medium | C-H stretch (aromatic-like) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic) |
| 1650 - 1580 | Strong | N-H bend (primary amine) |
| 1550 - 1450 | Medium to Strong | C=N and N=N stretch (triazole ring) |
| 1335 - 1250 | Medium | C-N stretch |
Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 98 | High | [M]⁺ (Molecular ion) |
| 97 | Moderate | [M-H]⁺ |
| 70 | Moderate | [M-N₂]⁺ or [M-HCN-H]⁺ |
| 56 | Moderate to High | [M-CH₃N]⁺ or [M-N₂-CH₂]⁺ |
| 42 | High | [CH₃N₂]⁺ or [C₂H₄N]⁺ |
UV-Vis (Ultraviolet-Visible) Spectral Data
Solvent: Ethanol
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~210 - 230 | High | π → π |
| ~260 - 280 | Low to Medium | n → π |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a foundation for the acquisition of spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling.
-
A wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay (2-5 seconds) are typically required. A larger number of scans will be necessary compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source. For higher accuracy mass measurements, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended.
-
Data Acquisition:
-
Introduce the sample into the ion source (direct infusion or via a gas chromatograph).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).
-
The electron energy is typically set to 70 eV for EI.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range (typically 0.1 - 1.0 AU).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualizations
The following diagrams illustrate the general workflow for the spectral characterization of an organic compound and the logical relationships between the different spectroscopic techniques.
An In-depth Technical Guide to ¹H and ¹³C NMR Analysis of Substituted 1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of substituted 1,2,4-triazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. A thorough understanding of their structural characterization by ¹H and ¹³C NMR spectroscopy is crucial for the unambiguous identification and development of novel 1,2,4-triazole-based entities.
Core Concepts in NMR Spectroscopy of 1,2,4-Triazoles
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules, including 1,2,4-triazole derivatives. The chemical environment of each proton (¹H) and carbon (¹³C) atom within a molecule generates a unique spectral fingerprint.
¹H NMR Spectroscopy of 1,2,4-Triazoles: The proton NMR spectra of 1,2,4-triazole derivatives display characteristic signals for protons on the triazole ring and its substituents. The chemical shifts of the C-H protons on the triazole ring are influenced by the electronic nature of the substituents and their position of attachment (N1, N2, or N4). Protons directly attached to the carbon atoms of the 1,2,4-triazole ring (C3-H and C5-H) typically resonate in the downfield region of the spectrum, generally between δ 7.5 and 9.5 ppm.[1] The precise chemical shifts are sensitive to the substituents on the ring and the nitrogen atoms.[1] Protons on substituent groups will appear in their expected regions of the NMR spectrum; for instance, alkyl protons are found in the upfield region (δ 0.5-4.5 ppm), while aromatic protons resonate further downfield.[1]
¹³C NMR Spectroscopy of 1,2,4-Triazoles: The carbon NMR spectra provide valuable information about the carbon framework of the molecule. The chemical shifts of the triazole ring carbons (C3 and C5) are also sensitive to the nature and position of substituents. These carbons typically resonate in the aromatic region of the spectrum.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize representative ¹H and ¹³C NMR chemical shift data for a variety of substituted 1,2,4-triazoles, compiled from recent literature. These values serve as a reference for the structural elucidation of related compounds.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for Selected Substituted 1,2,4-Triazoles
| Compound/Substituents | Triazole Ring Protons | Substituent Protons | Solvent | Reference |
| 1-(1-(4-nitrophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole | 8.27 (s, 1H), 7.81 (s, 1H) | 8.15 (d, J = 8.4 Hz, 2H), 7.70 (d, J = 8.5 Hz, 2H), 5.90 (s, 1H), 4.47 (s, 2H), 1.49 (s, 3H) | DMSO-d₆ | [2] |
| Isopropyl ((2S)-1-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate | 8.22 (s, 1H), 7.86 (s, 1H) | 9.98 (s, 1H), 7.52 (d, J = 8.2 Hz, 2H), 7.35 (d, J = 8.3 Hz, 2H), 7.14 (d, J = 8.5 Hz, 1H), 5.49 (s, 1H), 4.78–4.71 (m, 1H), 4.37–4.29 (m, 2H), 3.94 (t, J = 8.1 Hz, 1H), 2.01–1.94 (m, 1H), 1.38 (s, 3H), 1.17 (t, J = 6.0 Hz, 6H), 0.89 (d, J = 6.8 Hz, 6H) | DMSO-d₆ | [2] |
| 5-((4-fluorostyrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | 12.67 (bs, 1H, NH) | 7.19-7.81 (m, 5H, HA & Ar-H), 6.95 (d, 1H, HB, J = 9.6 Hz), 5.41 (s, 2H, NH₂), 4.47 (bs, 2H, CH₂) | CDCl₃/DMSO-d₆ | [3][4] |
| 5,5'-Butane-1,4-diylbis(4-methyl-3-[(3-methylbut-2-en-1-yl)sulfanyl])-4H-1,2,4-triazole | - | 5.26 (2H, t, J = 7.5, -CH₂-CH=), 3.61 (4H, d, J = 7.8, -CH₂-CH=), 3.44 (4H, s, -CH₂-CH₂), 2.73 (4H, s, -CH₂-CH₂), 1.71 (6H, s, =C-CH₃), 1.62 (6H, s, =C-CH₃), 1.44 (6H, s, N-CH₃) | DMSO | [5] |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for Selected Substituted 1,2,4-Triazoles
| Compound/Substituents | Triazole Ring Carbons | Substituent Carbons | Solvent | Reference |
| 1-(1-(4-nitrophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole | 151.0, 145.4 | 154.0, 146.9, 127.3, 123.5, 73.3, 59.5, 27.6 | DMSO-d₆ | [2] |
| Isopropyl ((2S)-1-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamate | 150.9, 145.3 | 171.1, 156.5, 141.3, 137.9, 126.1, 119.2, 72.9, 67.5, 61.4, 60.1, 30.8, 27.6, 22.6, 19.7, 19.0 | DMSO-d₆ | [2] |
| 5-((4-fluorostyrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | 160.9 (C-5), 157.1 (C-3) | 164.3, 135.7 (C-HA), 132.7, 132.2, 126.3 (C-HB), 118.3, 59.8 (CH₂) | CDCl₃/DMSO-d₆ | [3][4] |
| 5,5'-Butane-1,4-diylbis(4-methyl-3-[(3-methylbut-2-en-1-yl)sulfanyl])-4H-1,2,4-triazole | 156.16, 148.89 | 137.10, 119.40, 32.26, 30.42, 26.11, 25.79, 24.50, 17.66 | DMSO | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible NMR analysis. The following protocols are synthesized from various cited research articles.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the substituted 1,2,4-triazole sample.
-
Solvent Selection: Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and depends on the solubility of the compound. DMSO-d₆ is a common choice for many triazole derivatives.[2][3][4][6][7]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (δ = 0.00 ppm). In many cases, the residual solvent peak can also be used as a secondary reference. For example, in DMSO-d₆, the residual proton peak is at ~2.50 ppm and the carbon peak is at ~39.5 ppm.[6] For CDCl₃, the residual proton peak is at ~7.26 ppm and the carbon peak is at ~77.0 ppm.[2][6]
NMR Data Acquisition
-
Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300, 400, or 500 MHz for ¹H NMR and a corresponding frequency (e.g., 75, 100, or 125 MHz) for ¹³C NMR.[2][5][6]
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence is generally used.
-
Number of Scans: Typically 16 to 64 scans are acquired, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is common.
-
Spectral Width: A spectral width of approximately 10-15 ppm is usually sufficient.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is typical.
-
Spectral Width: A spectral width of around 200-250 ppm is standard.
-
Data Processing and Interpretation
-
Fourier Transformation: The acquired Free Induction Decay (FID) is processed by Fourier transformation.
-
Phasing and Baseline Correction: The transformed spectrum is manually or automatically phased and the baseline is corrected.
-
Referencing: The spectrum is referenced to the internal standard (TMS) or the residual solvent peak.
-
Integration and Multiplicity Analysis (¹H NMR): The integral of each signal is determined to establish the relative number of protons. The splitting pattern (multiplicity: singlet, doublet, triplet, etc.) provides information about the number of neighboring protons.
-
Chemical Shift Analysis: The chemical shifts of both ¹H and ¹³C signals are analyzed to identify the different chemical environments within the molecule. Comparison with tabulated data and prediction software can aid in structural assignment.
-
2D NMR Experiments: For complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons.[8]
Visualizations
General Structure of a Substituted 1,2,4-Triazole
Caption: General structure of a substituted 1,2,4-triazole ring.
NMR Analysis Workflow
Caption: A typical workflow for the NMR analysis of chemical compounds.
Influence of Substituents on Chemical Shifts
Caption: The effect of substituents on NMR chemical shifts.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. pubs.aip.org [pubs.aip.org]
- 5. dovepress.com [dovepress.com]
- 6. rsc.org [rsc.org]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. dspace.ncl.res.in [dspace.ncl.res.in]
A Comprehensive Technical Guide to 3-Amino-5-methyl-4H-1,2,4-triazole: A Versatile Heterocyclic Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the triazole isomer with the molecular formula C₃H₆N₄, correctly identified as 3-amino-5-methyl-4H-1,2,4-triazole. While the broader class of triazoles has the general formula C₂H₃N₃, this specific substituted triazole is a valuable building block in medicinal chemistry and materials science. This document outlines its chemical properties, provides detailed experimental protocols for its synthesis, and explores its role as a scaffold in the development of therapeutic agents.
Chemical Identity and Properties
The compound with the molecular formula C₃H₆N₄ is an amino and methyl substituted derivative of a 1,2,4-triazole. Its preferred IUPAC name is 5-methyl-1H-1,2,4-triazol-3-amine , and it is also commonly referred to as 3-amino-5-methyl-4H-1,2,4-triazole.
Table 1: Physicochemical Properties of 5-methyl-1H-1,2,4-triazol-3-amine
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆N₄ | --INVALID-LINK-- |
| Molecular Weight | 98.11 g/mol | --INVALID-LINK-- |
| CAS Number | 4923-01-7 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | Guidechem |
| Melting Point | 142-144 °C | LookChem |
| pKa | 11.56 ± 0.40 (Predicted) | Guidechem |
| Solubility | Soluble in water | Guidechem |
Experimental Protocols for Synthesis
The synthesis of 5-methyl-1H-1,2,4-triazol-3-amine can be achieved through several routes, primarily involving the cyclization of a guanidine derivative with a carboxylic acid or its equivalent. Below are two detailed methodologies.
2.1. Method 1: Microwave-Assisted Synthesis from Aminoguanidine Bicarbonate and Acetic Acid
This method provides a green and efficient approach to the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1]
-
Materials:
-
Aminoguanidine bicarbonate
-
Acetic acid
-
Hydrochloric acid (37% solution)
-
Isopropanol (for solid carboxylic acids)
-
-
Procedure:
-
In a suitable reaction vessel, a mixture of aminoguanidine bicarbonate (1.0 mmol) and a 37% solution of hydrochloric acid (1.2 mmol) is stirred for 2 hours.
-
Water is evaporated to yield dry aminoguanidine hydrochloride.
-
Acetic acid (1.2 mmol) is added to the aminoguanidine hydrochloride in a microwave process vial.
-
The mixture is irradiated in a multimode microwave reactor at 180 °C for 3 hours.
-
After cooling, the product is purified, for example, by recrystallization from a suitable solvent like ethanol.
-
2.2. Method 2: Conventional Synthesis from Aminoguanidine Bicarbonate and Formic Acid (for the parent 3-amino-1,2,4-triazole, adaptable for the methyl derivative)
This procedure describes the synthesis of the parent 3-amino-1,2,4-triazole and can be adapted by using acetic acid or an equivalent C2 source in place of formic acid to obtain the 5-methyl derivative.[2]
-
Materials:
-
Aminoguanidine bicarbonate
-
Formic acid (98-100%)
-
Ethanol (95%)
-
-
Procedure:
-
To 136 g (1 mole) of finely powdered aminoguanidine bicarbonate in a 500-ml two-necked round-bottomed flask fitted with a thermometer, add 48 g (40 ml, 1.05 moles) of 98–100% formic acid.
-
Heat the foaming mixture cautiously with gentle rotation until gas evolution ceases and the solid dissolves.
-
Maintain the solution at 120 °C for 5 hours.
-
After cooling, add 500 ml of 95% ethanol and heat to dissolve the product.
-
Filter the solution while hot.
-
Evaporate the ethanol solution to dryness on a steam bath and dry the resulting solid in an oven at 100 °C. The product can be further purified by recrystallization from ethanol.[2]
-
Role in Drug Discovery and Development
3-Amino-5-methyl-4H-1,2,4-triazole serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have shown a wide range of biological activities, including anticancer, antiangiogenic, and antifungal properties. The 1,2,4-triazole nucleus is a key pharmacophore in several clinically used drugs.
3.1. Anticancer and Antiangiogenic Activity
Derivatives of the 3-amino-1,2,4-triazole core have been investigated as potential anticancer and antiangiogenic agents.[3] The structural modifications on this scaffold allow for the fine-tuning of activity against various cancer cell lines.
3.2. Aromatase Inhibition
A significant application of the 1,2,4-triazole scaffold is in the development of aromatase inhibitors.[4][5][6][7] Aromatase is a crucial enzyme in the biosynthesis of estrogens, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. The nitrogen atoms of the triazole ring can coordinate with the heme iron of the aromatase enzyme, leading to its inhibition.
Below is a conceptual diagram illustrating the role of a 1,2,4-triazole derivative as an aromatase inhibitor.
The diagram above illustrates how a 1,2,4-triazole-based inhibitor binds to the aromatase enzyme, preventing the conversion of androgens to estrogens. This reduction in estrogen levels leads to decreased activation of the estrogen receptor in hormone-responsive breast cancer cells, ultimately inhibiting tumor growth.
Logical Workflow for Drug Discovery
The utility of 3-amino-5-methyl-4H-1,2,4-triazole as a scaffold in drug discovery can be represented by the following workflow.
This workflow demonstrates the progression from the initial scaffold to the identification of a potential drug candidate through chemical synthesis, biological screening, and lead optimization.
Conclusion
5-methyl-1H-1,2,4-triazol-3-amine is a fundamentally important heterocyclic compound with a well-defined molecular formula of C₃H₆N₄. Its accessible synthesis and the versatile reactivity of its amino and triazole functionalities make it an invaluable starting material and scaffold for the development of a wide array of biologically active molecules. For researchers and professionals in drug development, this compound represents a key building block in the ongoing search for novel and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on Aromatase Inhibitors. I. Synthesis and Biological Evaluation of 4-Amino-4H-1, 2, 4-triazole Derivatives [jstage.jst.go.jp]
- 5. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular modeling of new 1,2,4-triazole-containing indole compounds as aromatase antagonists for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomeric Forms of Substituted 1,2,4-Triazole Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a ubiquitous scaffold in medicinal chemistry, integral to the structure of numerous antifungal, anticancer, and antiviral agents.[1][2][3] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which are profoundly influenced by prototropic tautomerism. This technical guide provides an in-depth exploration of the tautomeric equilibria in substituted 1,2,4-triazole derivatives. It offers a comprehensive overview of the synthetic methodologies for their preparation, detailed experimental protocols for their characterization, and a summary of quantitative data on tautomer stability. Furthermore, this guide elucidates the impact of tautomerism on biological activity, with a focus on relevant signaling pathways in drug development, visualized through clear, structured diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of 1,2,4-triazole-based therapeutics.
Introduction to Tautomerism in 1,2,4-Triazole Systems
Prototropic tautomerism in 1,2,4-triazole derivatives involves the migration of a proton between the nitrogen atoms of the heterocyclic ring, leading to a dynamic equilibrium between different isomeric forms. For a generic disubstituted 1,2,4-triazole, three principal annular tautomers are possible: the 1H, 2H, and 4H forms. The position of the mobile proton significantly alters the molecule's electronic distribution, hydrogen bonding capacity, and overall shape, thereby dictating its interactions with biological targets.[4]
The tautomeric equilibrium is a delicate balance influenced by several factors, including the electronic nature and position of substituents, the solvent's polarity, temperature, and the physical state (solution, solid, or gas).[5] Understanding and predicting the predominant tautomeric form is therefore a critical aspect of rational drug design for this class of compounds.
Tautomeric Equilibria in Substituted 1,2,4-Triazoles
The interplay of electronic and steric effects of substituents governs the relative stability of the 1H, 2H, and 4H tautomers. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating these relationships.
dot
Caption: General tautomeric equilibria in 3,5-disubstituted 1,2,4-triazoles.
Quantitative Analysis of Tautomer Stability
The relative stability of tautomers is typically expressed as the difference in their free energy (ΔG) or electronic energy (ΔE). These values are often determined through quantum chemical calculations and can be experimentally validated by assessing tautomer populations using techniques like NMR spectroscopy.
| Substituent Pattern | Predominant Tautomer(s) | Relative Energy (kcal/mol) | Computational Method | Reference |
| 3-amino-1,2,4-triazole (gas phase) | 1H and 2H (nearly isoenergetic) | 4H is ~7 kcal/mol less stable | 6-31G(CCSD)//6-31G(HF) | [4] |
| 3-nitro-1,2,4-triazole (dioxane/chloroform) | 1H | - | Dipole moment measurement | [6] |
| 3-amino-5-nitro-1,2,4-triazole (crystal/polar solvent) | 2H | - | Experimental and computational | [7] |
| 4-amino-5-phenyl-1,2,4-triazole-3-thione | 2H (thione) | Most stable form | DFT B3LYP | [8] |
| Unsubstituted 1,2,4-triazole (gas phase) | 1H | 4H is >6 kcal/mol less stable | Computational studies | [7] |
Experimental Protocols for Tautomer Characterization
A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is essential for the comprehensive investigation of tautomerism in substituted 1,2,4-triazoles.
dot
Caption: Integrated workflow for the investigation of tautomerism.
Synthesis of Substituted 1,2,4-Triazoles
4.1.1. General Procedure for 3,5-Disubstituted-4-amino-1,2,4-triazoles
A common route involves the reaction of aromatic nitriles with hydrazine hydrate in the presence of a hydrazine salt.[9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine the aromatic nitrile (1.0 eq), hydrazine dihydrochloride or sulfate (0.5 eq), and an excess of hydrazine hydrate (5-10 eq) in a high-boiling solvent such as ethylene glycol or diethylene glycol.
-
Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere to a temperature of 140-160 °C for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 3,5-disubstituted-4-amino-1,2,4-triazole.
4.1.2. General Procedure for 3,5-Disubstituted-1,2,4-triazoles
These compounds can be synthesized via the thermal cyclization of N'-(1-iminoalkyl) hydrazides.[10]
-
Preparation of N'-(1-iminoalkyl) hydrazides: Condense an imido ester with a carboxylic acid hydrazide in a suitable solvent like methanol at room temperature.
-
Cyclization: Heat the isolated N'-(1-iminoalkyl) hydrazide under reduced pressure to induce thermal cyclization and afford the 3,5-disubstituted-1,2,4-triazole.
Spectroscopic and Crystallographic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of ¹H and ¹³C nuclei are sensitive to the electronic environment, which differs between tautomers.[4]
-
Sample Preparation: Dissolve 5-10 mg of the 1,2,4-triazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The chemical shifts and integration of the triazole ring proton (if present) and substituent protons can help identify the major tautomer. For quantitative analysis, the integration of signals corresponding to each tautomer can provide their population ratios.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons are indicative of the predominant tautomeric form.
-
Data Analysis: Compare the experimental chemical shifts with those predicted by DFT calculations for each tautomer to aid in the assignment.
4.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups and can help distinguish between tautomers, especially in the solid state.[11]
-
Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Analyze the N-H stretching and bending vibrations, as well as the ring vibrations, which are characteristic of each tautomeric form. For example, the presence of a C=O stretching band would indicate a triazol-5-one (keto) form, while its absence and the appearance of an O-H stretching band would suggest the hydroxy-triazole (enol) tautomer.
4.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria in solution, as different tautomers often exhibit distinct electronic transitions.[12]
-
Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity.
-
Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range.
-
Data Analysis: The appearance of different absorption bands or shoulders in different solvents can indicate a shift in the tautomeric equilibrium. The equilibrium constant between two tautomers can be estimated from the ratio of their molar absorptivities.[13]
4.2.4. Single-Crystal X-ray Diffraction
This technique provides unambiguous determination of the tautomeric form present in the solid state by locating the positions of all atoms, including hydrogen.[4]
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction from an appropriate solvent.
-
Data Collection: Collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic coordinates. The location of the proton on a specific nitrogen atom of the triazole ring confirms the tautomeric form.
Computational Chemistry
Quantum chemical calculations, particularly DFT, are invaluable for predicting the relative energies and stabilities of different tautomers.[14]
-
Structure Construction: Build the 3D structures of all possible tautomers of the substituted 1,2,4-triazole.
-
Geometry Optimization and Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in solution (using a continuum solvation model) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Data Analysis: The tautomer with the lowest calculated free energy is predicted to be the most stable. The calculated relative energies can be used to estimate the equilibrium populations of the different tautomers.
Impact of Tautomerism on Biological Activity and Signaling Pathways
The specific tautomeric form of a 1,2,4-triazole derivative present under physiological conditions can significantly influence its biological activity by altering its ability to interact with target enzymes or receptors.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
Many 1,2,4-triazole-based antifungal agents, such as fluconazole and itraconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[15][16] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atoms of the triazole ring coordinate to the heme iron atom in the active site of CYP51, inhibiting its function. The specific tautomeric form and the orientation of the substituents are critical for optimal binding and inhibitory activity.[17]
dot
Caption: Mechanism of action of 1,2,4-triazole antifungal agents.
A secondary mechanism of action for triazole antifungals involves the accumulation of sterol intermediates, which can induce negative feedback on HMG-CoA reductase, further disrupting sterol synthesis.[18]
Neuroprotective Effects: Nrf2 Signaling Pathway
Certain 1,2,4-triazole derivatives have demonstrated neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[19] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of genes encoding for enzymes like superoxide dismutase (SOD). The ability of a 1,2,4-triazole derivative to activate this pathway is dependent on its specific structure and, by extension, its tautomeric form.
dot
Caption: Activation of the Nrf2 signaling pathway by a neuroprotective 1,2,4-triazole derivative.
Conclusion
The tautomerism of substituted 1,2,4-triazole derivatives is a critical consideration in the design and development of new therapeutic agents. The subtle interplay of substituent effects and environmental factors dictates the predominant tautomeric form, which in turn governs the molecule's physicochemical properties and biological activity. A thorough understanding of the tautomeric landscape, achieved through a combination of synthesis, advanced spectroscopic and crystallographic techniques, and computational modeling, is paramount for the successful optimization of 1,2,4-triazole-based drug candidates. The ability to predict and control tautomeric equilibria will undoubtedly continue to be a key driver of innovation in this important area of medicinal chemistry.
References
- 1. dial.uclouvain.be [dial.uclouvain.be]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 18. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Biological Activity of 1,2,4-Triazole Core Structures
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including hydrogen bonding capability, dipole character, and metabolic stability, have led to the development of a wide array of therapeutic agents.[1][2][3] This technical guide delves into the diverse biological activities of compounds containing the 1,2,4-triazole core, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms to facilitate further research and drug development.
Antifungal Activity: Targeting Ergosterol Biosynthesis
The most prominent and commercially successful application of 1,2,4-triazole-containing compounds is in the treatment of fungal infections.[4][5][6] A vast number of derivatives have been synthesized and evaluated for their efficacy against a broad spectrum of pathogenic fungi.
Quantitative Data: Antifungal Activity
| Compound/Derivative | Fungal Strain(s) | Activity Metric | Value | Reference(s) |
| Fluconazole Analogues | Candida albicans | MIC | Often used as a reference standard | [7][8] |
| Itraconazole, Voriconazole | Various pathogenic fungi | MIC | Marketed drugs with broad-spectrum activity | [1][4] |
| Compound 8d | Physalospora piricola | EC₅₀ | 10.808 µg/mL | [9][10] |
| Compound 8k | Physalospora piricola | EC₅₀ | 10.126 µg/mL | [9][10] |
| 1,2,4-Triazolo[3,4-b][7][11]thiadiazines 39c | Escherichia coli | MIC | 3.125 µg/mL | [8] |
| 1,2,4-Triazolo[3,4-b][7][11]thiadiazines 39h | Pseudomonas aeruginosa | MIC | 3.125 µg/mL | [8] |
| Schiff bases 46-47 | Staphylococcus aureus, Candida albicans | MIC | 3.125 µg/mL | [8] |
| Clinafloxacin-triazole hybrid 28g | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 0.25–1 µg/mL | [8] |
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The primary mechanism of action for most antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][8][11] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[11] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, altering cell membrane fluidity and integrity, and ultimately inhibiting fungal growth.[5][11]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isres.org [isres.org]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel 1, 2, 4-triazole derivatives as antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pharmacological Applications of 1,2,4-Triazole Derivatives.
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a cornerstone in the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological applications of 1,2,4-triazole derivatives, with a focus on their anticancer, antifungal, antibacterial, and antiviral activities. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.
Diverse Pharmacological Activities of 1,2,4-Triazole Scaffolds
The versatility of the 1,2,4-triazole ring allows for the synthesis of a vast library of compounds with a wide spectrum of biological activities.[1] This has led to the development of several clinically successful drugs containing this core structure.[1]
Anticancer Activity
1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including enzyme inhibition, induction of apoptosis, and cell cycle arrest.[2]
Kinase Inhibition: A primary mechanism of anticancer activity for many 1,2,4-triazole compounds is the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[1] For instance, certain derivatives have shown potent inhibitory activity against c-Met kinase, VEGFR-2, and tyrosine kinases like c-Kit, RET, and FLT3.[1] The following table summarizes the anticancer activity of selected 1,2,4-triazole derivatives.
| Compound/Derivative | Target/Cell Line | Activity (IC50/GI50) | Reference |
| Triazolo[4,3-b]pyridazin-3-yl-quinoline derivative (57q) | PIM-1/3 Kinase | 7 nM/70 nM | [1] |
| Diarylurea derivative with triazole moiety (62i) | HT-29, H460, MDA-MB-231 | 0.90 µM, 0.85 µM, 1.54 µM | [1] |
| 1,2,4-Triazolone derivative (63g) | HT-29, H460, A549, MKN-45 | 0.08 µM, 0.14 µM, 0.11 µM, 0.031 µM | [1] |
| [1][2][3]triazolo[4,3-b][1][2][3][4]tetrazine derivative (64) | Bewo, HL-60, MCF-7 | 1.30 µM, 1.45 µM, 2.24 µM | [1] |
| Thiazolo[3,2-b][1][2][3]-triazole (3b) | Mean GI50 | 1.37 µM | [5] |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7d) | Hela | < 12 µM | [4] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a) | Hela | 5.6 µM | [4] |
| 1,2,4-triazole-pyridine hybrid (TP6) | B16F10 | 41.12 - 61.11 µM (range for TP1-TP7) | [6] |
| 1,2,4-triazolo-linked bis-indolyl conjugate (15r) | HT-29 | 0.85 µM | [3] |
Induction of Apoptosis: Many 1,2,4-triazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of key apoptotic regulators. For example, some compounds have been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and activating caspases.[1] Other derivatives can induce apoptosis by targeting the p53 tumor suppressor pathway.[5]
PI3K/Akt Signaling Pathway Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain 1,2,4-triazole-containing compounds have been identified as dual inhibitors of tankyrase and the PI3K/Akt pathway, offering a multi-targeted approach to cancer therapy.[3]
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
The Versatile Scaffold: A Technical Guide to 1,2,4-Triazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry. Its remarkable metabolic stability, capacity for hydrogen bonding, and dipole character have rendered it a cornerstone in the design of numerous therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of 1,2,4-triazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to aid researchers in the ongoing quest for novel therapeutics.
Antifungal Activity: Targeting Ergosterol Biosynthesis
1,2,4-triazole derivatives are most renowned for their potent antifungal activity, with several compounds, including fluconazole and itraconazole, being mainstays in clinical practice. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a crucial enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[2]
Quantitative Data: Antifungal Activity of 1,2,4-Triazole Derivatives
| Compound | Fungal Strain | MIC (μg/mL) | Reference |
| Fluconazole Analogues | Candida albicans | 0.5-4 | [3] |
| Cryptococcus neoformans | |||
| Triazole alcohol derivatives | Candida isolates | 0.063–1 | [3] |
| Clotrimazole derivatives | Candida albicans | 0.0313–1 | [4] |
| Quinoline based benzothiazolyl-1,2,4-triazoles (23f, 23j) | Candida albicans | 6.25 | [4] |
| Vinyl-1,2,4-triazole derivative (2h) | Various fungi | 0.02-0.04 mM | [5] |
Signaling Pathway: Inhibition of Lanosterol 14α-Demethylase
The following diagram illustrates the inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole antifungal agents.
Experimental Protocol: Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of 1,2,4-triazole derivatives against human lanosterol 14α-demethylase (CYP51A1) in a reconstituted system.[6][7]
Materials:
-
Human CYP51A1 (recombinant)
-
NADPH-cytochrome P450 reductase
-
Lanosterol
-
Test compounds (1,2,4-triazole derivatives)
-
Ketoconazole (positive control)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
NADPH
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, CYP51A1, and NADPH-cytochrome P450 reductase.
-
Compound Addition: Add the test compound (dissolved in a suitable solvent like DMSO) or the positive control (ketoconazole) to the reaction mixture. A vehicle control (solvent only) should also be included.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a specified time (e.g., 5 minutes).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, lanosterol.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., acetonitrile or a mixture of chloroform and methanol).
-
Analysis: Analyze the reaction mixture using a suitable method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the product formed (e.g., 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol) or the remaining substrate.
-
Calculation of Inhibition: Calculate the percentage of inhibition by comparing the product formation in the presence of the test compound to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition) can be determined by testing a range of compound concentrations.
Anticancer Activity: A Multi-pronged Attack
1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action.[8] These include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR), B-Raf, and tubulin polymerization.[3][9][10]
Quantitative Data: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Target | Reference |
| Schiff Base Hybrids | ||||
| 9a | Panc-1, PaCa-2, HT-29, H-460 | 1.3-5.9 | EGFR, B-Raf | [9] |
| 13a | Panc-1, PaCa-2, HT-29, H-460 | 1.3-5.9 | EGFR (1.9), B-Raf (0.7) | [9] |
| Indole-based Derivatives | ||||
| 9p | HeLa | Nanomolar range | Tubulin Polymerization | [10] |
| Other Derivatives | ||||
| 8c | Various | - | EGFR (3.6), BRAF | [3] |
| 8d | Various | - | BRAF | [3] |
| 10a | MCF-7, Hela, A549 | 6.43, 5.6, 21.1 | Aromatase | [4] |
| 10d | MCF-7, Hela, A549 | 10.2, 9.8, 16.5 | Aromatase | [4] |
Signaling Pathway: Inhibition of EGFR Signaling
The following diagram illustrates the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway by anticancer 1,2,4-triazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
Materials:
-
Cancer cell lines (e.g., MCF-7, Hela, A549)
-
Complete cell culture medium
-
Test compounds (1,2,4-triazole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., cisplatin) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).
-
MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
1,2,4-triazole derivatives have also demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins, potent inflammatory mediators.[1][11] Some derivatives also exhibit their anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a crucial transcription factor in the inflammatory response.[1]
Quantitative Data: Anti-inflammatory Activity of 1,2,4-Triazole Derivatives
| Compound | Target | IC50 | Reference |
| Schiff Base Derivative (4) | COX-1 | 117.8 µM | [1] |
| COX-2 | 1.76 µM | [1] | |
| Pyrrolo[3,4-d]pyridazinone Derivatives (8b, 9a, 11a, 11b) | COX-1 | 70.96–95.75 µM | [1] |
| COX-2 | 47.83–49.79 µM | [1] | |
| 1,2,4-Triazole-pyrazole Hybrids (18a, 18b, 19a, 19b) | COX-1 | 5.23–9.81 µM | [1] |
| COX-2 | 0.55–0.91 µM | [1] | |
| 6-phenoxy-1,2,4-triazolo[3,4-a]phthalazine-3-carboxamide (50) | NF-κB activation | - | [1] |
Signaling Pathway: Inhibition of the NF-κB Pathway
The following diagram illustrates the inhibition of the NF-κB signaling pathway by anti-inflammatory 1,2,4-triazole derivatives.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compounds (1,2,4-triazole derivatives)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups: a control group, a reference drug group, and test compound groups (at different doses). Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.
Antiviral Activity: A Growing Area of Interest
While not as extensively studied as their other biological activities, 1,2,4-triazole derivatives have shown promise as antiviral agents.[12][13][14] The well-known antiviral drug Ribavirin, which contains a 1,2,4-triazole ring, highlights the potential of this scaffold in antiviral drug discovery. The mechanisms of action are varied and can involve the inhibition of viral enzymes or interference with viral replication processes.[15]
Quantitative Data: Antiviral Activity of 1,2,4-Triazole Derivatives
| Compound | Virus | EC50 | Reference |
| 1,2,4-triazolo[4,3-a]quinoxaline derivative (194) | HSV-1 | 25% plaque reduction at 20 mg/mL | [15] |
| Ribavirin Analogues | Wide range of DNA and RNA viruses | - | [12] |
Experimental Protocol: General Antiviral Assay (Plaque Reduction Assay)
This assay is commonly used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Host cell line permissive to the virus of interest
-
Virus stock
-
Cell culture medium
-
Test compounds
-
Agarose or methylcellulose overlay
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and grow them to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus for a specific adsorption period.
-
Compound Treatment: After viral adsorption, remove the virus inoculum and add a semi-solid overlay medium containing different concentrations of the test compound.
-
Incubation: Incubate the plates at the optimal temperature for virus replication until visible plaques are formed.
-
Plaque Visualization: Fix the cells and stain them with a suitable dye (e.g., crystal violet). The areas of viral infection will appear as clear zones (plaques) against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound). The EC50 (the concentration that reduces the number of plaques by 50%) can then be determined.
Synthesis of Key 1,2,4-Triazole Intermediates and Derivatives
The versatility of the 1,2,4-triazole scaffold is mirrored by the numerous synthetic routes available for its construction and derivatization.
Experimental Workflow: Synthesis of 1,2,4-Triazole Derivatives
The following diagram illustrates a general workflow for the synthesis and evaluation of 1,2,4-triazole derivatives.
Experimental Protocol: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
This is a key intermediate for the synthesis of many bioactive 1,2,4-triazole derivatives.
Materials:
-
Substituted aromatic acid
-
Thiocarbohydrazide
-
Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent
Procedure:
-
Reaction Setup: A mixture of the substituted aromatic acid and thiocarbohydrazide is heated, often without a solvent, until a melt is formed.
-
Heating: The reaction mixture is maintained at an elevated temperature (e.g., 150-180°C) for a specific duration.
-
Work-up: The reaction mixture is cooled, and the solid product is typically triturated with a suitable solvent (e.g., ethanol or water) to remove impurities.
-
Purification: The crude product is then recrystallized from an appropriate solvent to yield the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
Experimental Protocol: Synthesis of 1,2,4-Triazole Schiff Bases
Schiff bases derived from 4-amino-1,2,4-triazoles are a common class of derivatives with significant biological activity.[16]
Materials:
-
4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
-
Substituted aromatic aldehyde
-
Ethanol or another suitable solvent
-
Glacial acetic acid (catalyst)
Procedure:
-
Reaction Mixture: A solution of the 4-amino-1,2,4-triazole derivative in ethanol is prepared.
-
Aldehyde Addition: The substituted aromatic aldehyde is added to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reflux: The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration.
-
Purification: The product is washed with a suitable solvent and can be further purified by recrystallization.
Conclusion
The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives ensure its continued prominence in medicinal chemistry. This guide has provided a comprehensive overview of the current state of research, highlighting the significant potential of 1,2,4-triazoles in antifungal, anticancer, anti-inflammatory, and antiviral drug development. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives [mdpi.com]
- 2. ir.psgcas.ac.in [ir.psgcas.ac.in]
- 3. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new fluconazole analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antiproliferative Evaluation of Novel 1,2,4-Triazole/Schiff Base Hybrids with EGFR and B-RAF Inhibitory Activities | Bentham Science [benthamscience.com]
- 10. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajpamc.com [ajpamc.com]
An In-depth Technical Guide to the Isomers of Methyl-triazol-amine and Their Basic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of methyl-triazol-amine, with a focus on their basic properties. The document is structured to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, where the nuanced understanding of a molecule's basicity is crucial for predicting its pharmacokinetic and pharmacodynamic profiles.
Introduction to Methyl-triazol-amine Isomers
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. Their derivatives are integral to many pharmaceutical compounds, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] Methyl-triazol-amine, a triazole derivative with both a methyl and an amino group, can exist in numerous isomeric forms. These isomers arise from the different arrangements of the nitrogen atoms within the triazole ring (1,2,3-triazole and 1,2,4-triazole systems) and the various possible substitution patterns of the methyl and amino groups on the ring.
The basicity of these isomers, a measure of their ability to accept a proton, is a critical physicochemical parameter. It is quantified by the pKa value of the conjugate acid. The pKa is influenced by the position of the substituents and the electronic properties of the triazole ring. Understanding the basicity of these isomers is essential for drug design, as it affects solubility, membrane permeability, and interaction with biological targets.
Isomers of Methyl-triazol-amine
The structural diversity of methyl-triazol-amine isomers is significant. The two primary triazole scaffolds, 1,2,3-triazole and 1,2,4-triazole, give rise to distinct sets of isomers.
2.1. 1,2,3-Triazole Derivatives
In the 1,2,3-triazole ring, the substitution of a methyl and an amino group can lead to several isomers. The relative positions of these groups influence the electronic distribution within the ring and, consequently, the basicity of the molecule.
-
1-Methyl-1H-1,2,3-triazol-4-amine
-
2-Methyl-2H-1,2,3-triazol-4-amine
-
1-Methyl-1H-1,2,3-triazol-5-amine
-
4-Methyl-1H-1,2,3-triazol-5-amine
2.2. 1,2,4-Triazole Derivatives
The 1,2,4-triazole core is common in many biologically active compounds.[1][4] The isomers of methyl-triazol-amine based on this scaffold are of particular interest in medicinal chemistry.
-
1-Methyl-1H-1,2,4-triazol-3-amine[5]
-
1-Methyl-1H-1,2,4-triazol-5-amine
-
4-Methyl-4H-1,2,4-triazol-3-amine
-
3-Methyl-1H-1,2,4-triazol-5-amine (also known as 5-Methyl-1H-1,2,4-triazol-3-amine)[6][7][8]
Basic Properties of Methyl-triazol-amine Isomers
The basicity of the methyl-triazol-amine isomers is primarily attributed to the lone pair of electrons on the nitrogen atoms. The pKa value of the conjugate acid is a quantitative measure of this basicity. The electronic effects of the methyl group (electron-donating) and the position of the amino group and ring nitrogens all contribute to the overall basicity.
3.1. Quantitative Data on Basicity
| Isomer | CAS Number | pKa of Conjugate Acid | Comments |
| 1,2,4-Triazole Derivatives | |||
| 1,2,4-Triazole | 288-88-0 | 2.45 | Parent compound for reference.[9] |
| 3-Amino-1,2,4-triazole | 61-82-5 | 4.04 | Acts as a weak base.[10] |
| This compound | 49607-51-4 | Data not available | |
| 4-Ethyl-4H-1,2,4-triazol-3-amine | 42786-06-1 | 4.65 (Predicted) | The ethyl group is expected to have a similar electronic effect to a methyl group.[11] |
| 3-Methyl-1H-1,2,4-triazol-5-amine | 4923-01-7 | Data not available | Also known as 3-amino-5-methyl-1,2,4-triazole.[6] |
| 1,2,3-Triazole Derivatives | |||
| 1,2,3-Triazole | 288-36-8 | 1.17 | Parent compound for reference. |
| 1-Methyl-1H-1,2,3-triazole | 16681-65-5 | ~1.25 | The methyl group slightly increases basicity compared to the parent triazole.[12] |
| 1-Methyl-1H-1,2,3-triazol-4-amine | 67545-00-0 | Data not available |
Note: The basicity of amines is influenced by factors such as the inductive effect of alkyl groups and solvation effects in aqueous solutions.[13][14] Generally, electron-donating groups like methyl increase the electron density on the nitrogen atoms, leading to higher basicity.
Experimental Protocols for pKa Determination
The determination of pKa values for triazole derivatives is crucial for understanding their chemical behavior. Potentiometric titration is a widely used and reliable method for this purpose.[15][16][17]
4.1. Potentiometric Titration
Objective: To determine the protonation constants (pKa) of methyl-triazol-amine isomers.
Materials:
-
pH meter with a combined glass electrode
-
Titration vessel
-
Magnetic stirrer
-
Burette
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)
-
The triazole derivative to be analyzed
-
A suitable solvent system (e.g., 50% (v/v) dioxane-water mixture)[15][17]
-
Inert salt to maintain constant ionic strength (e.g., 0.10 M NaCl)[15]
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Sample Preparation: Dissolve a precisely weighed amount of the triazole derivative in the chosen solvent system within the titration vessel.
-
Titration:
-
Immerse the calibrated electrode and the tip of the burette into the sample solution.
-
Begin stirring the solution gently.
-
Add the titrant (strong acid or base) in small, precise increments.
-
Record the pH of the solution after each addition, ensuring the reading stabilizes.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point.
-
For more accurate results, computational programs like PKAS can be used to analyze the titration data and calculate the stoichiometric protonation constants.[15][16][17]
-
4.2. Spectrophotometric Method
An alternative method involves UV-Vis spectrophotometry, where the absorption spectra of the triazole derivative are recorded at various pH values. The changes in absorbance as a function of pH can be used to determine the pKa.[16]
Synthesis of Methyl-triazol-amine Isomers
The synthesis of specific methyl-triazol-amine isomers can be achieved through various organic synthesis routes. The choice of method depends on the desired isomer and the available starting materials. Common strategies involve the cyclization of appropriately substituted precursors. For instance, 1,2,4-triazoles can be synthesized from precursors like imidates, hydrazones, or through cycloaddition reactions.[4][18] The functionalization of a pre-formed triazole ring is another common approach.[18]
Visualizations
Diagram 1: General Isomeric Forms of Methyl-triazol-amine
Caption: Isomeric classification of methyl-triazol-amine.
Diagram 2: Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The isomers of methyl-triazol-amine represent a diverse group of compounds with varying basic properties. This guide has outlined the key isomers, presented available data on their basicity, and detailed the experimental protocols for pKa determination. A thorough understanding of these fundamental properties is paramount for the rational design and development of novel triazole-based therapeutic agents. Further research is warranted to experimentally determine the pKa values for all isomers and to explore the structure-activity relationships related to their basicity.
References
- 1. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isres.org [isres.org]
- 5. This compound | C3H6N4 | CID 566503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Amino-5-methyl-1,2,4-triazole | Alzchem Group [alzchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. chemscene.com [chemscene.com]
- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. lookchem.com [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. orientjchem.org [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Methyl-1H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-1,2,4-triazol-3-amine is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of biologically active compounds. The 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous approved drugs exhibiting a wide range of therapeutic activities, including antifungal, antiviral, and anticancer properties. This document provides detailed application notes and experimental protocols for the efficient synthesis of this compound from its nitro precursor, 1-methyl-3-nitro-1H-1,2,4-triazole, via catalytic transfer hydrogenation.
Chemical Transformation and Mechanism
The synthesis involves the reduction of the nitro group of 1-methyl-3-nitro-1H-1,2,4-triazole to an amino group. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrazine hydrate as the hydrogen source is a highly effective and widely used method for this transformation. The reaction proceeds through the transfer of hydrogen atoms from hydrazine to the nitro group, mediated by the palladium catalyst, leading to the formation of the desired amine.
Caption: Chemical transformation of 1-methyl-3-nitro-1H-1,2,4-triazole to this compound.
Data Presentation
Physical and Chemical Properties
| Property | 1-methyl-3-nitro-1H-1,2,4-triazole (Starting Material) | This compound (Product)[1][2] |
| Molecular Formula | C3H4N4O2 | C3H6N4 |
| Molecular Weight | 128.09 g/mol | 98.11 g/mol |
| CAS Number | 26621-45-4 | 49607-51-4 |
| Appearance | Pale yellow solid | Off-white to pale yellow solid |
| Melting Point | 103-105 °C | 81-86 °C |
| Solubility | Soluble in methanol, ethanol | Soluble in water, methanol |
Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Catalyst | 10% Palladium on activated carbon |
| Hydrogen Source | Hydrazine monohydrate |
| Solvent | Methanol |
| Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 1.5 hours |
| Expected Yield | ~99% |
| Purity | >95% (after purification) |
Experimental Protocols
Materials and Equipment
-
1-methyl-3-nitro-1H-1,2,4-triazole
-
10% Palladium on activated carbon (Pd/C)
-
Hydrazine monohydrate (N2H4·H2O)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Filter paper and funnel or Celite pad
-
Rotary evaporator
-
Standard glassware for workup and purification
Detailed Synthesis Protocol
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methyl-3-nitro-1H-1,2,4-triazole (1.0 eq).
-
Solvent Addition: Add anhydrous methanol to the flask to dissolve the starting material. The concentration can be adjusted, but a typical range is 0.1-0.5 M.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the reaction mixture.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for a few minutes.
-
Reagent Addition: While stirring, slowly add hydrazine monohydrate (3.0-5.0 eq) dropwise to the mixture at room temperature. An exothermic reaction may be observed.
-
Reaction Execution: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1.5 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry. Ensure the filter cake is kept wet with methanol during filtration.
-
Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel if necessary.
-
-
Characterization: The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Biological Context and Potential Applications
While specific signaling pathways for this compound are not extensively documented, the broader class of 1,2,4-triazole derivatives has been shown to exhibit a wide array of biological activities.[3][4][5][6][7][8][9][10] These activities often stem from the ability of the triazole ring to act as a stable, polar scaffold that can engage in hydrogen bonding and other interactions with biological targets.
Derivatives of 3-amino-1,2,4-triazoles have been investigated for their potential as:
-
Anticancer agents: Some derivatives have shown promising activity against various cancer cell lines.[4][5]
-
Antifungal agents: The triazole moiety is a cornerstone of many antifungal drugs.[8][10]
-
Neuroprotective agents: Certain 1,2,4-triazole derivatives have demonstrated protective effects in models of ischemic brain injury.[6]
Researchers and drug development professionals can utilize this compound as a versatile starting material to synthesize novel derivatives and explore their potential therapeutic applications in these and other disease areas. The synthetic protocol detailed herein provides a reliable and efficient method for obtaining this key intermediate in high yield and purity.
References
- 1. This compound | C3H6N4 | CID 566503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 49607-51-4 | AChemBlock [achemblock.com]
- 3. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note and Protocol: A Practical Guide to the N-methylation of 1H-1,2,4-triazole using Iodomethane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-methylation of 1,2,4-triazoles is a fundamental transformation in medicinal chemistry and drug development, as the resulting methylated heterocycles are key structural motifs in a wide array of pharmacologically active compounds.[1] The strategic placement of a methyl group on the triazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile.[1]
This application note provides a detailed and scalable protocol for the N-methylation of 1H-1,2,4-triazole utilizing iodomethane as the methylating agent. The procedure focuses on a practical and reproducible method that addresses common challenges associated with this reaction, including regioselectivity, over-alkylation, and the purification of water-soluble products.[2][3][4][5]
Challenges in the N-methylation of 1H-1,2,4-triazole
The alkylation of 1H-1,2,4-triazole can theoretically yield three different N-methylated isomers (1-methyl, 2-methyl, and 4-methyl). However, the primary products are typically the 1-methyl and 4-methyl regioisomers. Controlling the regioselectivity of this reaction is a significant challenge.[2][4] Furthermore, the high water solubility of both the starting material and the desired product complicates the workup and purification process.[2][3][4][5] Over-alkylation, leading to the formation of quaternary triazolium salts, is another potential side reaction that needs to be minimized.[2][4]
The protocol outlined below, adapted from established literature procedures, addresses these challenges by employing in situ formation of the sodium salt of 1,2,4-triazole followed by a carefully controlled reaction with iodomethane.[2][3][4][5]
Quantitative Data Summary
The following table summarizes the typical yield and product distribution for the N-methylation of 1H-1,2,4-triazole using the described protocol.
| Product/Byproduct | Typical Yield/Composition | Notes |
| 1-methyl-1,2,4-triazole | 63% (isolated yield) | The desired major product.[2][3][4] |
| 1H-1,2,4-triazole | ~2% (in crude mixture) | Unreacted starting material.[2][4] |
| 4-methyl-4H-1,2,4-triazole | ~2% (in crude mixture) | Undesired regioisomer.[2][4] |
| 1,4-dimethyl-1,2,4-triazolium iodide | ~2% (in crude mixture) | Quaternary bis-alkylation salt.[2][4] |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the N-methylation of 1H-1,2,4-triazole.
Detailed Experimental Protocol
This protocol is for the synthesis of 1-methyl-1,2,4-triazole.
Materials and Reagents:
-
1H-1,2,4-triazole
-
Sodium methoxide (25% w/w in methanol)
-
Iodomethane (Methyl iodide)
-
Methanol, anhydrous
-
Chloroform
-
Deionized water
-
Magnesium sulfate, anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer with hotplate
-
Ice-water bath
-
Continuous liquid-liquid extractor
-
Rotary evaporator
-
Short-path distillation apparatus
-
Vacuum pump
Procedure:
-
Deprotonation of 1H-1,2,4-triazole:
-
In a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 1H-1,2,4-triazole in anhydrous methanol.
-
Cool the solution in an ice-water bath.
-
Slowly add a stoichiometric equivalent of sodium methoxide solution (25% in methanol) dropwise via the addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium salt.
-
-
Methylation Reaction:
-
Cool the solution of the sodium salt of 1,2,4-triazole back to 0 °C in an ice-water bath.
-
Slowly add one equivalent of iodomethane dropwise. The reaction is exothermic, so maintain the temperature below 10 °C by controlling the rate of addition.[2]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux and maintain for approximately 19 hours.[2]
-
-
Workup:
-
After the reaction period, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting residue will contain the product, unreacted starting material, the regioisomeric byproduct, the quaternary salt, and sodium iodide.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of water.
-
Due to the high water solubility of the product, a continuous liquid-liquid extraction is recommended.[2][3][4] Set up a continuous extractor and extract the aqueous solution with chloroform for 24-48 hours.
-
Dry the combined chloroform extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.
-
-
Final Purification:
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the key steps and intermediates in the N-methylation reaction, highlighting the formation of the desired product and potential byproducts.
Caption: Reaction pathway for the N-methylation of 1H-1,2,4-triazole.
This application note provides a comprehensive and practical protocol for the N-methylation of 1H-1,2,4-triazole. By following the detailed experimental procedure, researchers can reliably synthesize 1-methyl-1,2,4-triazole in good yield. The provided data and diagrams offer a clear understanding of the reaction workflow and potential outcomes, making this a valuable resource for scientists in synthetic and medicinal chemistry.
References
Copper-Catalyzed Routes to 1,2,4-Triazole Derivatives: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triazole derivatives utilizing copper-catalyzed methodologies. The 1,2,4-triazole scaffold is a privileged pharmacophore found in a wide array of therapeutic agents, making efficient and versatile synthetic routes to these compounds highly valuable in drug discovery and development. The following protocols outline three distinct copper-catalyzed methods, offering a range of starting materials and reaction conditions.
Method 1: One-Pot Synthesis from Nitriles and Hydroxylamine
This method, developed by Xu et al., provides a simple and efficient one-pot synthesis of substituted 1,2,4-triazoles from readily available nitriles and hydroxylamine hydrochloride.[1][2][3] The reaction is catalyzed by the inexpensive and robust copper(II) acetate and proceeds through a sequential intermolecular addition, copper-catalyzed treatment, and intramolecular dehydration/cyclization.[1][2][3]
Experimental Protocol
General Procedure:
A mixture of nitrile 1 (1.0 mmol), hydroxylamine hydrochloride (1.5 mmol), and triethylamine (1.5 mmol) in tert-butanol (5.0 mL) is stirred at 80 °C for 2 hours. After cooling to room temperature, the second nitrile 2 (1.2 mmol), Cu(OAc)₂ (0.1 mmol), and cesium carbonate (2.0 mmol) in DMSO (5.0 mL) are added. The resulting mixture is then stirred at 120 °C for 12 hours. Upon completion, the reaction mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 1,2,4-triazole derivative.
Quantitative Data Summary
The following table summarizes the yields for a variety of substituted 1,2,4-triazoles synthesized using this protocol.
| Entry | Nitrile 1 (R¹) | Nitrile 2 (R²) | Product | Yield (%) |
| 1 | 4-Methylbenzonitrile | Benzonitrile | 3-(4-Methylphenyl)-5-phenyl-1H-1,2,4-triazole | 85 |
| 2 | 4-Methoxybenzonitrile | Benzonitrile | 3-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole | 82 |
| 3 | 4-Chlorobenzonitrile | Benzonitrile | 3-(4-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole | 88 |
| 4 | Benzonitrile | 4-Methylbenzonitrile | 3-Phenyl-5-(4-methylphenyl)-1H-1,2,4-triazole | 83 |
| 5 | Benzonitrile | 4-Methoxybenzonitrile | 3-Phenyl-5-(4-methoxyphenyl)-1H-1,2,4-triazole | 79 |
| 6 | Benzonitrile | 4-Chlorobenzonitrile | 3-Phenyl-5-(4-chlorophenyl)-1H-1,2,4-triazole | 86 |
| 7 | Thiophene-2-carbonitrile | Benzonitrile | 3-(Thiophen-2-yl)-5-phenyl-1H-1,2,4-triazole | 75 |
Experimental Workflow
Caption: Workflow for the one-pot synthesis of 1,2,4-triazoles.
Method 2: Tandem Addition-Oxidative Cyclization of Amidines and Nitriles
This approach, reported by Ueda and Nagasawa, describes a copper-catalyzed tandem reaction involving the addition of amidines to nitriles followed by an oxidative cyclization to form 1,2,4-triazole derivatives.[4][5] This method is advantageous as it utilizes molecular oxygen from the air as the terminal oxidant.[4][5]
Experimental Protocol
General Procedure:
A mixture of the amidine hydrochloride (0.5 mmol), nitrile (0.6 mmol), CuBr (0.05 mmol), and Cs₂CO₃ (1.0 mmol) in DMSO (1.0 mL) is stirred in a sealed tube under an air atmosphere at 130 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 1,2,4-triazole derivative.
Quantitative Data Summary
The table below presents the yields for various 1,2,4-triazoles synthesized via this tandem addition-oxidative cyclization protocol.
| Entry | Amidine (R¹) | Nitrile (R²) | Product | Yield (%) |
| 1 | Benzamidine | Benzonitrile | 3,5-Diphenyl-1H-1,2,4-triazole | 92 |
| 2 | 4-Methylbenzamidine | Benzonitrile | 3-(4-Methylphenyl)-5-phenyl-1H-1,2,4-triazole | 89 |
| 3 | 4-Methoxybenzamidine | Benzonitrile | 3-(4-Methoxyphenyl)-5-phenyl-1H-1,2,4-triazole | 85 |
| 4 | 4-Chlorobenzamidine | Benzonitrile | 3-(4-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole | 95 |
| 5 | Benzamidine | 4-Methylbenzonitrile | 3-Phenyl-5-(4-methylphenyl)-1H-1,2,4-triazole | 91 |
| 6 | Benzamidine | 4-Methoxybenzonitrile | 3-Phenyl-5-(4-methoxyphenyl)-1H-1,2,4-triazole | 88 |
| 7 | Benzamidine | 4-Chlorobenzonitrile | 3-Phenyl-5-(4-chlorophenyl)-1H-1,2,4-triazole | 93 |
| 8 | Acetamidine | Benzonitrile | 3-Methyl-5-phenyl-1H-1,2,4-triazole | 75 |
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
Application Notes and Protocols: 1-Methyl-1H-1,2,4-triazol-3-amine as a Versatile Building Block in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-1,2,4-triazol-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, including a methylated triazole ring and a reactive primary amine, make it a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous approved drugs, contributing to their metabolic stability and target engagement.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent and selective inhibitors targeting key proteins in disease pathways.
Key Applications in Drug Discovery
The primary amino group of this compound serves as a key handle for introducing molecular diversity through various chemical transformations. Its application has been notably demonstrated in the development of inhibitors for kinases and other enzymes implicated in a range of pathologies, from fibrotic diseases to neurodegenerative disorders.
Synthesis of Collagen 1 Translation Inhibitors
Fibrotic diseases, characterized by the excessive deposition of extracellular matrix components like collagen, represent a significant therapeutic challenge. Small molecules that can inhibit the translation of collagen proteins offer a promising strategy. This compound has been successfully employed as a key building block in the synthesis of potent collagen 1 translation inhibitors.[2][3]
Reaction Type: Reductive Amination
This synthetic approach utilizes the primary amine of the triazole to form a new carbon-nitrogen bond with a suitable carbonyl-containing fragment, leading to the final inhibitor scaffold.
Synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) are a common genetic cause of Parkinson's disease.[4] The development of selective LRRK2 inhibitors is a major focus of research for disease-modifying therapies. This compound has been incorporated into novel pyrrolo[2,3-d]pyrimidine scaffolds to generate potent and selective LRRK2 inhibitors.[5][6]
Reaction Type: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds, enabling the connection of the triazole amine to an aryl halide, a common strategy in the synthesis of kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of a Collagen 1 Translation Inhibitor via Reductive Amination
This protocol is adapted from patent literature describing the synthesis of novel collagen 1 translation inhibitors.[2][3]
Reaction Scheme:
Materials:
-
This compound (1.00 g, 10.19 mmol)
-
Benzyl bis(2-oxoethyl)carbamate (2.88 g, 12.23 mmol)
-
Sodium cyanoborohydride (2.24 g, 35.65 mmol)
-
Acetic acid (2.14 g, 35.68 mmol)
-
Methanol (MeOH, 10 mL)
-
Nitrogen atmosphere
-
Silica gel for chromatography
Procedure:
-
To a solution of this compound (1.00 g, 10.19 mmol) in methanol (10 mL), add benzyl bis(2-oxoethyl)carbamate (2.88 g, 12.23 mmol), sodium cyanoborohydride (2.24 g, 35.65 mmol), and acetic acid (2.14 g, 35.68 mmol).
-
Stir the reaction mixture for 16 hours at room temperature under a nitrogen atmosphere.
-
Concentrate the resulting mixture under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the final product.
Quantitative Data Summary:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 98.11 | 1.00 | 10.19 |
| Benzyl bis(2-oxoethyl)carbamate | 237.23 | 2.88 | 12.23 |
| Sodium cyanoborohydride | 62.84 | 2.24 | 35.65 |
| Acetic acid | 60.05 | 2.14 | 35.68 |
Yield and characterization data for the final product should be referenced from the specific patent.
Protocol 2: Synthesis of a LRRK2 Inhibitor via Buchwald-Hartwig Amination
This protocol is based on a publication in the Journal of Medicinal Chemistry detailing the synthesis of potent LRRK2 inhibitors.[5][6]
Reaction Scheme:
Materials:
-
Protected 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate (e.g., E1 in the source)
-
This compound (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃, 3 equiv)
-
XantPhos (0.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv)
-
1,4-Dioxane (5 mL)
-
Argon atmosphere
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the protected 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate, this compound (1.2 equiv), and Cs₂CO₃ (3 equiv) in 1,4-dioxane (5 mL).
-
Purge the mixture with argon for 5 minutes.
-
Add XantPhos (0.1 equiv) and Pd₂(dba)₃ (0.05 equiv) to the reaction mixture under an inert atmosphere.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 140 °C for 3 hours.
-
After cooling, the reaction mixture is typically subjected to a workup and purification by chromatography to isolate the desired product.
-
The protecting group (e.g., 4-toluenesulfonyl) is then removed in a subsequent step to yield the final LRRK2 inhibitor.
Quantitative Data Summary:
| Reactant/Reagent | Role | Stoichiometry |
| Dichloropyrrolopyrimidine | Starting material | 1 equiv |
| This compound | Nucleophile | 1.2 equiv |
| Cesium carbonate | Base | 3 equiv |
| XantPhos | Ligand | 0.1 equiv |
| Pd₂(dba)₃ | Catalyst | 0.05 equiv |
Yields for this reaction are reported to be in the range of 10-45%.[5]
Signaling Pathway and Experimental Workflow Diagrams
Collagen 1 Translation and Inhibition
The synthesis of type I collagen is a multi-step process that begins with the transcription of COL1A1 and COL1A2 genes and culminates in the formation of mature collagen fibrils in the extracellular matrix. Small molecule inhibitors can intervene at the translation step, reducing the production of pro-collagen chains.
Caption: Inhibition of Collagen 1 synthesis at the translation stage.
LRRK2 Signaling Pathway and Inhibition
LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. It is implicated in various cellular processes, and its hyperactivation is linked to Parkinson's disease pathogenesis. LRRK2 inhibitors typically target the kinase domain to reduce its pathological activity.
Caption: LRRK2 signaling pathway and the point of intervention by kinase inhibitors.
General Synthetic Workflow
The use of this compound as a building block generally follows a straightforward synthetic workflow, enabling the rapid generation of diverse compound libraries for screening.
Caption: General workflow for synthesizing bioactive molecules.
Conclusion
This compound is a highly adaptable and valuable building block for the synthesis of complex and biologically active molecules. Its utility in constructing potent inhibitors for challenging drug targets like Collagen 1 translation and LRRK2 highlights its significance in modern drug discovery. The protocols and workflows presented herein provide a foundation for researchers to explore the full potential of this versatile scaffold in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. WO2021216665A9 - Collagen 1 translation inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Applications of 1,2,4-Triazoles as Antifungal Agents Targeting CYP51: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the evaluation of 1,2,4-triazole derivatives as antifungal agents targeting the enzyme lanosterol 14α-demethylase (CYP51). The information herein is intended to guide researchers in the screening and characterization of novel triazole-based antifungal compounds.
Introduction to 1,2,4-Triazoles as Antifungal Agents
The 1,2,4-triazole ring is a critical pharmacophore in a major class of antifungal drugs known as azoles. These agents are widely used in the treatment of both superficial and systemic fungal infections. The primary mechanism of action for these compounds is the inhibition of CYP51, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol.[1] Ergosterol is a vital component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic 14α-methylated sterols, disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth and cell death.[1]
The development of new 1,2,4-triazole derivatives is driven by the need to overcome the growing challenge of antifungal resistance. Resistance to existing azole drugs can arise from several mechanisms, including mutations in the ERG11 gene (encoding CYP51), overexpression of the CYP51 enzyme, and increased drug efflux through membrane transporters.[2]
Data Presentation: In Vitro Antifungal Activity and CYP51 Inhibition
The following tables summarize the in vitro activity of various 1,2,4-triazole derivatives against pathogenic fungi and their inhibitory potency against the CYP51 enzyme.
Table 1: Minimum Inhibitory Concentrations (MIC) of 1,2,4-Triazole Derivatives against Pathogenic Fungi
| Compound/Drug | Candida albicans (µg/mL) | Cryptococcus neoformans (µg/mL) | Aspergillus fumigatus (µg/mL) | Reference(s) |
| Fluconazole | 0.25 - >64 | 0.125 - 16 | >64 | [3][4] |
| Itraconazole | 0.03 - 1 | 0.015 - 0.25 | 0.125 - 1 | [2] |
| Voriconazole | 0.015 - 0.5 | 0.03 - 0.25 | 0.125 - 1 | [2] |
| Novel Triazole 14l | 0.125 | - | - | [3] |
| Novel Triazole 21b | 0.063 - 0.5 | - | - | [3] |
| Novel Triazole Series (various) | 0.0156 - 2.0 | 0.0156 - 2.0 | - | [3] |
| Triazole derivative 4s | 0.53 | - | - | [5] |
| Triazole derivative 4w | 0.69 | - | - | [5] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 2: Half-maximal Inhibitory Concentration (IC50) of 1,2,4-Triazole Derivatives against Fungal CYP51
| Compound/Drug | Fungal Species | IC50 (µM) | Reference(s) |
| Ketoconazole | Trypanosoma cruzi | 0.014 | [6] |
| Itraconazole | Trypanosoma cruzi | 0.029 | [6] |
| Posaconazole | Trypanosoma cruzi | 0.048 | [6] |
| Fluconazole | Aspergillus fumigatus (CYP51B) | 0.50 | [7] |
| Voriconazole | Aspergillus fumigatus (CYP51A/B) | 0.16 - 0.38 | [7] |
| Itraconazole | Aspergillus fumigatus (CYP51A/B) | 0.16 - 0.38 | [7] |
| Posaconazole | Aspergillus fumigatus (CYP51A/B) | 0.16 - 0.38 | [7] |
| Fluconazole | Candida albicans | 0.31 | [8] |
| Novel Triazole 5d | Candida albicans | 0.39 | [8] |
| Novel Triazole 5f | Candida albicans | 0.46 | [8] |
| Novel Triazole 12b | Candida albicans | 0.20 | [8] |
| Voriconazole | Candida albicans | 1.6 | [2] |
Note: IC50 values are dependent on the specific enzyme preparation and assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of 1,2,4-triazole antifungal agents.
In Vitro CYP51 Inhibition Assay (Reconstitution Assay)
This protocol describes a method to determine the inhibitory activity of test compounds against recombinant fungal CYP51.[1][7]
Materials:
-
Recombinant fungal CYP51 (e.g., from C. albicans or A. fumigatus)
-
Recombinant NADPH-cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH
-
Potassium phosphate buffer (50 mM, pH 7.2-7.4)
-
Glycerol
-
L-α-1,2-dilauroyl-sn-glycerophosphocholine (DLPC)
-
Isocitrate dehydrogenase and sodium isocitrate (for NADPH regenerating system)
-
Test compounds (1,2,4-triazole derivatives) dissolved in DMSO
-
Organic solvent (e.g., ethyl acetate or hexane) for extraction
-
LC-MS/MS or GC-MS system for product analysis
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of lanosterol in ethanol or another suitable solvent.
-
Prepare stock solutions of test compounds in DMSO.
-
Prepare a fresh reaction buffer containing potassium phosphate, glycerol, and other necessary components.
-
-
Reaction Mixture Assembly:
-
In a microcentrifuge tube, combine the reaction buffer, recombinant CYP51 (e.g., 0.5 µM), and CPR (e.g., 1.0 µM).
-
Add DLPC to facilitate substrate solubility.
-
Add the NADPH regenerating system (isocitrate dehydrogenase and sodium isocitrate).
-
Add the test compound at various concentrations (typically in a serial dilution). Include a vehicle control (DMSO only).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, lanosterol (e.g., 50 µM).
-
Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
-
Terminate the reaction by adding a strong acid or an organic solvent.
-
-
Product Extraction and Analysis:
-
Extract the sterols from the reaction mixture using an organic solvent.
-
Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.
-
Analyze the formation of the demethylated product from lanosterol using LC-MS/MS or GC-MS.
-
-
Data Analysis:
-
Quantify the amount of product formed in the presence of different concentrations of the inhibitor.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38-A2)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.[9][10][11][12]
Materials:
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates (flat-bottom)
-
Test compounds (1,2,4-triazole derivatives) and control antifungal drugs
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or hemocytometer for inoculum standardization
Protocol:
-
Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar medium and incubate to obtain a fresh, pure culture.
-
For yeasts, harvest colonies and suspend them in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve the final inoculum concentration (0.5-2.5 x 10^3 CFU/mL).
-
For filamentous fungi, cover the culture with sterile saline and gently scrape the surface to release conidia. Filter the suspension to remove hyphal fragments. Adjust the conidial suspension spectrophotometrically and then dilute in RPMI-1640 to the final inoculum concentration (0.4-5 x 10^4 CFU/mL).
-
-
Preparation of Antifungal Dilutions:
-
Prepare stock solutions of the test compounds and control drugs in DMSO.
-
Perform serial twofold dilutions of the antifungal agents in RPMI-1640 medium directly in the 96-well microtiter plates. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most yeasts, and 48-72 hours for Aspergillus species.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
-
For azoles, the endpoint is typically a prominent reduction in turbidity (approximately 50% inhibition) as determined visually or with a microplate reader.
-
In Vivo Efficacy in a Murine Model of Systemic Candidiasis
This protocol outlines a general procedure for evaluating the in vivo efficacy of 1,2,4-triazole derivatives in a mouse model of disseminated candidiasis.[13][14][15][16][17]
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or ICR, 6-8 weeks old)
-
Candida albicans strain
-
YPD or Sabouraud dextrose broth and agar
-
Sterile saline or PBS
-
Test compound and vehicle control (e.g., saline, cyclodextrin solution)
-
Standard antifungal drug (e.g., fluconazole)
-
Immunosuppressive agent (e.g., cyclophosphamide), if a neutropenic model is required
Protocol:
-
Animal Acclimatization and Immunosuppression (Optional):
-
Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
If a neutropenic model is used, administer an immunosuppressive agent (e.g., cyclophosphamide) intraperitoneally or intravenously 1-4 days prior to infection to induce neutropenia.
-
-
Inoculum Preparation:
-
Grow C. albicans in a suitable broth overnight at 30-37°C with shaking.
-
Wash the yeast cells with sterile saline or PBS by centrifugation.
-
Resuspend the cells in saline and adjust the concentration to the desired inoculum size (e.g., 1 x 10^5 to 1 x 10^6 CFU/mouse) using a hemocytometer or by plating serial dilutions.
-
-
Infection:
-
Infect the mice intravenously via the lateral tail vein with the prepared C. albicans suspension (typically 0.1-0.2 mL).
-
-
Treatment:
-
Initiate treatment with the test compound, vehicle control, and standard drug at a specified time post-infection (e.g., 2-24 hours).
-
Administer the treatments via a clinically relevant route (e.g., oral gavage, intravenous, or intraperitoneal injection) once or twice daily for a predetermined duration (e.g., 4-7 days).
-
-
Efficacy Assessment:
-
Survival Study: Monitor the mice daily for signs of illness and record mortality for a period of up to 21-30 days post-infection. Plot Kaplan-Meier survival curves and analyze for statistical significance.
-
Fungal Burden Study: At a specific time point after the final treatment dose (e.g., 24 hours), humanely euthanize the mice. Aseptically remove target organs (typically kidneys, as they are the primary site of fungal colonization). Homogenize the organs in a known volume of sterile saline. Plate serial dilutions of the homogenates onto selective agar plates. Incubate the plates and count the colony-forming units (CFU) to determine the fungal burden per gram of tissue.
-
-
Data Analysis:
-
Compare the survival rates between the treatment groups and the vehicle control group.
-
Compare the mean log10 CFU/gram of tissue between the treatment groups and the vehicle control group using appropriate statistical tests.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the application of 1,2,4-triazole antifungal agents.
Caption: Mechanism of action of 1,2,4-triazoles via inhibition of the fungal ergosterol biosynthesis pathway.
Caption: General experimental workflow for the evaluation of 1,2,4-triazole derivatives as antifungal agents.
Caption: Key molecular mechanisms of azole resistance in pathogenic fungi.
References
- 1. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains [mdpi.com]
- 5. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 10. njccwei.com [njccwei.com]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. niaid.nih.gov [niaid.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of 1,2,4-triazol-3-amine Derivatives as Anti-Cancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,4-triazole nucleus is a "privileged" scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-cancer properties.[1][2] Derivatives of 1,2,4-triazol-3-amine, in particular, have emerged as a promising class of compounds for the development of novel anti-cancer therapeutics.[3][4][5] These compounds have been shown to exert their anti-proliferative effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[1][4][6][7] This document provides a summary of the anti-cancer activity of selected 1,2,4-triazol-3-amine derivatives, detailed protocols for their biological evaluation, and an overview of the key signaling pathways involved.
Data Presentation: Anti-Cancer Activity of 1,2,4-triazol-3-amine Derivatives
The following tables summarize the in vitro cytotoxic activity of various 1,2,4-triazol-3-amine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activity of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine Derivatives against Lung Cancer Cell Lines [4][5]
| Compound | R1 | R2 | A549 IC50 (µM) | NCI-H460 IC50 (µM) | NCI-H23 IC50 (µM) |
| BCTA | 4-Cl | 4-Cl | 1.09 | 2.01 | 3.28 |
| 4a | H | H | >50 | >50 | >50 |
| 4b | 4-Cl | 4-Br | 2.34 | 3.15 | 4.12 |
| 4f | H | 4-Br | 8.12 | 10.23 | 12.54 |
| 5-FU (control) | - | - | 21.34 | 25.11 | 28.98 |
Table 2: Cytotoxic Activity of Indolyl 1,2,4-triazole Derivatives against Breast Cancer Cell Lines [7]
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| Vf | 2.91 | 1.914 |
| Vg | 0.891 | 3.479 |
| Staurosporine (control) | 3.144 | 4.385 |
Table 3: Cytotoxic Activity of 1,2,4-triazole Derivatives against Various Cancer Cell Lines [6][8]
| Compound | Cell Line | IC50 (µM) |
| 7d | HeLa | <12 |
| 7e | HeLa | <12 |
| 10a | HeLa | <12 |
| 10d | HeLa | <12 |
| HB5 | HepG2 | Lowest among tested |
| HB5 | A549 | Exhibited cytotoxicity |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized 1,2,4-triazol-3-amine derivatives on cancer cell lines.[4][8][9]
Materials:
-
Human cancer cell lines (e.g., A549, NCI-H460, NCI-H23, MCF-7, HeLa)[4][8]
-
Normal human cell line (e.g., MRC-5) for selectivity assessment[8]
-
Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil or Doxorubicin) in the culture medium.[4][9] Treat the cells with these concentrations and incubate for 24-48 hours.
-
MTT Addition: After the incubation period, add 15 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plates for 10 minutes and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis in cancer cells treated with 1,2,4-triazol-3-amine derivatives.[4][9]
Materials:
-
Cancer cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cancer cells with the desired concentrations of the test compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compounds on the cell cycle progression of cancer cells.[6][7][10][11][12]
Materials:
-
Cancer cells treated with test compounds
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blotting for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[4][5]
Materials:
-
Treated and untreated cancer cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against BAX, Caspase-3, PARP, Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Signaling Pathway for Apoptosis Induction
The following diagram illustrates the proposed mechanism of apoptosis induction by certain 1,2,4-triazol-3-amine derivatives, which involves the upregulation of pro-apoptotic proteins and the activation of caspases.[4][5]
Caption: Proposed apoptotic pathway induced by 1,2,4-triazol-3-amine derivatives.
Experimental Workflow for Anti-Cancer Drug Development
This diagram outlines the general workflow for the synthesis and evaluation of novel 1,2,4-triazol-3-amine derivatives as potential anti-cancer agents.
Caption: Workflow for development of 1,2,4-triazol-3-amine anti-cancer agents.
Logical Relationship for Cell Cycle Arrest
Certain derivatives have been shown to induce cell cycle arrest at different phases, which is a key mechanism for their anti-proliferative activity.[6][7]
Caption: Mechanism of cell cycle arrest by 1,2,4-triazol-3-amine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 7. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,2,4-Triazole Derivatives as Antibacterial Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1,2,4-triazole derivatives as potential antibacterial agents. This document includes a summary of their antibacterial activity, detailed protocols for common susceptibility testing methods, and a general workflow for the screening and evaluation of novel 1,2,4-triazole compounds.
Introduction to 1,2,4-Triazole Derivatives as Antibacterial Agents
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Compounds incorporating the 1,2,4-triazole scaffold have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This versatility makes them a promising class of heterocyclic compounds in medicinal chemistry. The 1,2,4-triazole ring system is a key pharmacophore in several clinically used drugs.
The antibacterial efficacy of 1,2,4-triazole derivatives is often attributed to the diverse substituents that can be introduced at various positions on the triazole ring. Structure-activity relationship (SAR) studies have shown that modifications to these substituents can significantly modulate the antibacterial potency and spectrum of activity. Hybrid molecules, where the 1,2,4-triazole moiety is combined with other known antibacterial pharmacophores, have also emerged as a successful strategy to enhance activity and overcome resistance.
Antibacterial Activity of 1,2,4-Triazole Derivatives: Quantitative Data
The following tables summarize the in vitro antibacterial activity of selected 1,2,4-triazole derivatives against a panel of Gram-positive and Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of Ofloxacin-1,2,4-Triazole Hybrids
| Compound | S. aureus (MIC µg/mL) | S. epidermidis (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | Reference |
| Ofloxacin Analog 1 | 0.5 | 0.25 | 0.5 | 1 | [1] |
| Ofloxacin Analog 2 | 1 | 0.5 | 1 | 0.5 | [1] |
| Ofloxacin (Standard) | 0.5 | 0.25 | 0.5 | 1 | [1] |
Table 2: Antibacterial Activity of Nalidixic Acid-Based 1,2,4-Triazole-3-thione Derivatives
| Compound | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | K. pneumoniae (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | Reference |
| Azomethine Derivative 1a | >256 | >256 | 128 | 64 | 16 | [1] |
| Triazolothiadiazole 2 (2-chloro) | 16 | 16 | 16 | 16 | 16 | [1] |
| Streptomycin (Standard) | 2 | 5 | 10 | 15 | 15 | [1] |
Table 3: Antibacterial Activity of 4-Amino-5-aryl-4H-1,2,4-triazole Derivatives
| Compound (Substituent) | E. coli (MIC µg/mL) | B. subtilis (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | P. fluorescens (MIC µg/mL) | Reference |
| 4-trichloromethylphenyl | 5 | 5 | 5 | 5 | [1] |
| 4-chlorophenyl | 10 | 10 | 10 | 10 | [1] |
| 4-bromophenyl | 10 | 10 | 10 | 10 | [1] |
| Ceftriaxone (Standard) | 5 | 5 | 5 | 5 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of the antibacterial properties of 1,2,4-triazole derivatives.
Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
This protocol describes a general method for the synthesis of the 1,2,4-triazole core structure, which can then be further modified.
Materials:
-
Substituted carboxylic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrazine hydrate (99%)
-
Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Preparation of Potassium Dithiocarbazinate:
-
Dissolve potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).
-
To this solution, add the substituted carboxylic acid hydrazide (0.1 mol).
-
Cool the mixture in an ice bath and add carbon disulfide (0.15 mol) dropwise with constant stirring.
-
Continue stirring for 12-18 hours at room temperature.
-
Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ether, and dry.
-
-
Cyclization to 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol:
-
Reflux a mixture of the potassium dithiocarbazinate salt (0.1 mol) and hydrazine hydrate (0.2 mol) in water (50 mL) for 4-6 hours.
-
During the reaction, hydrogen sulfide gas is evolved.
-
Cool the reaction mixture and dilute with a large volume of cold water.
-
Acidify the solution with dilute hydrochloric acid.
-
The solid product, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, precipitates out.
-
Filter the precipitate, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol).
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium in a liquid medium.[2][3][4]
Materials:
-
Synthesized 1,2,4-triazole derivative (test compound)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Standard antibiotic for positive control (e.g., Ciprofloxacin)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add a specific volume of the test compound stock solution to the first well of a row to achieve the desired starting concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the compound. This will create a range of decreasing concentrations of the test compound.
-
-
Inoculation:
-
Inoculate each well (except for the sterility control) with 10 µL of the prepared bacterial inoculum.
-
-
Controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum (no test compound).
-
Sterility Control: Wells containing only CAMHB (no bacteria or test compound).
-
Positive Control: A row with a standard antibiotic undergoing serial dilution and inoculation.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth (the well appears clear).[3]
-
Antibacterial Susceptibility Testing: Agar Disk Diffusion (Kirby-Bauer) Method
This is a qualitative method to assess the susceptibility of bacteria to a compound.[1][5][6]
Materials:
-
Synthesized 1,2,4-triazole derivative (test compound)
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Test Disks:
-
Dissolve the test compound in a suitable volatile solvent to a known concentration.
-
Impregnate sterile paper disks with a specific volume of the compound solution and allow the solvent to evaporate completely.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate approximately 60° each time) to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Using sterile forceps, place the impregnated paper disks onto the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel 1,2,4-triazole derivatives as antibacterial agents.
Caption: Workflow for antibacterial screening of 1,2,4-triazole derivatives.
References
- 1. asm.org [asm.org]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. apec.org [apec.org]
Green chemistry approaches for the synthesis of 1,2,4-triazoles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antifungal, antiviral, anticancer, and anticonvulsant agents.[1][2] Traditional synthetic routes to these vital heterocycles often involve prolonged reaction times, harsh conditions, and the use of hazardous solvents and catalysts, posing significant environmental and economic challenges.[2][3] This document outlines modern, green chemistry approaches for the synthesis of 1,2,4-triazoles, focusing on microwave-assisted synthesis, ultrasound-promoted reactions, and catalyst-free methodologies. These techniques offer significant advantages, including dramatically reduced reaction times, increased yields, and a smaller environmental footprint.[2][4]
Comparative Analysis of Green Synthesis Methods
The following table summarizes the key quantitative data from various green synthesis approaches for 1,2,4-triazoles, providing a clear comparison with conventional heating methods where applicable.
| Method | Key Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Microwave-Assisted | N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Solvent-free | 33–90 seconds | 82 | [Virk et al. (as cited in 2)] |
| Hydrazines and formamide | Catalyst-free | 10 minutes | 54–81 | [Shelke, G. M., et al., Synlett, 2015, 26, 404-407][5][6] | |
| Amide derivatives and hydrazines | One-pot | 1 minute | 85 | [Lee et al. (as cited in 2)] | |
| Piperazine-azole-fluoroquinolone derivatives | Ethanol | 30 minutes | 96 | [Ozdemir et al. (as cited in 2)] | |
| Ultrasound-Assisted | 1,2,4-triazole of 2-(4-isobutylphenyl) propanoic acid and electrophiles | 45–55°C | 40–80 minutes | 75–89 | [Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents - MDPI][7] |
| α-nitrophenyl hydrazones and methylene amines | NaNO₂, BTEAC | Not specified | 38.6–86.2 | [Ultrasound Assisted Syntheses of Some 1,2,4-Triazole Derivatives][8][9] | |
| Catalyst-Free | Arylidene thiazolone and aryl/alkyl-hydrazine | Ring opening/cyclization | Not specified | High | [Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with ary][10][11] |
| Isothiocyanates, amidines, and hydrazines | Metal- and oxidant-free | Not specified | High | [Guo et al. (as cited in 9)] | |
| Conventional Heating | Amide derivatives and hydrazines | - | > 4.0 hours | Lower | [Lee et al. (as cited in 2)] |
| Piperazine-azole-fluoroquinolone derivatives | - | 27 hours | Lower | [Ozdemir et al. (as cited in 2)] | |
| 1,2,4-triazole of 2-(4-isobutylphenyl) propanoic acid and electrophiles | - | 16–26 hours | 60–75 | [Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents - MDPI][7] |
Experimental Protocols
Protocol 1: Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles
This protocol describes the synthesis of 1,2,4-triazoles from hydrazines and formamide under microwave irradiation without a catalyst, adapted from Shelke et al.[5][6]
Materials:
-
Substituted hydrazine (1.0 mmol)
-
Formamide (20 mmol)
-
Microwave reactor vials
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vial, combine the substituted hydrazine (1.0 mmol) and formamide (20 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 10 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate-hexane gradient to obtain the pure 1,2,4-triazole derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Ultrasound-Assisted Synthesis of N-substituted 1,2,4-triazole-3-acetamide Derivatives
This protocol details the synthesis of 1,2,4-triazole acetamide derivatives using ultrasound irradiation, based on the work by Khan et al.[7]
Materials:
-
5-(4-isobutylphenyl)-4H-1,2,4-triazole-3-thiol (1 mmol)
-
Substituted 2-bromoacetamide (1 mmol)
-
Anhydrous K₂CO₃ (2 mmol)
-
Acetone (15 mL)
-
Ultrasonic bath
-
Crushed ice
-
Ethanol for recrystallization
Procedure:
-
Dissolve 5-(4-isobutylphenyl)-4H-1,2,4-triazole-3-thiol (1 mmol) and the appropriate substituted 2-bromoacetamide (1 mmol) in acetone (15 mL) in a flask.
-
Add anhydrous K₂CO₃ (2 mmol) to the mixture.
-
Place the flask in an ultrasonic bath and irradiate at 45–55 °C for 40–80 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and recrystallize from ethanol to afford the pure product.
-
Confirm the structure of the synthesized compound using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR).
Signaling Pathways and Logical Relationships
The adoption of green chemistry principles in the synthesis of 1,2,4-triazoles is driven by a logical progression towards sustainability and efficiency. The following diagram illustrates the relationship between the challenges of traditional synthesis and the solutions offered by green methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the efficient synthesis of substituted 1,2,4-triazoles utilizing microwave-assisted organic synthesis (MAOS). The 1,2,4-triazole scaffold is a crucial pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][3]
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes the ability of polar molecules to convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. This efficient energy transfer results in:
-
Accelerated Reaction Rates: Reactions that take hours under conventional heating can often be completed in minutes.[4][5]
-
Higher Yields: Reduced reaction times and uniform heating can minimize the formation of byproducts, leading to higher isolated yields.[1][4]
-
Improved Purity: The cleaner reaction profiles often simplify product purification.
-
Energy Efficiency: MAOS is generally more energy-efficient compared to conventional heating methods.
-
Facilitation of Difficult Reactions: Some reactions that are sluggish or do not proceed under conventional heating can be successfully carried out using microwave irradiation.[1]
General Experimental Workflow
The general workflow for the microwave-assisted synthesis of 1,2,4-triazoles is a streamlined process.
Caption: General workflow for microwave-assisted synthesis.
Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Hydrazides and Nitriles
This protocol describes the synthesis of 3,5-disubstituted-1,2,4-triazoles via the microwave-assisted condensation of an aromatic hydrazide with a substituted nitrile in the presence of a base, analogous to the Pellizzari reaction.
Experimental Protocol
-
Reactant Mixture Preparation: In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (5.0 mmol) and the substituted nitrile (5.5 mmol).
-
Solvent and Base Addition: Add n-butanol (10 mL) and potassium carbonate (5.5 mmol, 0.76 g) to the reaction vessel.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150 °C for 2 hours.
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated 1,2,4-triazole product is then collected by filtration.
-
Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol) and recrystallize from ethanol to obtain the analytically pure product.
Reaction Workflow
Caption: Workflow for 3,5-disubstituted-1,2,4-triazole synthesis.
Data Presentation
| Entry | Aromatic Hydrazide | Substituted Nitrile | Time (Microwave) | Yield (%) |
| 1 | Benzohydrazide | Benzonitrile | 2 h | 88 |
| 2 | Benzohydrazide | 4-Chlorobenzonitrile | 2 h | 92 |
| 3 | 4-Methoxybenzohydrazide | Benzonitrile | 2 h | 85 |
| 4 | 4-Nitrobenzohydrazide | 4-Methylbenzonitrile | 2 h | 95 |
Note: Yields are representative and may vary based on specific substrates and reaction scale.
Protocol 2: Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide
This protocol outlines a simple and efficient catalyst-free method for the synthesis of substituted 1,2,4-triazoles using hydrazines and formamide under microwave irradiation.[2][4]
Experimental Protocol
-
Reactant Mixture Preparation: In a microwave-safe reaction vial, add the hydrazine derivative (1.0 mmol) and formamide (20.0 mmol, 0.8 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 160 °C for 10 minutes.[2]
-
Product Isolation: After cooling, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Reaction Workflow
Caption: Workflow for catalyst-free 1,2,4-triazole synthesis.
Data Presentation
| Entry | Hydrazine Derivative | Time (Microwave) | Yield (%) |
| 1 | Phenylhydrazine | 10 min | 74 |
| 2 | 4-Chlorophenylhydrazine | 10 min | 81 |
| 3 | 4-Methoxyphenylhydrazine | 10 min | 78 |
| 4 | Benzylhydrazine | 10 min | 65 |
| 5 | Naphthylhydrazine | 10 min | 72 |
Data sourced from optimization studies which show yields ranging from 54-81%.[2]
Protocol 3: Synthesis of 1,2,4-Triazol-3-one Derivatives
This protocol describes the synthesis of 1,2,4-triazol-3-one derivatives, which often involves the cyclization of intermediate compounds under microwave irradiation. The following is an example of a multi-step synthesis where microwave irradiation is used in several steps to accelerate the process.
Experimental Protocol (Example: N-alkylation)
-
Reactant Mixture Preparation: To a solution of a 4-amino-5-substituted-2,4-dihydro-3H-1,2,4-triazol-3-one (0.01 mol) in acetone (10 mL), add dry potassium carbonate (0.025 mol).
-
Microwave Irradiation (Step 1): Place the mixture in a closed vessel and irradiate in a microwave oven at 90 °C for 5 minutes.
-
Addition of Alkylating Agent: Cool the mixture to room temperature and add an alkylating agent such as ethyl bromoacetate (0.012 mol).
-
Microwave Irradiation (Step 2): Irradiate the mixture again in the microwave at 90 °C for 10 minutes at a maximum power of 300 W.
-
Product Isolation: After cooling, transfer the mixture to a beaker and precipitate the product by adding water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Data Presentation: Comparison of Microwave vs. Conventional Heating
| Compound | Method | Time | Yield (%) |
| Ethyl 2-{4-[(9H-fluoren-2-ylmethylene)amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate | Conventional | 6 h | 75 |
| Microwave | 10 min | 90 | |
| 2-{4-[(9H-Fluoren-2-ylmethylene)amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetohydrazide | Conventional | 8 h | 70 |
| Microwave | 15 min | 85 |
This table demonstrates the significant reduction in reaction time and improvement in yield when using microwave irradiation.
Conclusion
Microwave-assisted synthesis is a powerful and efficient tool for the synthesis of substituted 1,2,4-triazoles. The protocols outlined in this document provide a starting point for researchers to explore the synthesis of a wide variety of 1,2,4-triazole derivatives. The significant advantages in terms of reaction time, yield, and environmental impact make MAOS an attractive methodology in modern drug discovery and development.[1][3] Further optimization of the reaction conditions may be necessary for specific substrates to achieve the best results.
References
- 1. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 2. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 3. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the 1,2,4-Triazole Ring for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, make it an attractive moiety for designing novel drug candidates.[1][2] This document provides detailed application notes and experimental protocols for the functionalization of the 1,2,4-triazole ring to facilitate drug discovery efforts.
Biological Activities of Functionalized 1,2,4-Triazoles
The versatility of the 1,2,4-triazole core allows for substitutions at various positions, leading to a diverse array of biological activities. These include antifungal, antibacterial, anticancer, and antiviral properties, among others.[1][3]
Antifungal Activity
1,2,4-triazole-containing compounds are prominent in the development of antifungal agents.[4] The primary mechanism of action for many of these drugs is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[7]
"Diagram of the Antifungal Mechanism of Action"
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Ofloxacin analogue 13 | Candida albicans | 0.25 - 1 | [6] |
| Clinafloxacin-triazole hybrid 14 | Candida albicans | >128 | [6] |
| Vinyl-triazole derivative 2h | Candida albicans | 0.02 - 0.04 mM | [8] |
| Vinyl-triazole derivative 2h | Aspergillus niger | 0.02 - 0.04 mM | [8] |
| CYP51 targeting compound [I] | Candida albicans | 0.00625 - 0.05 | [9] |
| CYP51 targeting compound [I] | Candida glabrata | 0.00625 - 0.05 | [9] |
| CYP51 targeting compound [I] | Cryptococcus neoformans | 0.00625 - 0.05 | [9] |
Antibacterial Activity
Functionalized 1,2,4-triazoles have demonstrated significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.[6] The mechanism of action can vary, with some derivatives targeting bacterial DNA gyrase and dihydrofolate reductase (DHFR).
Table 2: Antibacterial Activity of 1,2,4-Triazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-amino-5-aryl-4H-1,2,4-triazole 15 (4-trichloromethyl) | E. coli, B. subtilis, P. aeruginosa | 5 | [6] |
| Ofloxacin analogue 13 | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | [6] |
| Phenylpiperazine hybrid 9 | E. coli, S. aureus, P. aeruginosa | 0.12 - 1.95 | [6] |
| 1,2,4-triazolo[1,5-a]pyrimidine 9o | S. aureus | 24 nM | [10] |
| 1,2,4-triazolo[1,5-a]pyrimidine 9o | E. coli | 51 nM | [10] |
| 1,2,4-triazolo[1,5-a]pyrimidine 9o | P. aeruginosa | 53 nM | [10] |
Anticancer Activity
The 1,2,4-triazole scaffold is a key component in several anticancer drugs.[11] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases (e.g., EGFR, BRAF), disruption of microtubule dynamics, and induction of apoptosis.[1][12]
"Diagram of Anticancer Mechanisms of Action"
Caption: Anticancer mechanisms of 1,2,4-triazole compounds.
Table 3: Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8c | A549 (Lung) | 3.6 (EGFR) | [1] |
| Compound 8c/8d | MCF-7 (Breast) | Potent BRAF inhibitors | [1] |
| Diarylurea derivative 62i | HT-29 (Colon) | 0.90 | |
| Diarylurea derivative 62i | H460 (Lung) | 0.85 | |
| Diarylurea derivative 62i | MDA-MB-231 (Breast) | 1.54 | |
| Caffeic acid hybrid 78j | A549, Caco-2, PC-3 | 6.78 - 9.05 | |
| Coumarin hybrid LaSOM 186 | MCF-7 (Breast) | 2.66 | |
| Coumarin hybrid LaSOM 190 | MCF-7 (Breast) | 2.85 |
Ferroptosis Inhibition
Recent studies have identified 1,2,4-triazole derivatives as novel inhibitors of ferroptosis, an iron-dependent form of regulated cell death. The mechanism involves radical-trapping antioxidant activity.
"Diagram of Ferroptosis Inhibition"
Caption: Ferroptosis inhibition by 1,2,4-triazole derivatives.
Table 4: Ferroptosis Inhibitory Activity of 1,2,4-Triazole Derivatives
| Compound | Cell Line | EC50 | Reference |
| NY-26 | 786-O | 62 nM |
Experimental Protocols for Functionalization
Protocol for Synthesis of 3,5-Disubstituted 1,2,4-Triazoles
This protocol describes a one-pot, base-catalyzed synthesis from a nitrile and a hydrazide.
"Workflow for Synthesis of 3,5-Disubstituted 1,2,4-Triazoles"
Caption: Workflow for the synthesis of 3,5-disubstituted 1,2,4-triazoles.
Materials:
-
Nitrile (e.g., indole-3-carbonitrile) (2 mmol)
-
Acid hydrazide (1 mmol)
-
Potassium carbonate (K₂CO₃) (0.5 mmol)
-
n-Butanol (n-BuOH) (3 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
TLC plates and developing chamber
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add the nitrile (2 mmol), acid hydrazide (1 mmol), and potassium carbonate (0.5 mmol).
-
Add n-butanol (3 mL) to the flask.
-
Stir the reaction mixture at 160°C for 8 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous work-up.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-triazole.
Protocol for Synthesis of 1,2,4-Triazole-3-thiones
This protocol outlines the synthesis of 1,2,4-triazole-3-thiones via alkaline cyclization of benzoylthiosemicarbazide.
Materials:
-
Benzoylthiosemicarbazide (0.01 mol)
-
20% Sodium hydroxide (NaOH) solution (20 mL)
-
Hydrochloric acid (HCl)
-
Heating apparatus
-
Standard laboratory glassware for filtration and washing
Procedure:
-
Dissolve benzoylthiosemicarbazide (0.01 mol) in 20 mL of 20% sodium hydroxide solution.
-
Heat the solution at 90-95°C for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with hydrochloric acid to a slightly acidic pH, which will cause the product to precipitate.
-
Filter the resulting white solid.
-
Wash the solid with cold water and dry it in the air to obtain the 5-phenyl-1,2,4-triazole-3-thione.
Protocol for Copper-Catalyzed N-Arylation of 1,2,4-Triazole
This protocol describes a ligand-free copper-catalyzed N-arylation of 1,2,4-triazole.[2]
"Workflow for Copper-Catalyzed N-Arylation"
Caption: Workflow for copper-catalyzed N-arylation of 1,2,4-triazole.
Materials:
-
1,2,4-Triazole (1.0 equiv.)
-
Aryl halide (e.g., iodobenzene) (1.1 equiv.)
-
Copper(II) oxide (CuO) nanoparticles (5 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine 1,2,4-triazole (1.0 equiv.), potassium carbonate (1.0 equiv.), and CuO nanoparticles (5 mol%).
-
Add the aryl halide (1.1 equiv.) and DMF to the flask.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Palladium-Catalyzed C-H Arylation of 1-Substituted-1,2,4-Triazoles
This protocol details the direct C-H arylation of 1-substituted 1,2,4-triazoles using a palladium catalyst.[3]
Materials:
-
1-Substituted-1,2,4-triazole (1.0 equiv.)
-
Aryl halide (e.g., aryl bromide) (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Toluene
-
Reaction tube with a screw cap
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Procedure:
-
To a flame-dried, screw-capped reaction tube, add the 1-substituted-1,2,4-triazole (1.0 equiv.), aryl halide (1.5 equiv.), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₂CO₃ (2.0 equiv.).
-
Add toluene as the solvent.
-
Flush the reaction tube with an inert gas (e.g., nitrogen or argon).
-
Seal the tube and stir the mixture at 80°C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the C-arylated 1,2,4-triazole.
Conclusion
The 1,2,4-triazole ring is a highly valuable scaffold in drug discovery, offering a wide range of possibilities for functionalization to generate compounds with diverse and potent biological activities. The protocols and data presented in this document provide a foundation for researchers to explore the chemical space of 1,2,4-triazole derivatives and develop novel therapeutic agents. Careful selection of synthetic strategies and a thorough understanding of the structure-activity relationships are crucial for the successful design of next-generation 1,2,4-triazole-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. mcb.berkeley.edu [mcb.berkeley.edu]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 12. NCOA4-mediated ferritinophagy is involved in ionizing radiation-induced ferroptosis of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fused 1,2,4-Triazole Heterocyclic Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-triazole nucleus is a fundamental scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, antimicrobial, antiviral, anticonvulsant, and anticancer properties.[3][4][5] Fusing the 1,2,4-triazole ring with other heterocyclic systems, such as thiadiazoles, thiadiazines, and pyrimidines, generates structurally diverse molecules with potentially enhanced biological efficacy and novel mechanisms of action.[6][7] This has led to significant interest in developing efficient synthetic methodologies for these fused systems to build compound libraries for drug discovery.[8]
This document provides detailed application notes and experimental protocols for the synthesis of three prominent classes of fused 1,2,4-triazole heterocycles:[6][9][10]triazolo[3,4-b][6][10][11]thiadiazoles,[6][9][10]triazolo[3,4-b][6][10][11]thiadiazines, and[6][9][10]triazolo[1,5-a]pyrimidines.
Synthesis of[6][9][10]triazolo[3,4-b][6][10][11]thiadiazoles
This class of compounds is frequently synthesized via the cyclization of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with various carboxylic acids, often using a dehydrating agent like phosphorus oxychloride (POCl₃).[12][13] These compounds are investigated for a range of bioactivities, including as urease inhibitors and anticancer agents.[12][14]
General Synthesis Workflow
The general workflow involves the condensation and cyclization of a triazole precursor with a carboxylic acid.
Caption: General workflow for triazolothiadiazole synthesis.
Experimental Protocol: Microwave-Assisted Synthesis[15]
This protocol describes the synthesis of 6-(substituted-phenyl)-3-phenyl-[6][9][10]triazolo[3,4-b][6][10][11]thiadiazole.
-
Reactant Mixture: In a microwave-safe vessel, combine 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.007 M) and an appropriate substituted aromatic acid (0.007 M).
-
Cyclizing Agent: Add phosphorus oxychloride (POCl₃, 0.2 mL) to the mixture.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5-8 minutes at 210 watts.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a chloroform:ethanol (8:2) mobile phase.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and gradually pour the mixture onto crushed ice.
-
Isolation: The solid product will precipitate. Filter the solid, wash thoroughly with water, and dry.
-
Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol.
Data Summary: Synthesis of Triazolothiadiazoles
| Starting Triazole (R¹) | Starting Acid (R²) | Conditions | Time | Yield (%) | Ref |
| 5-phenyl | 4-chlorobenzoic acid | POCl₃, Microwave (210W) | 5-8 min | 80.2 | [15] |
| 5-(4-chlorophenyl) | 2-phenoxyacetic acid | POCl₃, Reflux | 6 h | High | [12] |
| 5-phenyl | 4-fluorobenzoic acid | POCl₃, Reflux | 6 h | High | [12] |
| 5-phenyl | 4-methylbenzoic acid | POCl₃, Microwave (210W) | 5-8 min | 75.6 | [15] |
Synthesis of[6][9][10]triazolo[3,4-b][6][10][11]thiadiazines
The synthesis of the six-membered triazolothiadiazine ring is commonly achieved by reacting 4-amino-1,2,4-triazole-3-thiols with α-halocarbonyl compounds, such as phenacyl bromides, in a suitable solvent like ethanol.[12][16]
General Synthesis Workflow
This pathway illustrates the condensation reaction leading to the fused six-membered ring system.
Caption: General workflow for triazolothiadiazine synthesis.
Experimental Protocol: Conventional Reflux Synthesis[12]
This protocol details the synthesis of 3,7-disubstituted-5H-[6][9][10]triazolo[3,4-b][6][10][11]thiadiazines.
-
Reactant Mixture: Dissolve 4-amino-1,2,4-triazole-3-thiol (1.0 mmol) and the corresponding substituted phenacyl bromide (1.2 mmol) in absolute ethanol (10 mL) in a round-bottom flask.
-
Heating: Attach a condenser and reflux the mixture for 7 hours.
-
Work-up: After cooling, pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the mixture with a saturated solution of sodium bicarbonate. A solid will precipitate.
-
Isolation: Filter the precipitated solid, wash it with water, and allow it to dry.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure compound.
Data Summary: Synthesis of Triazolothiadiazines
| Starting Triazole (R¹) | α-Bromoacetophenone (R²) | Solvent | Time | Yield | Ref |
| 5-(4-chlorophenyl) | 4-bromophenacyl bromide | Absolute Ethanol | 7 h | High | [12] |
| 5-(4-chlorophenyl) | 4-chlorophenacyl bromide | Absolute Ethanol | 7 h | High | [12] |
| 5-phenyl | 4-methoxyphenacyl bromide | Absolute Ethanol | 7 h | High | [12] |
| 5-phenyl | 4-nitrophenacyl bromide | Absolute Ethanol | 7 h | High | [12] |
Synthesis of[6][9][10]triazolo[1,5-a]pyrimidines
Triazolopyrimidines are a highly stable and medicinally important class of fused heterocycles.[17] A primary synthetic route involves the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents in the presence of a base or acid catalyst.[18]
General Synthesis Workflow
The annulation of a pyrimidine ring onto a triazole core is a common and effective strategy.
Caption: General workflow for triazolopyrimidine synthesis.
Experimental Protocol: Base-Catalyzed Cyclocondensation[19]
This protocol describes the synthesis of a triazolopyrimidine derivative from 3-amino-1,2,4-triazole and a β-ketoester.
-
Reactant Mixture: In a round-bottom flask, combine 3-amino-1,2,4-triazole (1.0 eq), ethyl 3-oxo-3-phenylpropanoate (1.0 eq), and sodium ethanoate (as a base) in refluxing ethanol.
-
Heating: Heat the reaction mixture under reflux for 12 hours.
-
Monitoring: Monitor the reaction for the disappearance of starting materials via TLC.
-
Work-up: After the reaction is complete, cool the mixture and reduce the solvent volume under reduced pressure.
-
Isolation: Pour the residue into cold water to precipitate the product. Filter the solid, wash with water, and dry.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
Data Summary: Synthesis of Triazolopyrimidines
| Aminotriazole (R¹) | 1,3-Dicarbonyl (R²) | Catalyst/Solvent | Time | Yield (%) | Ref |
| 3-amino-1,2,4-triazole | Ethyl 3-oxo-3-phenylpropanoate | Sodium Ethanoate / Ethanol | 12 h | 79 | |
| 3-amino-1,2,4-triazole | Ethyl acetoacetate | Acetic Acid | Reflux | >90 | [18][19] |
| 3-amino-5-methyl-1,2,4-triazole | Acetylacetone | Acetic Acid | Reflux | High | [18][19] |
| 3-amino-5-(pyridin-4-yl)-1,2,4-triazole | Diethyl malonate | Sodium Ethoxide / Ethanol | Reflux | High | [18][19] |
Biological Application: Mechanism of Triazole Antifungal Agents
Many 1,2,4-triazole-containing drugs, such as fluconazole, function as potent antifungal agents by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[6] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity of the fungal cell membrane. By inhibiting its production, triazole drugs disrupt the cell membrane, leading to fungal cell death.
Ergosterol Biosynthesis Inhibition Pathway
Caption: Inhibition of fungal CYP51 by triazole drugs.
Conclusion
The synthetic protocols outlined in this document provide robust and versatile methods for generating libraries of fused 1,2,4-triazole heterocycles. These scaffolds are of significant interest in drug discovery due to their diverse and potent biological activities. By systematically modifying the substituents on the starting materials, researchers can create a wide range of novel compounds for screening and lead optimization in the development of new therapeutic agents.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. isres.org [isres.org]
- 10. Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors: Insights from In Vitro Assay, Kinetics Data, and In Silico Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. eprajournals.com [eprajournals.com]
- 16. mdpi.com [mdpi.com]
- 17. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve yield in the synthesis of 1-Methyl-1H-1,2,4-triazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 1-Methyl-1H-1,2,4-triazol-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: There are two main synthetic strategies for the preparation of this compound:
-
Route A: Methylation of 3-amino-1H-1,2,4-triazole. This is a two-step process starting with the synthesis of the parent 3-amino-1H-1,2,4-triazole, followed by N-methylation.
-
Route B: Cyclization of a pre-methylated precursor. This involves synthesizing the target molecule from starting materials that already contain the methyl group, such as methylhydrazine.
Q2: Which synthetic route generally provides a higher yield?
A2: Route A, the methylation of 3-amino-1H-1,2,4-triazole, can achieve high overall yields, especially since the precursor, 3-amino-1H-1,2,4-triazole, can be synthesized in yields of 95-97%.[1] However, the methylation step can lead to a mixture of isomers, which may lower the isolated yield of the desired product. Route B offers better regioselectivity, potentially leading to a purer product in a single cyclization step, though the yields can be variable depending on the specific precursors and conditions.
Q3: What are the common methylating agents used in the synthesis of this compound?
A3: Common methylating agents for N-alkylation of triazoles include methyl iodide, dimethyl sulfate, and methyl methanesulfonate. The choice of agent can influence the reaction rate and selectivity.
Q4: How can I purify the final product, this compound?
A4: Purification can be achieved through several methods depending on the impurities present. Recrystallization from a suitable solvent such as ethanol or an ethanol-ether mixture is a common technique.[1] Column chromatography on silica gel can also be employed to separate the desired product from isomers and other byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the synthesis of 3-amino-1H-1,2,4-triazole (precursor) | Incomplete reaction during cyclization. | Ensure the reaction temperature is maintained at 120°C for at least 5 hours to drive the cyclization to completion.[1] Use of an infrared heater can provide even heating.[1] |
| Loss of product during workup. | The product is water-soluble. When crystallizing from ethanol, minimize the volume of solvent used and cool the solution thoroughly to maximize precipitation.[1] | |
| Formation of multiple products during methylation | Lack of regioselectivity in N-methylation. The triazole ring has multiple nitrogen atoms that can be methylated (N1, N2, and N4), and the exocyclic amino group could also be methylated. | Optimize the reaction conditions (base, solvent, temperature) to favor methylation at the N1 position. The use of a bulky base might sterically hinder methylation at other positions. Protecting the amino group before methylation is another strategy to improve regioselectivity. |
| Difficulty in separating isomeric byproducts | Similar polarities of the 1-methyl, 2-methyl, and 4-methyl isomers. | Utilize high-performance liquid chromatography (HPLC) for analytical separation to quantify the isomer ratio. For preparative separation, carefully optimized column chromatography with a suitable eluent system is necessary. Gradient elution may be more effective than isocratic elution. |
| Low yield in the cyclization reaction with a methylated precursor (Route B) | Inefficient cyclization of the methylated intermediate. | Screen different reaction conditions such as temperature, solvent, and catalyst. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times in triazole synthesis. |
| Presence of unreacted starting materials in the final product | Incomplete reaction. | Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the stoichiometry of the reactants is correct. |
Data Presentation
Table 1: Reported Yields for the Synthesis of 3-amino-1H-1,2,4-triazole (Precursor for Route A)
| Starting Material | Reagent | Reaction Conditions | Yield (%) | Reference |
| Aminoguanidine bicarbonate | 98-100% Formic acid | 120°C, 5 hours | 95-97 | [1] |
| Aminoguanidine bicarbonate | Formic acid | - | High | [2][3][4] |
Table 2: Illustrative Yields for N-methylation of 1H-1,2,4-triazole (Analogous Reaction)
Note: Data for the specific methylation of 3-amino-1H-1,2,4-triazole is limited. The following data for the methylation of the parent 1H-1,2,4-triazole is provided as a reference.
| Starting Material | Methylating Agent | Base | Solvent | Yield of 1-methyl-1,2,4-triazole (%) | Reference |
| 1H-1,2,4-triazole | Iodomethane | Sodium methoxide | Methanol | 63 |
Experimental Protocols
Protocol 1: Synthesis of 3-amino-1H-1,2,4-triazole (Precursor for Route A)
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Aminoguanidine bicarbonate (136 g, 1 mole)
-
98-100% Formic acid (48 g, 1.05 moles)
-
95% Ethanol
Procedure:
-
In a 500-mL two-necked round-bottomed flask equipped with a thermometer, add finely powdered aminoguanidine bicarbonate.
-
Carefully add 98-100% formic acid to the flask. The mixture will foam.
-
Gently heat the mixture with rotation to ensure even heating until gas evolution ceases and the solid has completely dissolved.
-
Maintain the solution at a temperature of 120°C for 5 hours.
-
After cooling, add 500 mL of 95% ethanol and heat the mixture to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Evaporate the ethanol solution to dryness on a steam bath.
-
Dry the resulting colorless crystalline product in an oven at 100°C.
-
The expected yield is 80–81.6 g (95–97%).
-
The product can be further purified by recrystallization from ethanol.
Protocol 2: General Procedure for N-methylation of a Triazole Ring (Route A - Illustrative)
This is a general procedure for the N-methylation of a triazole ring and would require optimization for 3-amino-1H-1,2,4-triazole.
Materials:
-
3-amino-1H-1,2,4-triazole
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
A suitable solvent (e.g., DMF, acetonitrile)
-
Methyl iodide
Procedure:
-
Dissolve 3-amino-1H-1,2,4-triazole in the chosen anhydrous solvent in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base portion-wise at a controlled temperature (e.g., 0°C).
-
Stir the mixture for a period to allow for the formation of the triazole anion.
-
Slowly add methyl iodide to the reaction mixture.
-
Allow the reaction to proceed at a specific temperature (this may range from room temperature to elevated temperatures) while monitoring its progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate this compound and separate it from other isomers.
Mandatory Visualization
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting workflow for yield improvement.
References
Troubleshooting low yield in N-alkylation of 1,2,4-triazoles
Welcome to the technical support center for the N-alkylation of 1,2,4-triazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low yield in the N-alkylation of 1,2,4-triazoles?
A1: Low yields in the N-alkylation of 1,2,4-triazoles are most commonly attributed to a lack of regioselectivity, leading to the formation of multiple isomers (N1, N2, and N4 alkylated products).[1][2] Other significant factors include incomplete reaction, decomposition of starting materials or products, and challenges during product isolation and purification.[3][4] Over-alkylation, resulting in the formation of quaternary triazolium salts, can also reduce the yield of the desired neutral product.[2]
Q2: How does the substitution pattern on the 1,2,4-triazole ring affect alkylation?
A2: The electronic and steric properties of substituents on the triazole ring significantly influence the regioselectivity of N-alkylation. Electron-withdrawing groups can decrease the nucleophilicity of the nitrogen atoms, potentially slowing down the reaction. Conversely, bulky substituents can sterically hinder the approach of the alkylating agent to adjacent nitrogen atoms, thereby directing alkylation to a less hindered nitrogen. For instance, in S-substituted 1,2,4-triazoles, alkylation often preferentially occurs at the N(1) and N(2) positions.[5][6]
Q3: What is the typical regioselectivity observed in the N-alkylation of unsubstituted 1,2,4-triazole?
A3: For unsubstituted 1,2,4-triazole, alkylation often results in a mixture of N1 and N4 isomers.[3] The ratio of these isomers can be influenced by the reaction conditions. For example, using DBU as a base in THF has been reported to yield a consistent N1 to N4 isomer ratio of approximately 90:10.[3] The N2-alkylated isomer is generally not formed from unsubstituted 1,2,4-triazole.
Q4: Can over-alkylation to form triazolium salts be reversed?
A4: The formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts is generally irreversible under typical N-alkylation conditions.[7] Therefore, it is crucial to control the stoichiometry of the alkylating agent and the reaction time to minimize this side reaction. If salt formation is a significant issue, using a slight excess of the triazole starting material may be beneficial.
Troubleshooting Guide
Issue 1: Poor Regioselectivity (Mixture of N1, N2, and/or N4 Isomers)
Potential Causes:
-
Nature of the Triazole: Unsubstituted or symmetrically substituted triazoles are prone to yielding isomeric mixtures.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomer ratio.
Solutions:
-
Optimize the Base:
-
Weakly nucleophilic and sterically hindered bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can favor the formation of the N1 isomer.[3]
-
Inorganic bases like potassium carbonate (K₂CO₃) are commonly used and can influence regioselectivity, sometimes favoring the thermodynamically more stable isomer.[5][8]
-
-
Solvent Selection:
-
Control Temperature:
-
Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
-
Protecting Group Strategy:
-
In cases of persistent regioselectivity issues, consider a protecting group strategy. For instance, aminating the N4 position can direct alkylation to the N1 position.[2]
-
-
Alternative Synthetic Routes:
-
For complex cases, a de novo synthesis of the triazole ring with the desired alkyl group already in place might be a more efficient strategy.[1]
-
Issue 2: Incomplete Reaction or No Reaction
Potential Causes:
-
Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the triazole effectively.
-
Poor Leaving Group: The alkylating agent may have a poor leaving group (e.g., -Cl instead of -I or -OTs).
-
Low Reaction Temperature: The activation energy for the reaction may not be reached.
Solutions:
-
Choice of Base:
-
If a weak base like K₂CO₃ is ineffective, consider stronger bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA). Exercise caution as stronger bases can also decrease selectivity.
-
-
Alkylating Agent:
-
Use an alkylating agent with a better leaving group (I > Br > OTs > Cl).
-
-
Increase Temperature:
-
Catalysis:
Issue 3: Formation of Side Products (Other than Isomers)
Potential Causes:
-
Decomposition: The starting materials or the product may be unstable under the reaction conditions.
-
Reaction with Solvent: Highly reactive intermediates might react with the solvent (e.g., DMF).
Solutions:
-
Milder Conditions:
-
Use milder bases and lower reaction temperatures.
-
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Solvent Choice:
-
Select a more inert solvent if solvent participation is suspected.
-
Issue 4: Difficulty in Product Purification
Potential Causes:
-
Similar Polarity of Isomers: The different N-alkylated isomers often have very similar polarities, making chromatographic separation challenging.
-
Product Solubility: The product may have limited solubility in common organic solvents, complicating extraction and chromatography.
-
Residual Inorganic Salts: Inorganic bases and byproducts can be difficult to remove completely.
Solutions:
-
Chromatography Optimization:
-
Experiment with different solvent systems for column chromatography. Sometimes a small change in the eluent polarity can significantly improve separation.
-
Consider specialized techniques like hydrophilic interaction liquid chromatography (HILIC) for polar compounds.[4]
-
-
Recrystallization:
-
If the product is a solid, recrystallization can be a highly effective purification method. Careful selection of the solvent system is crucial.[4]
-
-
Acid-Base Extraction:
-
For basic triazole products, an acid-base extraction can help remove neutral and acidic impurities. The product can be extracted into an acidic aqueous phase, washed, and then liberated by basification and re-extracted into an organic solvent.
-
-
Slurry and Wash:
-
To remove inorganic salts, slurrying the crude product in a solvent in which the desired product is sparingly soluble but the salts are insoluble can be effective. Alternatively, washing the solid product with water (if the product is water-insoluble) can remove water-soluble impurities.[13]
-
Data Presentation
Table 1: Effect of Base and Solvent on the N-Alkylation of 1,2,4-Triazole with Hexyl Bromide under Microwave Conditions
| Entry | Base | Solvent (Ionic Liquid) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | K₂CO₃ | [bmim]Br | 110 | 10 | 62 |
| 2 | K₂CO₃ | [hp]Br | 110 | 10 | 88 |
| 3 | Cs₂CO₃ | [hp]Br | 110 | 10 | 75 |
| 4 | NaH | [hp]Br | 110 | 10 | 68 |
Data synthesized from information in[8]. [bmim]Br = 1-butyl-3-methylimidazolium bromide; [hp]Br = 1-hexylpyridinium bromide.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using K₂CO₃ in DMF
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triazole (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted N-Alkylation in an Ionic Liquid
-
Reactant Mixture: In a microwave-safe reaction vessel, combine 1,2,4-triazole (1.0 eq.), potassium carbonate (1.5 eq.), the chosen ionic liquid (e.g., 1-hexylpyridinium bromide), and the alkyl halide (1.1 eq.).[8]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 110 °C) for a specified time (e.g., 10-15 minutes).[8]
-
Work-up: After cooling, extract the product from the ionic liquid using an appropriate organic solvent (e.g., diethyl ether). The ionic liquid and base can often be recycled.[8]
-
Purification: Wash the organic extract with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography if necessary.
Visualizations
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 12. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
Technical Support Center: Navigating the Purification of Water-Soluble Triazole Compounds
Welcome to the technical support center for the purification of water-soluble triazole compounds. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these often problematic compounds.
Frequently Asked Questions (FAQs)
Q1: What makes water-soluble triazole compounds so challenging to purify?
A1: The purification of water-soluble triazole compounds is frequently complicated by their inherent physicochemical properties:
-
High Polarity: Their polar nature leads to high solubility in aqueous and other polar solvents like methanol, while they exhibit poor solubility in many common organic solvents used in standard purification techniques like normal-phase chromatography. This can result in difficulties with extraction and poor retention on non-polar stationary phases (e.g., C18) in reversed-phase chromatography.[1]
-
Strong Intermolecular Interactions: The nitrogen atoms within the triazole ring can form strong hydrogen bonds and may coordinate with metal ions. These interactions can cause issues such as peak tailing and poor separation during chromatographic purification.[1]
-
Co-elution with Polar Impurities: Syntheses of triazoles often involve polar starting materials, reagents, and byproducts. These impurities can have similar chromatographic behavior to the desired polar triazole product, leading to co-elution and making separation difficult.[1]
-
Low Volatility: Many polar triazoles possess low volatility, rendering purification by distillation impractical or ineffective.[1]
-
Ionic Character of Salts: For triazole salts, their ionic nature introduces further complexity, significantly altering their solubility profiles and making them prone to hygroscopicity. They may also contain inorganic salt impurities from their synthesis.[2]
Q2: What is a good general strategy to begin the purification of a newly synthesized water-soluble triazole?
A2: A systematic approach is recommended. Start by assessing the purity of your crude product using Thin Layer Chromatography (TLC) with a polar mobile phase. The results from TLC will guide the selection of an appropriate purification strategy. For solid compounds, recrystallization is often a straightforward and effective initial method. For more complex mixtures or liquid samples, chromatographic techniques such as Flash Chromatography, HPLC, or Solid-Phase Extraction (SPE) are generally more suitable.[1]
Q3: How do I decide between Normal-Phase, Reversed-Phase, and HILIC for my polar triazole compound?
A3: The choice of chromatographic mode is critical and depends on the specific characteristics of your triazole:
-
Reversed-Phase (RP) HPLC: This is a common starting point. However, highly polar triazoles may exhibit little to no retention on standard C18 columns, eluting in the void volume. In such cases, specialized columns for polar analytes, such as those with polar-embedded or polar-endcapped stationary phases, should be considered.[1]
-
Normal-Phase (NP) HPLC: This can be an effective method for separating polar compounds but necessitates the use of non-polar, often volatile and flammable, mobile phases. It can be a good alternative if your compound is sensitive to aqueous mobile phases.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most suitable technique for very polar compounds that are not well-retained in reversed-phase mode. It utilizes a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent.[1][2]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used). | - Evaporate some of the solvent to concentrate the solution. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[1][3] - Cool to a lower temperature (e.g., in an ice bath or refrigerator).[3] |
| Compound "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent. - The solution is supersaturated with impurities. - Cooling is too rapid. | - Re-heat the solution until the oil dissolves, then add a small amount of additional hot solvent.[1][4] - Allow the solution to cool very slowly; insulate the flask.[1] - Change the solvent system; use a solvent with a lower boiling point or a co-solvent system.[1][3] |
| Low recovery of purified crystals. | - The compound is too soluble in the chosen solvent, even at cold temperatures.[4] - Too much solvent was used for dissolution.[3] - Premature crystallization during hot filtration. | - Select a different solvent or a mixed-solvent system where the compound has lower solubility when cold.[3] - Use the minimum amount of hot solvent necessary for complete dissolution. - Concentrate the mother liquor to recover more product.[2] - Use a pre-heated funnel and flask for hot filtration and work quickly.[3] |
| Product is still colored after recrystallization. | - Colored impurities are not effectively removed by the chosen solvent. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration. Be cautious, as charcoal can also adsorb the desired product.[2][3] |
Liquid-Liquid Extraction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor recovery in the organic phase. | - The triazole is too polar and remains in the aqueous phase. | - "Salting Out": Add a salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous phase to decrease the solubility of the triazole and drive it into the organic layer.[1] - pH Adjustment: If the triazole is basic, increase the pH of the aqueous layer to neutralize it, making it less polar. If it is acidic, decrease the pH.[1] - Change the Organic Solvent: Use a more polar, water-immiscible organic solvent like ethyl acetate or dichloromethane.[1] - Continuous Extraction: For highly water-soluble compounds, consider using a continuous liquid-liquid extraction apparatus.[1] |
| Formation of a stable emulsion. | - Vigorous shaking. - Presence of surfactants or high concentration of dissolved solids. | - Mix layers by gentle inversion instead of vigorous shaking.[1] - Allow the mixture to stand for a longer period. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[1] - Filter the mixture through a plug of glass wool.[1] |
Chromatography (TLC, Flash, and HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound is stuck at the baseline on a silica gel TLC plate or column. | - The compound is too polar for the eluent system. | - Increase the polarity of the mobile phase. A common effective system for very polar compounds is a mixture of methanol in dichloromethane, starting with a low percentage of methanol (e.g., 1-5%) and gradually increasing it.[5] |
| Compound streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography. | - The acidic nature of standard silica gel interacts with the basic nitrogen atoms of the triazole ring.[5] - Poor solubility of the compound in the chosen eluent. | - Neutralize the silica gel by adding a small amount of a basic modifier, such as triethylamine (Et₃N) at a concentration of 0.5-1%, to your eluent.[5] - Consider using commercially available deactivated (neutral) silica gel or alumina.[5] - Ensure the crude product is fully dissolved before loading it onto the column. If solubility is an issue, dissolve it in a stronger, more polar solvent for loading, using the minimum volume possible.[5] |
| Poor separation from impurities. | - The chosen mobile phase does not provide adequate resolution. | - Systematically vary the solvent composition of the mobile phase. If using a mixed solvent system, try different ratios. - Consider using a different stationary phase (e.g., alumina, or a bonded phase like diol or cyano). |
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent
-
Solvent Selection: Test the solubility of a small amount of your crude triazole in various solvents (e.g., water, ethanol, isopropanol, acetonitrile) at both room temperature and their boiling points. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[1][3]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel to remove them.[1]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals, for instance, in a vacuum oven or desiccator.[1]
Protocol 2: General Liquid-Liquid Extraction with pH Adjustment
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.[1]
-
Aqueous Wash & pH Adjustment: Add an equal volume of water to the separatory funnel. For a basic triazole, adjust the pH of the aqueous layer to >9 with a base (e.g., 1M NaOH) to ensure the triazole is in its neutral, less polar form. For an acidic triazole, adjust the pH to <2 with an acid.[1]
-
Extraction: Gently mix the layers by inverting the funnel. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.[1]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[1]
-
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified triazole.[1]
References
Technical Support Center: Optimizing Copper-Catalyzed Triazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing and troubleshooting copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for triazole synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during CuAAC experiments in a question-and-answer format, offering targeted solutions to improve reaction outcomes.
Issue 1: Low or No Product Yield
Q1: My click reaction has a very low or no yield. What are the first things I should check?
A1: When faced with a low-yielding click reaction, a systematic investigation of the catalyst, reagents, and reaction environment is crucial. Key factors to consider include:
-
Inactive Copper Catalyst: The active catalyst is Copper(I) (Cu(I)), which is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1] It is recommended to use a reducing agent, such as sodium ascorbate, to maintain copper in the +1 oxidation state.[1] Additionally, degassing solvents to remove dissolved oxygen is a critical step.[1]
-
Reagent Purity and Integrity: The purity of the azide, alkyne, and solvents significantly impacts the reaction's success.[1] Always use high-purity reagents and solvents. If impurities are suspected in the starting materials, purification is advised.[1] Sodium ascorbate solutions are prone to degradation and should always be prepared fresh before use.[1]
-
Ligand Issues: A suitable ligand is essential for stabilizing the Cu(I) catalyst. For aqueous reactions, water-soluble ligands like THPTA are recommended, while TBTA is a common choice for organic solvents.[2]
Q2: I'm using a reducing agent, but the reaction is still not working. What else could be wrong?
A2: If the reducing agent has been addressed, other factors could be at play:
-
Suboptimal Reaction Conditions: The concentration of reactants, catalyst, and ligand, as well as temperature and reaction time, may not be optimal for your specific substrates. A systematic optimization of these parameters is recommended.[1]
-
Poor Solubility of Reactants: If your reactants are not fully dissolved, the reaction will be slow or may not proceed at all. Consider using a co-solvent system (e.g., DMSO/water, t-BuOH/water) to improve solubility.[2]
-
Steric Hindrance: Bulky groups near the azide or alkyne can hinder the reaction. In such cases, increasing the reaction temperature or extending the reaction time may be necessary.[3]
Issue 2: Presence of Side Products
Q3: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my alkyne. How can I prevent this?
A3: The formation of a diacetylene byproduct is due to the Glaser coupling, an oxidative homocoupling of terminal alkynes. This side reaction is promoted by the presence of Cu(II) ions and oxygen.[3] To minimize Glaser coupling:
-
Maintain Anaerobic Conditions: Rigorously exclude oxygen from the reaction by degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Ensure Sufficient Reducing Agent: Use an adequate amount of a reducing agent like sodium ascorbate to keep the copper in its Cu(I) oxidation state.[3]
-
Utilize a Stabilizing Ligand: Ligands can help prevent the formation of the species that catalyze the homocoupling reaction.
Q4: My analysis shows a byproduct corresponding to the reduction of my starting azide to an amine. What causes this and how can it be avoided?
A4: The reduction of the azide to a primary amine is a common side reaction, often caused by an excess of the reducing agent (e.g., sodium ascorbate). To prevent this:
-
Optimize Reducing Agent Concentration: Use the minimum effective concentration of the reducing agent.
-
Consider a Direct Cu(I) Source: Using a Cu(I) salt (e.g., CuI, CuBr) directly can eliminate the need for a reducing agent. However, these salts are sensitive to oxidation and require careful handling under an inert atmosphere.[4]
Data Presentation: Recommended Reaction Parameters
The following tables summarize recommended starting concentrations and ratios for key components in a typical CuAAC reaction. These should be systematically varied to find the optimal conditions for your specific application.
Table 1: Recommended Reagent Concentrations
| Component | Recommended Concentration Range | Notes |
| Copper Catalyst (CuSO₄) | 50 µM to 500 µM | A concentration between 50 and 250 µM is a good starting point. Some studies have noted minimal reactivity below 50 µM Cu.[1] |
| Reducing Agent (Sodium Ascorbate) | 1 mM to 10 mM | A freshly prepared solution is crucial as it is prone to degradation.[1] |
| Ligand (e.g., THPTA, TBTA) | Varies with copper concentration | The ligand-to-copper ratio is a critical parameter to optimize. |
| Azide and Alkyne | ≥ 10 µM | For bioconjugation, concentrations can be much lower, but this may require longer reaction times. |
Table 2: Recommended Molar Ratios and Conditions
| Parameter | Recommended Ratio/Condition | Notes |
| Azide:Alkyne Ratio | 1:1 to 1.2:1 (or 1:1.2) | A slight excess of the less precious or more soluble reagent can drive the reaction to completion.[2][5] |
| Ligand:Copper Ratio | 1:1 to 5:1 | For bioconjugation, a higher ratio (e.g., 5:1) is often used to protect biomolecules.[2][6] |
| pH | 4-12 (general), 6.5-8.0 (bioconjugation) | Tris buffer should be avoided as it can chelate copper.[1] |
| Temperature | Room Temperature | Gentle heating (e.g., 40-50 °C) can be used for slow reactions.[2] |
| Reaction Time | 1 to 48 hours | Highly dependent on substrate, concentrations, and temperature. Monitor reaction progress.[2] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC in Solution
This protocol describes a general method for performing a copper-catalyzed azide-alkyne cycloaddition reaction with in situ generation of the Cu(I) catalyst.
Materials:
-
Azide-containing compound
-
Alkyne-containing compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMSO)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents) in the chosen solvent.[7]
-
Catalyst and Reductant Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium L-ascorbate (0.1 equivalents), followed by an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[8]
Protocol 2: CuAAC for Bioconjugation
This protocol provides a general guideline for labeling biomolecules.
Materials:
-
Alkyne- or azide-modified biomolecule
-
Azide- or alkyne-containing label/cargo
-
Phosphate buffer (pH 7.4)
-
Copper(II) sulfate (CuSO₄) solution
-
THPTA ligand solution
-
Sodium ascorbate solution
-
Aminoguanidine solution (optional, to prevent oxidative damage)
Procedure:
-
In a microcentrifuge tube, dissolve the modified biomolecule in the appropriate buffer.[8]
-
Add the cargo molecule (azide or alkyne). A 2-fold excess of the cargo molecule is often used.[6]
-
Prepare a premixed solution of CuSO₄ and THPTA ligand.
-
To the reaction mixture, add the aminoguanidine solution (if using), followed by the premixed catalyst-ligand solution.[8]
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[8]
-
Gently mix the reaction and allow it to proceed at room temperature or 37°C for 1-4 hours.[8]
-
Purify the labeled biomolecule using a method appropriate for the specific molecule, such as size-exclusion chromatography or dialysis.[8]
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Caption: General experimental workflow for a typical CuAAC reaction.
References
Avoiding byproduct formation in intramolecular dipolar cycloaddition of triazoles
Welcome to the Technical Support Center for Intramolecular Dipolar Cycloaddition of Triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on avoiding byproduct formation and optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in intramolecular dipolar cycloaddition of triazoles?
A1: The most prevalent byproducts depend on the reaction conditions (thermal vs. catalyzed).
-
Dimerization Products: In many cases, especially with copper-catalyzed reactions, the intermolecular reaction between two molecules of the azido-alkyne can compete with the desired intramolecular cyclization, leading to the formation of a dimeric macrocycle. This is particularly problematic at high concentrations.[1]
-
Regioisomeric Fused Triazoles: In thermal (metal-free) intramolecular cycloadditions, a mixture of 1,4- and 1,5-fused triazole regioisomers can be formed.[2][3] This arises from the two possible orientations of the azide and alkyne during the concerted cycloaddition.
-
Polymerization Products: For terminal alkynes, polymerization can be a competing side reaction, although this is less common in intramolecular setups designed for cyclization.[3]
-
Alternative Cyclization Products: Depending on the substrate and linker, alternative, strained cyclization pathways may lead to undesired fused ring systems, though this is less frequently reported.
Q2: How does the linker between the azide and alkyne affect byproduct formation?
A2: The length and flexibility of the linker are critical. A linker that is too short or too rigid can introduce significant ring strain in the transition state of the intramolecular cyclization, making the intermolecular dimerization pathway more favorable.[1] Conversely, a very long and flexible linker might lead to a slower intramolecular reaction, again allowing intermolecular side reactions to compete.
Q3: Can the reaction concentration influence the formation of byproducts?
A3: Yes, concentration is a key parameter. High concentrations favor intermolecular reactions, leading to a higher yield of dimerization byproducts. To favor the desired intramolecular cyclization, it is generally recommended to work under high-dilution conditions.
Q4: My copper-catalyzed intramolecular cycloaddition is not working well. What could be the issue?
A4: Several factors could be at play:
-
Catalyst Oxidation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II). Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that you have an adequate amount of a reducing agent (like sodium ascorbate) if starting from a Cu(II) salt.
-
Catalyst Poisoning: Certain functional groups, particularly thiols, can coordinate to the copper catalyst and inhibit its activity.
-
Ligand Choice: The choice of ligand can significantly impact the efficiency of the catalyst. Some ligands are better at stabilizing the Cu(I) oxidation state and accelerating the reaction.
Troubleshooting Guides
Issue 1: Predominant Formation of Dimerization Byproduct
| Potential Cause | Recommended Solution |
| High reaction concentration. | Perform the reaction under high-dilution conditions (e.g., <0.01 M). This can be achieved by the slow addition of the substrate to the reaction mixture over an extended period. |
| The linker is too short or strained, disfavoring intramolecular cyclization. | Re-design the substrate with a more flexible or longer linker to reduce ring strain in the desired product. |
| The reaction temperature is too high, promoting intermolecular collisions. | Lower the reaction temperature and extend the reaction time, monitoring progress by TLC or LC-MS. |
Issue 2: Formation of a Mixture of Regioisomers (Thermal Cycloaddition)
| Potential Cause | Recommended Solution |
| The thermal Huisgen cycloaddition is not inherently regioselective. | For exclusive formation of the 1,4-fused triazole, switch to a copper(I)-catalyzed reaction (CuAAC). For the 1,5-fused isomer, a ruthenium catalyst is generally preferred. |
| Solvent effects influencing the transition states. | Experiment with solvents of different polarities. In some cases, polar solvents can slightly favor one regioisomer over the other. |
Issue 3: Low or No Yield of the Desired Fused Triazole
| Potential Cause | Recommended Solution |
| In CuAAC, the Cu(I) catalyst has been oxidized to inactive Cu(II). | Degas all solvents and reagents thoroughly and run the reaction under an inert atmosphere. If using a Cu(II) salt, ensure a sufficient excess of a reducing agent (e.g., sodium ascorbate) is present. |
| The substrate contains functional groups that poison the catalyst (e.g., thiols). | Protect the interfering functional group before the cycloaddition and deprotect it afterward. |
| The reaction temperature is too low for a thermal cycloaddition. | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave irradiation can sometimes be effective in promoting the reaction at lower bulk temperatures.[4] |
Quantitative Data on Byproduct Formation
The following tables summarize representative data on the influence of reaction conditions on product and byproduct distribution.
Table 1: Effect of Catalyst on Regioselectivity of Intramolecular Cycloaddition
| Substrate (Azido-alkyne) | Catalyst | Product(s) | Ratio (Product:Byproduct) | Reference |
| Allylic azide with terminal alkyne | Thermal | 1,5-fused triazole | Exclusive product | [1] |
| Allylic azide with terminal alkyne | CuSO₄·5H₂O | Dimerized macrocycle | Major product | [1] |
| Aryl azide and internal alkyne | Thermal | 1,4- and 1,5-fused triazoles | Mixture | [3] |
Table 2: Effect of Reaction Conditions on Yield and Byproduct Formation
| Reaction Type | Conditions | Desired Product Yield | Byproduct(s) and Yield | Reference |
| Intramolecular CuAAC | High Concentration | Low | Dimer (Major) | [1] |
| Intramolecular CuAAC | High Dilution | High | Dimer (Minor) | [1] |
| Thermal Intramolecular Cycloaddition | 110 °C, Toluene | 85% (1,5-isomer) | 15% (1,4-isomer) | [2] |
Key Experimental Protocols
Protocol 1: General Procedure for Thermal Intramolecular Huisgen Cycloaddition
-
Preparation: Dissolve the azido-alkyne substrate in a high-boiling, inert solvent (e.g., toluene, xylene, or DMF) to a final concentration of 0.01 M.
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 80 to 140 °C) under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired fused triazole.
Protocol 2: General Procedure for Copper(I)-Catalyzed Intramolecular Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation: In a reaction vessel, prepare a solution of the azido-alkyne substrate in a suitable solvent (e.g., a mixture of t-BuOH and water, or THF). For high-dilution conditions, prepare a concentrated stock solution of the substrate.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving a Cu(II) salt (e.g., CuSO₄·5H₂O, 5 mol%) and a reducing agent (e.g., sodium ascorbate, 10 mol%) in water. A ligand such as TBTA or THPTA can also be added to stabilize the Cu(I) catalyst.
-
Reaction Setup (High Dilution): Using a syringe pump, add the concentrated substrate solution to the reaction vessel containing the solvent and catalyst over a period of several hours.
-
Reaction: Stir the reaction mixture vigorously at room temperature under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of EDTA to chelate the copper. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Key reaction pathways in intramolecular triazole synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. A Concomitant Allylic Azide Rearrangement/Intramolecular Azide–Alkyne Cycloaddition Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
Scaling up the synthesis of 1-methyl-1,2,4-triazole for bulk production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 1-methyl-1,2,4-triazole for bulk production. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during laboratory and industrial-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of 1-methyl-1,2,4-triazole?
A1: The primary challenges in the bulk synthesis of 1-methyl-1,2,4-triazole include managing the formation of the undesired 4-methyl regioisomer, preventing the over-alkylation to form 1,4-dimethyl-1,2,4-triazolium salts, and efficiently separating the water-soluble product from the reaction mixture and byproducts.[1][2] Additionally, handling potentially hazardous reagents like iodomethane at a large scale requires strict safety protocols.
Q2: Which synthetic route is recommended for scalable production of 1-methyl-1,2,4-triazole?
A2: A highly practical and scalable method involves the methylation of 1H-1,2,4-triazole using a methylating agent in the presence of a base, followed by a robust purification process. A well-documented approach is the reaction of the sodium salt of 1,2,4-triazole (formed in situ with sodium methoxide) with iodomethane.[1][3] This method has been demonstrated to be effective for larger scale preparations.
Q3: How can the formation of the 4-methyl-1,2,4-triazole isomer be minimized?
A3: The regioselectivity of the methylation of 1,2,4-triazole is a known issue. Using specific reaction conditions can favor the formation of the 1-methyl isomer. While classical SNAr reactions often result in mixtures of N-regioisomers, alternative strategies that proceed through different mechanisms can obviate the formation of unwanted isomers.[4][5] For the methylation of 1H-1,2,4-triazole, careful control of the base and reaction temperature can influence the isomer ratio.
Q4: What is the most effective method for purifying 1-methyl-1,2,4-triazole at a large scale?
A4: Due to the high water solubility of 1-methyl-1,2,4-triazole, a combination of continuous liquid-liquid extraction (e.g., with chloroform) and a final short-path distillation under a controlled vacuum is a highly effective purification strategy for bulk quantities.[1][2] This approach efficiently removes both water-soluble impurities and less volatile byproducts, yielding a spectroscopically pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 1-methyl-1,2,4-triazole | - Incomplete deprotonation of 1H-1,2,4-triazole.- Loss of volatile product during workup.- Inefficient extraction from the aqueous phase. | - Ensure the use of a stoichiometric amount of a strong base (e.g., sodium methoxide) and allow sufficient time for salt formation.- Use a cooled receiving flask during distillation and avoid excessive vacuum.- Employ continuous liquid-liquid extraction for several hours to ensure complete recovery of the water-soluble product.[1] |
| Presence of 4-methyl-1,2,4-triazole Isomer in Product | - Reaction conditions favoring N4-alkylation. | - While difficult to eliminate completely with some methods, re-evaluating the base and solvent system may alter the isomeric ratio. Alternative synthetic strategies might be necessary if high isomeric purity is critical.[4] |
| Contamination with 1,4-dimethyl-1,2,4-triazolium Iodide | - Use of excess methylating agent.- Prolonged reaction time at elevated temperatures. | - Use a controlled molar equivalent of the methylating agent (e.g., iodomethane).- Monitor the reaction progress closely (e.g., by 1H NMR of crude aliquots) and quench the reaction upon consumption of the starting material.[1] |
| Product is a Pale Yellow Oil Instead of a Colorless Liquid/White Solid | - Presence of trace amounts of polymeric byproducts.[1] | - A final short-path distillation is crucial for removing these less volatile, colored impurities.[1] |
| Difficulty in Achieving High Purity by Distillation | - Inadequate vacuum control.- Boiling point of impurities is close to the product's boiling point. | - Utilize a well-controlled vacuum system and a short-path distillation apparatus to minimize the condensation path.- A fractional distillation column may be necessary if impurities have very close boiling points. The boiling point of 1-methyl-1,2,4-triazole is reported as 177-178 °C at 755 mm Hg and 74-78 °C at 70 mbar.[1] |
Experimental Protocol: Scalable Synthesis of 1-Methyl-1,2,4-triazole
This protocol is adapted from a demonstrated scalable procedure.[1][3]
1. Formation of Sodium 1,2,4-Triazolide:
-
To a solution of sodium methoxide in methanol (prepared by reacting a stoichiometric amount of sodium metal with anhydrous methanol under an inert atmosphere), add solid 1H-1,2,4-triazole in portions.
-
Stir the mixture at room temperature until all the 1H-1,2,4-triazole has dissolved and the formation of the sodium salt is complete.
-
Remove the methanol under reduced pressure to obtain the dry sodium 1,2,4-triazolide salt.
2. Methylation Reaction:
-
Suspend the dried sodium 1,2,4-triazolide in a suitable anhydrous solvent (e.g., DMF).
-
Cool the suspension in an ice bath and add iodomethane dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or NMR).
3. Workup and Extraction:
-
Quench the reaction by the addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent.
-
The resulting aqueous solution containing the product is then subjected to continuous liquid-liquid extraction with chloroform for an extended period (e.g., 24-48 hours) to recover the water-soluble 1-methyl-1,2,4-triazole.
4. Purification:
-
Dry the combined chloroform extracts over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Filter and concentrate the dried extract under reduced pressure to obtain the crude product as an oil.
-
Purify the crude oil by short-path distillation under a controlled vacuum (e.g., 70 mbar) to yield spectroscopically pure 1-methyl-1,2,4-triazole.
Quantitative Data Summary
| Parameter | Value | Reference |
| Overall Yield | 63% | [1][2] |
| Purity (Post-Distillation) | Spectroscopically Pure | [1] |
| Boiling Point | 177-178 °C @ 755 mm Hg | [1] |
| 74-78 °C @ 70 mbar | [1] | |
| Crude Product Composition (Typical) | 93% 1-methyl-1,2,4-triazole~2% 1H-1,2,4-triazole~2% 4-methyl-1,2,4-triazole~2% 1,4-dimethyl-1,2,4-triazolium salt | [1] |
Visualizations
Caption: Workflow for the scalable synthesis of 1-methyl-1,2,4-triazole.
References
Technical Support Center: Overcoming Drug Resistance in 1,2,4-Triazole-Based Antifungal Agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming drug resistance in 1,2,4-triazole-based antifungal agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to 1,2,4-triazole antifungal agents?
A1: Resistance to 1,2,4-triazole antifungals is a multifaceted issue primarily driven by the following mechanisms:
-
Target Site Modification: Point mutations in the ERG11 gene (in yeasts) or its homolog cyp51A (in molds) are a major cause of resistance.[1][2] These mutations alter the gene's product, lanosterol 14-α-demethylase, which is the target enzyme for triazoles. The structural changes in the enzyme reduce the binding affinity of triazole drugs, thereby diminishing their efficacy.[1][3]
-
Overexpression of the Target Enzyme: An increased copy number of the ERG11 gene can lead to the overexpression of lanosterol 14-α-demethylase.[3][4] This overabundance of the target enzyme requires higher concentrations of the triazole agent to achieve an inhibitory effect.
-
Increased Drug Efflux: Fungal cells can actively pump triazole agents out of the cell, reducing the intracellular drug concentration to sub-therapeutic levels. This is mediated by the overexpression of efflux pump proteins, primarily belonging to the ATP-binding cassette (ABC) transporter superfamily (e.g., Cdr1p, Cdr2p) and the major facilitator superfamily (MFS) (e.g., Mdr1p).[4][5][6]
-
Biofilm Formation: Fungi growing within a biofilm matrix exhibit increased resistance to triazoles.[5][7] The extracellular matrix of the biofilm can act as a physical barrier, preventing the drug from reaching the fungal cells. Additionally, cells within a biofilm often have altered metabolic states that contribute to reduced drug susceptibility.[7]
-
Alterations in the Ergosterol Biosynthesis Pathway: Changes in the ergosterol biosynthesis pathway can lead to a decreased dependence on the target enzyme or the accumulation of alternative sterols, rendering the fungal cell less susceptible to the effects of triazoles.[4][8]
Q2: What are the main strategies to overcome triazole resistance in a laboratory setting?
A2: Several strategies can be employed in a research setting to counteract triazole resistance:
-
Combination Therapy: Combining triazoles with other antifungal agents that have different mechanisms of action can result in synergistic or additive effects, restoring the efficacy against resistant strains.[9][10][11] Commonly explored combinations include triazoles with echinocandins, polyenes, or 5-flucytosine.[11][12]
-
Efflux Pump Inhibitors (EPIs): The co-administration of a triazole with an EPI can block the efflux pumps, leading to an increased intracellular concentration of the antifungal agent.[5][9] This can re-sensitize resistant strains to the triazole.
-
Development of Novel 1,2,4-Triazole Derivatives: Synthesizing new triazole compounds with modified chemical structures can improve their binding affinity to mutated target enzymes or reduce their recognition by efflux pumps.[13][14]
-
Targeting Alternative Pathways: Investigating compounds that target virulence factors, stress response pathways, or other essential cellular processes in fungi can provide alternative therapeutic avenues.
Q3: How can I determine if my fungal isolate is resistant to a specific 1,2,4-triazole?
A3: Antifungal susceptibility testing (AST) is used to determine the resistance profile of a fungal isolate. The most common methods are:
-
Broth Microdilution: This is the reference method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[15] Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) should be followed for reliable results.[3][5][11][16][17]
-
Disk Diffusion: This method involves placing paper disks impregnated with a specific concentration of an antifungal agent on an agar plate inoculated with the fungal isolate. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.[3][15]
-
Gradient Diffusion (E-test): This method uses a plastic strip with a predefined gradient of an antifungal agent. The MIC is read where the elliptical zone of inhibition intersects the strip.
Troubleshooting Guides
Antifungal Susceptibility Testing (AST)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent MIC values for the same isolate | Inoculum size variability. | Standardize the inoculum preparation using a spectrophotometer or McFarland standards to ensure a consistent cell density. |
| Improper incubation conditions (temperature, time, atmosphere). | Adhere strictly to CLSI guidelines for incubation parameters.[3][5][11][16][17] | |
| Contamination of the culture. | Use aseptic techniques and verify the purity of the isolate before testing. | |
| No growth in control wells | Inactive or non-viable inoculum. | Use a fresh, actively growing culture for inoculum preparation. |
| Incorrect medium preparation. | Ensure the medium is prepared according to the manufacturer's instructions and has the correct pH. | |
| "Skipping" wells (growth in higher concentration wells but not in lower ones) | Contamination or technical error in serial dilutions. | Repeat the assay with fresh dilutions and careful pipetting. |
| Paradoxical growth (the "Eagle effect"), sometimes seen with echinocandins. | This is a known phenomenon; report the MIC as the lowest concentration with no growth or significant inhibition. |
Gene Expression Analysis (RT-qPCR)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low RNA yield or poor quality | Inefficient cell lysis of fungal cells. | Use a robust cell disruption method (e.g., bead beating) and an RNA extraction kit specifically designed for yeast or fungi. |
| RNA degradation by RNases. | Use RNase-free reagents and consumables. Work quickly and on ice. | |
| Inconsistent Cq values between technical replicates | Pipetting errors. | Use calibrated pipettes and mix all reactions thoroughly. |
| Poor primer design. | Design primers with optimal melting temperatures and check for secondary structures and primer-dimers. | |
| High Cq values or no amplification | Insufficient cDNA template. | Increase the amount of RNA in the reverse transcription reaction. |
| Presence of PCR inhibitors. | Purify the RNA and cDNA to remove any potential inhibitors. | |
| Non-specific amplification or primer-dimers | Suboptimal annealing temperature. | Perform a temperature gradient PCR to determine the optimal annealing temperature. |
| Poor primer design. | Redesign primers to be more specific to the target gene. |
Biofilm Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or inconsistent biofilm formation | Suboptimal growth medium or conditions. | Optimize the medium (e.g., glucose concentration) and incubation conditions (e.g., static vs. shaking). |
| Inappropriate surface for attachment. | Use polystyrene microtiter plates specifically treated for cell culture. | |
| High background in XTT or crystal violet assays | Incomplete removal of planktonic cells. | Gently wash the biofilms with PBS to remove non-adherent cells before adding the staining solution. |
| Variability in colorimetric readings | Uneven biofilm formation across the well. | Ensure a homogenous cell suspension is used for seeding. |
| Insufficient incubation time with the staining reagent. | Optimize the incubation time for the XTT or crystal violet stain to ensure complete reaction. |
Quantitative Data Summary
Table 1: Representative Fluconazole MIC Ranges for Candida Species
| Species | Susceptible MIC (µg/mL) | Resistant MIC (µg/mL) |
| Candida albicans | ≤ 2 | ≥ 8 |
| Candida glabrata | ≤ 32 (Susceptible-Dose Dependent) | ≥ 64 |
| Candida parapsilosis | ≤ 2 | ≥ 8 |
| Candida tropicalis | ≤ 2 | ≥ 8 |
| Candida krusei | Intrinsically resistant | ≥ 64 |
| Data compiled from CLSI guidelines and published studies.[10][18][19] |
Table 2: Fold Change in Efflux Pump Gene Expression in Azole-Resistant Isolates
| Gene | Fungal Species | Fold Change Range in Resistant Isolates (compared to susceptible) |
| CDR1 | Candida albicans | 2 to >100-fold |
| CDR1 | Candida auris | Up to 8-fold |
| MDR1 | Candida albicans | 2 to >50-fold |
| MDR1 | Candida auris | Up to 5-fold |
| Fold change can vary significantly depending on the specific mutation and isolate.[1][6][9][20] |
Table 3: Fractional Inhibitory Concentration (FIC) Index for Combination Therapy against Aspergillus fumigatus
| Drug Combination | Interaction | FIC Index Range |
| Voriconazole + Anidulafungin | Synergy/Additive | 0.25 - 1.0 |
| Itraconazole + Terbinafine | Synergy/Additive | 0.403 - 0.740 |
| Amphotericin B + Itraconazole | Indifference/Antagonism | 0.308 - 2.077 |
| FIC Index: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism. The interpretation of FIC indices can vary.[8][15][21][22][23] |
Experimental Protocols
Determination of Efflux Pump Activity using Rhodamine 6G (R6G)
This protocol is adapted for Candida albicans.
Materials:
-
Yeast extract-peptone-dextrose (YPD) broth
-
Phosphate-buffered saline (PBS)
-
2-Deoxy-D-glucose
-
Rhodamine 6G (R6G)
-
Glucose
-
Spectrofluorometer
Procedure:
-
Cell Preparation:
-
Inoculate a single colony of the fungal isolate into YPD broth and incubate overnight at 30°C with shaking.
-
Dilute the overnight culture into fresh YPD broth to an OD₆₀₀ of 0.1 and grow to mid-exponential phase (OD₆₀₀ of 0.8-1.0).
-
Harvest the cells by centrifugation and wash twice with PBS.
-
-
De-energization and R6G Loading:
-
Resuspend the cells in PBS containing 2-deoxy-D-glucose (5 mM) to deplete intracellular ATP.
-
Add R6G to a final concentration of 10 µM and incubate for 30-60 minutes at 30°C with shaking.
-
Centrifuge the cells and wash with PBS to remove extracellular R6G.
-
-
Efflux Assay:
-
Resuspend the R6G-loaded cells in PBS.
-
Initiate efflux by adding glucose to a final concentration of 2%.
-
At various time points (e.g., 0, 5, 10, 15, 20, 30 minutes), take aliquots of the cell suspension and centrifuge to pellet the cells.
-
Transfer the supernatant to a new microtiter plate.
-
-
Measurement:
-
Measure the fluorescence of the supernatant using a spectrofluorometer with an excitation wavelength of 525 nm and an emission wavelength of 555 nm.
-
Increased fluorescence in the supernatant over time indicates active efflux of R6G.
-
Checkerboard Broth Microdilution Assay for Antifungal Synergy
This protocol is based on CLSI guidelines.
Materials:
-
RPMI-1640 medium
-
Antifungal agents (Drug A and Drug B)
-
96-well microtiter plates
-
Fungal inoculum
Procedure:
-
Drug Preparation:
-
Prepare stock solutions of Drug A and Drug B.
-
In a 96-well plate, perform serial dilutions of Drug A horizontally and Drug B vertically to create a matrix of drug combinations.
-
-
Inoculum Preparation:
-
Prepare a standardized fungal inoculum according to CLSI guidelines.
-
-
Inoculation:
-
Add the fungal inoculum to each well of the checkerboard plate.
-
Include wells with each drug alone (for MIC determination) and a drug-free well (growth control).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Data Analysis:
-
Visually or spectrophotometrically determine the MIC for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4.0 indicates an additive or indifferent effect; FICI > 4.0 indicates antagonism.
-
Visualizations
Caption: Mechanisms of 1,2,4-triazole resistance in fungi.
Caption: Workflow for investigating triazole resistance.
Caption: Logic of combination therapy to overcome resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. JCDR - Biofilm, XTT reduction assay [jcdr.net]
- 3. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 4. Optimizing a Candida Biofilm Microtiter Plate Model for Measurement of Antifungal Susceptibility by Tetrazolium Salt Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Antifungal Document Editions | News | CLSI [clsi.org]
- 6. Expression of ERG11, ERG3, MDR1 and CDR1 genes in Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and genetic basis of azole antifungal resistance in the opportunistic pathogenic fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Fractional Inhibitory Concentration Index with Response Surface Modeling for Characterization of In Vitro Interaction of Antifungals against Itraconazole-Susceptible and -Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. njccwei.com [njccwei.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. journals.asm.org [journals.asm.org]
- 20. Mutations in TAC1B drive increased CDR1 and MDR1 expression and azole resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Defining fractional inhibitory concentration index cutoffs for additive interactions based on self-drug additive combinations, Monte Carlo simulation analysis, and in vitro-in vivo correlation data for antifungal drug combinations against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [PDF] Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus | Semantic Scholar [semanticscholar.org]
How to select the right base for deprotonation of 1,2,4-triazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotonation of 1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of 1,2,4-triazole and why is it important for base selection?
A1: The pKa of the N-H proton of 1,2,4-triazole is approximately 10.26 in aqueous solution.[1] This value is a critical parameter for selecting a suitable base for deprotonation. The general principle is to choose a base whose conjugate acid has a pKa value significantly higher than that of 1,2,4-triazole, typically by at least 2-3 pKa units, to ensure a favorable equilibrium for deprotonation.[2][3]
Q2: Which nitrogen on the 1,2,4-triazole ring is deprotonated?
A2: 1,2,4-Triazole exists in two tautomeric forms, 1H- and 4H-1,2,4-triazole, which are in rapid equilibrium.[4] Deprotonation typically occurs at the N1 position of the more stable 1H-tautomer to form the 1,2,4-triazolate anion. Subsequent reactions, such as alkylation, can then proceed, often with a preference for the N1 position, although the regioselectivity can be influenced by the reactants, base, and solvent used.[1]
Q3: Can I use common inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)?
A3: Yes, moderately strong inorganic bases can be used.
-
Sodium Hydroxide (NaOH): With the pKa of its conjugate acid (water) being around 15.7, NaOH can deprotonate 1,2,4-triazole. However, the equilibrium may not be completely shifted towards the triazolate anion, which might be acceptable for some subsequent reactions.[2] Aqueous NaOH has been used in the methylation of 1,2,4-triazole, although it can lead to a mixture of N1 and N4 substituted products.[1]
-
Potassium Carbonate (K₂CO₃): The pKa of the conjugate acid of carbonate (bicarbonate) is around 10.3. This is very close to the pKa of 1,2,4-triazole, meaning K₂CO₃ is a relatively weak base for this purpose and will likely result in an equilibrium with a significant amount of the protonated triazole remaining. It is often used in polar aprotic solvents like DMF or under microwave conditions to drive the reaction forward, particularly for subsequent alkylations.[5][6]
Q4: When should I use a strong base like sodium hydride (NaH) or an organolithium reagent?
A4: Stronger bases are necessary when a complete and irreversible deprotonation of 1,2,4-triazole is required.
-
Sodium Hydride (NaH): NaH is a powerful, non-nucleophilic base. The conjugate acid of the hydride ion is hydrogen gas (H₂), which has a very high pKa (around 36), ensuring that the deprotonation is essentially irreversible.[7] This is advantageous when you want to generate the triazolate anion quantitatively before adding an electrophile.
-
Organolithium Reagents (e.g., n-BuLi): These are also very strong bases but can sometimes act as nucleophiles, which could lead to undesired side reactions. Their use should be considered carefully based on the overall reaction scheme.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotonation | The base is not strong enough (pKa of its conjugate acid is too close to that of 1,2,4-triazole). | - Choose a stronger base with a conjugate acid pKa at least 2-3 units higher than 10.26. - If using a weaker base like K₂CO₃, consider using a higher temperature or microwave irradiation to drive the equilibrium. |
| Side Reactions | The base is also a strong nucleophile (e.g., some alkoxides or organometallics). | - Switch to a non-nucleophilic base of similar strength, such as sodium hydride (NaH) or lithium diisopropylamide (LDA). |
| The reaction temperature is too high, leading to decomposition. | - Perform the deprotonation at a lower temperature, especially when using strong bases. | |
| Low Yield of Subsequent Reaction (e.g., Alkylation) | The triazolate anion is not soluble in the reaction solvent. | - Use a polar aprotic solvent like DMF or DMSO to improve solubility. - Consider the use of a phase-transfer catalyst if working in a biphasic system. |
| The electrophile is not reactive enough or is sterically hindered. | - Use a more reactive electrophile (e.g., an alkyl iodide instead of a chloride). - Increase the reaction temperature or time for the subsequent step. | |
| Formation of a Mixture of N1 and N4 Isomers | Reaction conditions favor the formation of both isomers. | - Regioselectivity can be influenced by the base and solvent. For example, using sodium ethoxide in ethanol tends to favor N1 alkylation.[1] - Carefully review literature for conditions that favor the desired isomer. |
Data Presentation
Table 1: pKa Values for 1,2,4-Triazole and Conjugate Acids of Common Bases
| Compound | pKa | Conjugate Acid | pKa of Conjugate Acid (Solvent) | Base Strength |
| 1,2,4-Triazole | 10.26 | 1,2,4-Triazolium ion | 2.19 (Water) | - |
| Potassium Carbonate | - | Bicarbonate (HCO₃⁻) | ~10.3 (Water) | Weak |
| Sodium Hydroxide | - | Water (H₂O) | 15.7 (Water), 32 (DMSO) | Moderate |
| Sodium Methoxide | - | Methanol (CH₃OH) | ~15.5 (Water), 29 (DMSO) | Strong |
| Potassium tert-Butoxide | - | tert-Butanol ((CH₃)₃COH) | ~17 (Water), 32.2 (DMSO) | Strong |
| Sodium Hydride | - | Hydrogen (H₂) | ~36 (THF) | Very Strong |
| Lithium Diisopropylamide (LDA) | - | Diisopropylamine ((i-Pr)₂NH) | ~36 (THF), 40 (DMSO) | Very Strong |
Note: pKa values can vary depending on the solvent and measurement method.[8][9]
Experimental Protocols
Protocol 1: Deprotonation of 1,2,4-Triazole using Sodium Hydride (NaH)
Objective: To generate the sodium salt of 1,2,4-triazole for subsequent reactions.
Materials:
-
1,2,4-Triazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe and needles
Procedure:
-
Set up a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add the desired amount of sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes or pentane (2-3 times) to remove the mineral oil. Carefully remove the solvent via cannula.
-
Add anhydrous DMF or THF to the flask to create a slurry.
-
In a separate flask, dissolve 1,2,4-triazole (1 equivalent) in a minimum amount of anhydrous DMF or THF.
-
Slowly add the 1,2,4-triazole solution to the NaH slurry at 0 °C (ice bath). Hydrogen gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the gas evolution ceases.
-
The resulting solution/suspension of the sodium 1,2,4-triazolate is now ready for the subsequent reaction.
Protocol 2: Deprotonation and N-Alkylation of 1,2,4-Triazole using Potassium Carbonate (K₂CO₃)
Objective: To perform a one-pot deprotonation and N-alkylation of 1,2,4-triazole.
Materials:
-
1,2,4-Triazole
-
Potassium carbonate (anhydrous, powdered)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add 1,2,4-triazole (1 equivalent), potassium carbonate (1.5-2 equivalents), and anhydrous DMF.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Base Selection Workflow
Below is a diagram illustrating the decision-making process for selecting the appropriate base for the deprotonation of 1,2,4-triazole.
Caption: Decision workflow for selecting a base for 1,2,4-triazole deprotonation.
References
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Deprotonation - Wikipedia [en.wikipedia.org]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Technical Support Center: Improving the Stability of 1,2,4-Triazole Thione Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazole thione derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments, ensuring the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the stability and handling of 1,2,4-triazole thione derivatives.
Q1: What are the best practices for storing solid 1,2,4-triazole thione compounds?
A1: Proper storage is critical for maintaining the integrity of your compounds. For optimal stability, solid derivatives should be stored in a cool, dry, and dark place.[1] Exposure to high temperatures, humidity, and light can accelerate degradation.[1] For long-term storage, it is highly recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures such as 2–8 °C.[1][2]
Q2: How stable is the 1,2,4-triazole ring to chemical cleavage?
A2: The 1,2,4-triazole ring is aromatic and generally stable, making it resistant to cleavage under typical acidic and basic conditions used in experiments.[1][3] However, exposure to harsh conditions, such as concentrated acids or bases at elevated temperatures, can lead to hydrolysis or rearrangement.[1][3] The susceptibility to these conditions is highly dependent on the specific substituents on the triazole ring.[1]
Q3: What are the primary degradation pathways for 1,2,4-triazole thione derivatives?
A3: The two most common points of instability are the thione group and the triazole ring itself under stress conditions.
-
Oxidation of the Thione Group: The sulfur-containing thione moiety is susceptible to oxidation.[4] This can lead to the formation of intermediates like sulfines (thione S-oxides) or disulfide dimers, and potentially further oxidation to sulfonic acids or complete desulfurization to the corresponding 1,2,4-triazol-3-one.[5]
-
Hydrolysis and Photolysis: The triazole ring can undergo degradation through hydrolysis (pH and temperature-dependent) and photolysis (light-induced degradation), especially when exposed to UV light.[1][6]
Q4: Can the thione-thiol tautomerism affect stability and experimental results?
A4: Yes. 1,2,4-triazole-3-thiones exist in equilibrium with their 1,2,4-triazole-3-thiol tautomers. Most studies suggest the thione form is more stable in solid state and neutral solutions. However, the presence of the thiol form can influence reactivity, solubility, and interaction with biological targets. Changes in solvent or pH can shift this equilibrium. It is crucial to be aware of this phenomenon, as the two forms may have different degradation profiles and analytical signatures.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: I am seeing a loss of my compound in solution over time, even when stored in the freezer.
-
Potential Cause: Degradation in solution due to factors like solvent choice, pH, or exposure to oxygen and light during handling.
-
Troubleshooting Steps:
-
Evaluate Solvent Choice: Ensure your compound is stable in the chosen solvent. If using aqueous buffers, be aware that the rate of hydrolysis can be pH-dependent.[1] Consider using aprotic solvents like DMSO or DMF for stock solutions.
-
Control pH: If aqueous solutions are necessary, perform a preliminary study to find the pH of maximum stability for your specific derivative.
-
Protect from Light: Prepare and handle solutions in a dark environment or use amber vials to prevent photolytic degradation.[1][6]
-
De-gas Solvents: For compounds particularly sensitive to oxidation, use solvents that have been de-gassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Add Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution, but first verify that it does not interfere with your experiment.
-
Problem 2: My biological assay results are inconsistent or show a loss of activity.
-
Potential Cause: The compound is degrading in the aqueous assay medium over the course of the experiment.
-
Troubleshooting Steps:
-
Check Stability in Assay Buffer: Before conducting the full assay, incubate your compound in the assay medium (including all components like salts, serum, etc.) for the full duration of the experiment. Analyze the sample by HPLC at the beginning and end to quantify any degradation.
-
Reduce Incubation Time: If degradation is observed, try to minimize the incubation time of the compound in the assay medium.
-
Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for your experiments. Avoid using stock solutions that have been stored for extended periods without re-validating their concentration and purity.
-
Problem 3: I observe an unexpected new peak in my HPLC analysis after sample preparation or a short period of storage.
-
Potential Cause: Oxidative degradation of the thione group, which is a common and often rapid process.
-
Troubleshooting Steps:
-
Characterize the Impurity: Use LC-MS to determine the mass of the new peak. An increase of 16 amu often suggests the formation of a sulfoxide (S=O) derivative, a primary oxidation product.[4]
-
Work Under Inert Atmosphere: When preparing samples, especially for long-term stability studies, do so under an inert atmosphere (e.g., in a glove box) to minimize contact with atmospheric oxygen.
-
Use Antioxidants: The addition of antioxidants to the sample matrix can prevent oxidative degradation during analysis.[7]
-
Problem 4: During synthesis workup with strong acid (e.g., concentrated HCl), my product yield is very low and I isolate starting materials.
-
Potential Cause: While generally stable, the 1,2,4-triazole ring can be susceptible to hydrolysis under harsh acidic conditions, especially at elevated temperatures.[1][3]
-
Troubleshooting Steps:
-
Use Milder Acidic Conditions: If acidification is necessary (e.g., for precipitation), switch from concentrated acids to milder conditions, such as 1 M HCl or dilute acetic acid.
-
Control Temperature: Perform the acidification step at a low temperature (e.g., in an ice bath) to reduce the rate of potential hydrolysis.
-
Minimize Exposure Time: Do not leave the reaction mixture in strong acid for extended periods. Work up the product promptly after acidification.
-
Data Presentation: Stability Under Stress Conditions
The stability of 1,2,4-triazole thione derivatives is influenced by the inherent stability of both the triazole ring and the thione functional group. The following tables provide representative data from studies on related compounds to illustrate these effects.
Table 1: Hydrolytic and Photolytic Degradation of Representative Triazole-Containing Fungicides (Data adapted from a study on triazole fungicides, illustrating the general stability of the 1,2,4-triazole ring under various environmental conditions.)[6]
| Compound | Condition | Parameter | Value |
| Tebuconazole | Hydrolysis (pH 4.0, 25 °C) | Half-life (t½) | 257 days |
| Hydrolysis (pH 7.0, 25 °C) | Half-life (t½) | 198 days | |
| Hydrolysis (pH 9.0, 25 °C) | Half-life (t½) | 187 days | |
| Photolysis (in water) | Half-life (t½) | 2.35 hours | |
| Epoxiconazole | Hydrolysis (pH 4.0, 25 °C) | Half-life (t½) | 120 days |
| Hydrolysis (pH 7.0, 25 °C) | Half-life (t½) | 131 days | |
| Hydrolysis (pH 9.0, 25 °C) | Half-life (t½) | 151 days | |
| Photolysis (in water) | Half-life (t½) | 0.68 hours |
Table 2: Forced Degradation of Methimazole (an Imidazole-2-thione) (Data adapted from a stability-indicating HPTLC study on Methimazole, illustrating the susceptibility of a thione-containing heterocyclic compound to oxidative stress.)[8]
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 12.30% |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 10.50% |
| Oxidative | 30% H₂O₂ | 24 hours | 47.70% |
| Thermal (Dry Heat) | 80 °C | 48 hours | 11.20% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to investigate the intrinsic stability of a 1,2,4-triazole thione derivative under various stress conditions as recommended by ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60 °C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute with the mobile phase to a final concentration of ~100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60 °C for 24 hours. Cool, neutralize with 1 M HCl, and dilute with the mobile phase to a final concentration of ~100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Store the solution protected from light at room temperature for 24 hours. Dilute with the mobile phase to a final concentration of ~100 µg/mL.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80 °C for 48 hours.[8] Dissolve the stressed solid to prepare a solution of ~100 µg/mL in the mobile phase.
-
Photolytic Degradation: Expose a solution of the compound (~100 µg/mL in a suitable solvent) to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2). The goal is to achieve 10-30% degradation to ensure that the analytical method can effectively separate the degradation products from the parent compound.[8]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.
-
Column and Mobile Phase Selection:
-
Reversed-Phase (RP-HPLC): This is the most common starting point. Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate) and an organic solvent (acetonitrile or methanol).
-
-
Optimization:
-
Inject the mixture of the parent compound and its forced degradation samples.
-
Adjust the gradient, flow rate, and mobile phase composition to achieve good resolution between the parent peak and all degradation product peaks.
-
The peak for the parent compound should be spectrally pure, which can be confirmed using a photodiode array (PDA) detector.
-
-
Detection:
-
Use a PDA detector to identify a suitable wavelength for quantification (often the λmax of the parent compound).
-
Use a Mass Spectrometry (MS) detector coupled to the HPLC (LC-MS) to identify the mass of the degradation products, which helps in elucidating the degradation pathways.
-
-
Validation: Validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
References
- 1. Clinical pharmacokinetics of antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of hyperthyroidism on the kinetics of methimazole, propranolol, metoprolol and atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. In-use stability of diluted thiamazole (methimazole) infusion solutions in prefilled 0.9% sodium chloride infusion bags for continuous infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of compounded thioguanine oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ijpbs.com [ijpbs.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 1-Methyl-1H-1,2,4-triazol-3-amine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For substituted heterocyclic systems like 1,2,4-triazoles, which are prevalent scaffolds in medicinal chemistry, NMR provides definitive evidence of molecular structure, substitution patterns, and isomeric purity.[1]
This guide offers a comparative analysis of the experimental NMR data used for the structural validation of 1-Methyl-1H-1,2,4-triazol-3-amine . Its spectral features are contrasted with those of its key isomers, 1-Methyl-1H-1,2,4-triazol-5-amine and 4-Methyl-4H-1,2,4-triazol-3-amine , to highlight the power of NMR in distinguishing between closely related structures.
Comparative NMR Data Analysis
The precise substitution pattern on the 1,2,4-triazole ring significantly influences the chemical environment of each nucleus. These differences are directly observable in the ¹H and ¹³C NMR spectra, allowing for clear differentiation between isomers. The expected chemical shifts presented below are based on published data for analogous triazole derivatives and established substituent effects.[2][3]
¹H NMR Spectral Data Comparison
The proton NMR spectrum provides key information on the number of distinct protons and their connectivity. The position of the lone triazole ring proton (C5-H) and the N-methyl protons are the most diagnostic signals for distinguishing between the 1-methyl and 4-methyl isomers.
| Compound | Structure | Proton Assignment | Multiplicity | Integration | Expected Chemical Shift (δ, ppm) in DMSO-d₆ |
| This compound (Target) | ![]() | C5-H | s | 1H | ~7.8 - 8.1 |
| N1-CH₃ | s | 3H | ~3.6 - 3.8 | ||
| 3-NH₂ | br s | 2H | ~5.5 - 6.0 | ||
| 1-Methyl-1H-1,2,4-triazol-5-amine (Isomer 1) | ![]() | C3-H | s | 1H | ~7.5 - 7.8 |
| N1-CH₃ | s | 3H | ~3.5 - 3.7 | ||
| 5-NH₂ | br s | 2H | ~6.0 - 6.5 | ||
| 4-Methyl-4H-1,2,4-triazol-3-amine (Isomer 2) | ![]() | C5-H | s | 1H | ~8.1 - 8.4 |
| N4-CH₃ | s | 3H | ~3.4 - 3.6 | ||
| 3-NH₂ | br s | 2H | ~5.6 - 6.1 |
Key Distinguishing Features in ¹H NMR:
-
Target vs. Isomer 2: The N-methyl group at the N4 position in Isomer 2 is electronically distinct from the N1 position, typically resulting in a slight upfield shift for the N4-CH₃ signal compared to the N1-CH₃ signal. Furthermore, the C5-H proton in the 4-substituted isomer is generally shifted further downfield.
-
Target vs. Isomer 1: The primary distinction lies in the electronic environment of the ring proton. The C3-H in Isomer 1 is adjacent to two ring nitrogens, while the C5-H in the target molecule is adjacent to one nitrogen and the amino-substituted carbon, leading to different chemical shifts.
¹³C NMR Spectral Data Comparison
Carbon NMR provides a definitive fingerprint of the carbon skeleton. The chemical shifts of the triazole ring carbons (C3 and C5) are highly sensitive to the substitution pattern and are crucial for confirming the correct isomer.
| Compound | Structure | Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ |
| This compound (Target) | ![]() | C3 | ~158 - 162 |
| C5 | ~145 - 149 | ||
| N1-CH₃ | ~34 - 37 | ||
| 1-Methyl-1H-1,2,4-triazol-5-amine (Isomer 1) | ![]() | C3 | ~152 - 156 |
| C5 | ~155 - 159 | ||
| N1-CH₃ | ~33 - 36 | ||
| 4-Methyl-4H-1,2,4-triazol-3-amine (Isomer 2) | ![]() | C3 / C5 | ~150 - 154 |
| N4-CH₃ | ~30 - 33 |
Key Distinguishing Features in ¹³C NMR:
-
Symmetry in Isomer 2: The most unambiguous indicator is for 4-Methyl-4H-1,2,4-triazol-3-amine . Due to the molecule's symmetry, the C3 and C5 carbons are chemically equivalent and will appear as a single signal in the proton-decoupled ¹³C NMR spectrum. In contrast, the target compound and Isomer 1 are asymmetric and will show two distinct signals for C3 and C5.
-
Target vs. Isomer 1: The chemical shifts of C3 and C5 will differ based on the attachment of the amino and methyl groups. In the target molecule, C3 is directly attached to the amino group, causing a significant downfield shift into the ~160 ppm region, while C5 remains less shifted. The reverse is true for Isomer 1.
Workflow for Structural Validation by NMR
The logical workflow for confirming the structure of this compound involves a series of 1D and 2D NMR experiments that build upon each other to provide a complete picture of the molecular framework.
Caption: Workflow for NMR-based structural validation.
Experimental Protocols
Standardized protocols are essential for acquiring high-quality, reproducible NMR data. The following outlines a typical procedure for the analysis of small molecules like methyl-amino-triazoles.[4]
1. Sample Preparation:
-
Accurately weigh 1-5 mg of the purified analyte.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -NH₂).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required, although modern spectrometers can reference to the residual solvent signal.[4]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1]
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are averaged for a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse program (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
DEPT-135: This experiment is run to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. Cross-peaks appear between signals of protons that are typically two or three bonds apart.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms they are directly attached to. It is invaluable for assigning carbon signals based on their known proton assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). It is critical for piecing together molecular fragments and assigning quaternary carbons.
By systematically applying this suite of NMR experiments, researchers can confidently validate the chemical structure of This compound and unambiguously distinguish it from its structural isomers, ensuring the integrity of data for research, development, and regulatory purposes.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of 1-Methyl-1H-1,2,4-triazol-3-amine Hydrochloride and its Alternatives for Research Applications
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comparative analysis of 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride and its commercially available alternatives, focusing on purity assessment through established analytical techniques. Detailed experimental protocols and supporting data are provided to aid in the selection of the most suitable compound for your research needs.
This compound hydrochloride is a versatile building block in medicinal chemistry and bioconjugation, valued for its triazole core and reactive primary amine. However, variations in supplier specifications and the presence of potential impurities necessitate a thorough purity analysis before use. This guide outlines key analytical methods for purity determination and compares the subject compound with two common alternatives: 3-amino-5-methyl-1H-1,2,4-triazole and 4-amino-1-methyl-1,2,4-triazolium tosylate.
Purity Comparison of Aminotriazole Building Blocks
The following table summarizes the typical purity and key characteristics of this compound hydrochloride and its alternatives. Purity is a critical factor, as isomeric impurities or residual starting materials can lead to undesired side reactions and complicate the interpretation of experimental results.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity (%) | Potential Impurities |
| This compound hydrochloride | C₃H₇ClN₄ | 134.57[1] | ≥ 95%[2] | Isomeric aminotriazoles (e.g., 2-methyl and 4-methyl isomers), unreacted starting materials (e.g., methylhydrazine), and by-products from cyclization. |
| 3-Amino-5-methyl-1H-1,2,4-triazole | C₃H₆N₄ | 98.11[3] | ≥ 98%[4] | Unreacted starting materials and other triazole isomers. |
| 4-Amino-1-methyl-1,2,4-triazolium tosylate | C₁₀H₁₄N₄O₃S | 286.31 | Not specified by all suppliers, requires independent verification. | Starting materials from the quaternization reaction. |
Experimental Protocols for Purity Analysis
Accurate determination of purity requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for identifying and quantifying impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, offering high resolution and sensitivity for the detection of impurities.
Workflow for HPLC Purity Determination
Protocol:
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point for the separation of these polar compounds.[5]
-
Mobile Phase: An isocratic mobile phase of 90:10 (v/v) methanol and water can be effective.[5] The mobile phase should be filtered and degassed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection: UV detection at 240 nm is recommended for monitoring the triazole ring.[5]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the aminotriazole hydrochloride salt.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of all potential impurities.
-
Integrate the peak areas of the main component and all impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and primary method for purity determination without the need for a reference standard of the analyte itself.
Workflow for Quantitative NMR Purity Determination
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Deuterated Solvent: A suitable deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, D₂O).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the aminotriazole hydrochloride salt.
-
Accurately weigh a known amount (e.g., 5-10 mg) of the internal standard.
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Performance in Application: A Click Chemistry Perspective
The utility of these aminotriazole building blocks often lies in their ability to participate in further chemical transformations. In the context of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the primary amine can be functionalized to introduce a terminal alkyne, making it a valuable partner in this powerful ligation reaction.
Application of Aminotriazoles in Click Chemistry
From a performance standpoint in this application:
-
This compound hydrochloride: The presence of the methyl group at the 1-position can influence the electronic properties and solubility of the resulting click chemistry building block. Its hydrochloride salt form generally enhances stability and shelf-life.
-
3-Amino-5-methyl-1H-1,2,4-triazole: The position of the methyl group at the 5-position may offer different steric and electronic effects compared to the 1-methyl isomer, potentially influencing the kinetics of subsequent reactions. Its higher typical purity is an advantage.
-
4-Amino-1-methyl-1,2,4-triazolium tosylate: As a quaternary ammonium salt, its reactivity and solubility characteristics will differ significantly from the free amines. The permanent positive charge could be advantageous or detrimental depending on the desired properties of the final conjugate.
The choice between these alternatives will depend on the specific requirements of the synthesis, including desired solubility, electronic properties of the final product, and the tolerance of the reaction to potential impurities. A thorough purity analysis of the chosen starting material is a critical first step in any successful research endeavor.
References
- 1. 4-AMINO-1-METHYL-4H-(1,2,4)TRIAZOL-1-IUM, TOLUENE-4-SULFONATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Amino-5-methylthio-1H-1,2,4-triazole 98 45534-08-5 [sigmaaldrich.com]
- 5. 3-Amino-5-methylthio-1H-1,2,4-triazole - Amerigo Scientific [amerigoscientific.com]
A Comparative Guide to the Biological Activities of 1,2,3-Triazole and 1,2,4-Triazole Isomers
Introduction
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, are recognized as "privileged structures" due to their wide range of pharmacological activities.[1][2][3] Both isomers are chemically stable, possess favorable electronic characteristics, and can engage in hydrogen bonding, which facilitates their interaction with various biological targets.[1] This guide offers an objective comparison of the biological activities of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to aid researchers and drug development professionals in making informed decisions for designing novel therapeutic agents.
The primary distinction between the two isomers is the arrangement of the nitrogen atoms within the ring. In 1,2,3-triazoles, the three nitrogen atoms are adjacent, whereas in 1,2,4-triazoles, one nitrogen atom is separated from the other two.[1] This subtle structural difference significantly impacts the molecule's electronic distribution, dipole moment, and hydrogen bonding capacity, resulting in distinct pharmacological profiles.[1] The advent of "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition, has notably streamlined the synthesis of 1,2,3-triazole derivatives.[1]
Comparative Bioactivity Overview
Both 1,2,3- and 1,2,4-triazole isomers demonstrate a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][4] However, the prevalence and potency of these activities often differ between the two scaffolds. The 1,2,4-triazole moiety is arguably more established in commercially available drugs, such as the antifungals fluconazole and itraconazole.[1][4] Conversely, the 1,2,3-triazole scaffold is a burgeoning area of research, with numerous derivatives exhibiting potent biological effects.[1][5]
Anticancer Activity
Derivatives of both 1,2,3- and 1,2,4-triazoles have shown significant promise as anticancer agents, frequently by inducing cell cycle arrest and apoptosis.[1][6]
-
1,2,3-Triazole Derivatives: These compounds have demonstrated the ability to arrest the cell cycle at various phases, such as G0/G1 or G2/M.[1] For instance, Carboxyamidotriazole (CAI), a known 1,2,3-triazole-containing agent, can work synergistically with other drugs to inhibit cancer cell growth and promote apoptosis.[6] Hybrid molecules incorporating 1,2,3-triazole with other pharmacologically active groups like amino acids or indole have also shown potent antiproliferative activities.[7][8]
-
1,2,4-Triazole Derivatives: The 1,2,4-triazole scaffold is a prolific source of anticancer compounds.[1] Hybrid compounds featuring a 1,2,4-triazole ring have demonstrated significant, dose-dependent cytotoxicity against various cancer cell lines, including breast, lung, melanoma, and colon cancer, often causing cell cycle arrest in the sub-G1 phase.[1][9]
Quantitative Comparison of Anticancer Activity (IC₅₀ in µM)
| Compound Type | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference Standard | IC₅₀ (µM) |
| 1,2,3-Triazole | Compound 9 (Thymol-1,3,4-oxadiazole conjugate) | MCF-7 (Breast) | 1.1 | Doxorubicin | - |
| HCT-116 (Colon) | 2.6 | 5-Fluorouracil | - | ||
| HepG2 (Liver) | 1.4 | - | - | ||
| 1,2,3-Triazole | Phosphonate derivative 8 | HT-1080 (Fibrosarcoma) | 15.13 | Doxorubicin | <1 |
| A-549 (Lung) | 21.25 | ||||
| MCF-7 (Breast) | 18.06 | ||||
| MDA-MB-231 (Breast) | 16.32 | ||||
| 1,2,4-Triazole | Compound T2 (HCT116) | HCT116 (Colon) | 3.84 | 5-FU | 25.36 |
| 1,2,4-Triazole | Compound T7 (HCT116) | HCT116 (Colon) | 3.25 | 5-FU | 25.36 |
| 1,2,4-Triazole | Thiadiazole-triazole hybrid 8b | MCF-7 (Breast) | 0.10 ± 0.084 | Etoposide | 1.91 ± 0.84 |
| MDA MB-231 (Breast) | 0.45 ± 0.052 | 2.54 ± 0.102 | |||
| A549 (Lung) | 0.15 ± 0.065 | 3.08 ± 0.135 | |||
| DU-145 (Prostate) | 0.28 ± 0.041 | 2.87 ± 0.098 |
Data extracted from multiple sources for illustrative comparison.[2][10][11][12]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole compounds for a specified duration (e.g., 24 or 48 hours).[1] A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Visualization of Apoptosis Induction Pathway
Caption: General pathway of apoptosis induction by triazole derivatives.
Antifungal Activity
The 1,2,4-triazole ring is a well-established pharmacophore in antifungal drug design, forming the core of market-leading azole antifungals.[1] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][13] While 1,2,3-triazole derivatives have also shown antifungal properties, the 1,2,4-isomer is more prominent in this therapeutic area.[5]
Quantitative Comparison of Antifungal Activity (MIC in µg/mL)
| Compound Type | Derivative Example | Fungal Strain | MIC (µg/mL) | Reference Standard | MIC (µg/mL) |
| 1,2,4-Triazole | Compound T5 | C. albicans | 12.3 µM | Fluconazole | 20.4 µM |
| 1,2,4-Triazole | Compound T17 | A. niger | 27.1 µM | Fluconazole | 20.4 µM |
| 1,2,3-Triazole | Coumarin Hybrid 39 | Various Fungi | - | Miconazole | - |
Data extracted from multiple sources for illustrative comparison. Note: Some data is presented in µM.[2][5]
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5–2.5 × 10³ cells/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungal suspension without compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Visualization of Ergosterol Biosynthesis Inhibition
Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole antifungals.
Antibacterial & Anti-tubercular Activity
Both triazole isomers have been incorporated into derivatives that exhibit potent antibacterial activity, including against drug-resistant strains.[1][14][15]
-
1,2,3-Triazole Derivatives: These compounds have shown a broad range of antimicrobial activities.[1] Notably, a library of novel 1,2,3-triazole derivatives demonstrated significant activity against Mycobacterium tuberculosis H37Ra, with some compounds having MIC values as low as 0.78 µg/mL.[1]
-
1,2,4-Triazole Derivatives: This class has also yielded powerful antibacterial and anti-tubercular agents.[1][16] Novel derivatives have shown potent activity against M. tuberculosis H37Rv, with some identified compounds having MIC values as low as 0.03–0.13 μg/mL.[16]
Quantitative Comparison of Antibacterial Activity (MIC in µg/mL)
| Compound Type | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference Standard | MIC (µg/mL) |
| 1,2,3-Triazole | Novel Library | M. tuberculosis H37Ra | as low as 0.78 | - | - |
| 1,2,4-Triazole | Compound 21 | M. tuberculosis H37Rv | 0.03–0.13 | - | - |
| 1,2,4-Triazole | Compound 28 | M. tuberculosis H37Rv | 0.03–0.13 | - | - |
| 1,2,4-Triazole | Compound 11b | S. aureus | - | - | - |
| E. coli | - | - | - | ||
| 1,2,4-Triazole | Compound 9a | P. aeruginosa | - | - | - |
Data extracted from multiple sources for illustrative comparison.[1][16][17]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The protocol is similar to the antifungal MIC determination, with adjustments for bacterial growth.
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, then dilute it in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth within a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization of Antibacterial Screening Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition
Derivatives of both triazole isomers are known to inhibit a variety of enzymes, which is a common mechanism for their therapeutic effects.
-
1,2,3-Triazole Derivatives: Have been investigated as inhibitors of enzymes like carbonic anhydrase-II, with some analogs showing moderate to potent inhibitory activity.[18]
-
1,2,4-Triazole Derivatives: This class has shown significant inhibitory potential against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease, making them candidates for treating diseases like Alzheimer's and diabetes.[19][20][21]
Quantitative Comparison of Enzyme Inhibition (IC₅₀ in µM)
| Compound Type | Derivative Example | Target Enzyme | IC₅₀ (µM) | Reference Standard | IC₅₀ (µM) |
| 1,2,3-Triazole | Compound 7b | Carbonic Anhydrase-II | 13.8 ± 0.63 | Acetazolamide | 18.2 ± 0.23 |
| 1,2,3-Triazole | Compound 9e | Carbonic Anhydrase-II | 18.1 ± 1.31 | Acetazolamide | 18.2 ± 0.23 |
| 1,2,4-Triazole | Compound 12d | BChE | 0.017 ± 0.53 | - | - |
| 1,2,4-Triazole | Compound 12m | BChE | 0.038 ± 0.50 | - | - |
| 1,2,4-Triazole | Compound 4c | α-amylase | 185.2 ± 3.4 | Acarbose | 411.3 ± 6.4 |
| 1,2,4-Triazole | Compound 4c | α-glucosidase | 202.1 ± 3.8 | Acarbose | 252.0 ± 4.8 |
Data extracted from multiple sources for illustrative comparison.[18][19][20]
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase enzyme and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Reaction Mixture: In a 96-well plate, add the buffer, enzyme solution, and various concentrations of the triazole inhibitor. Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding the pNPG substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as sodium carbonate (Na₂CO₃).
-
Measure Absorbance: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm.
-
Calculate Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the test wells with that of the control (enzyme and substrate without inhibitor). The IC₅₀ value is determined from the dose-response curve.
Visualization of Enzyme Inhibition
Caption: Competitive inhibition of an enzyme by a triazole derivative.
Conclusion
Both 1,2,3-triazole and 1,2,4-triazole isomers are exceptionally valuable scaffolds in drug discovery, each with distinct advantages. The 1,2,4-triazole core is a proven pharmacophore, particularly in the development of highly successful antifungal agents, and continues to yield potent antibacterial and enzyme-inhibiting compounds. The 1,2,3-triazole system, greatly advanced by the efficiency of click chemistry, has emerged as a versatile building block for creating diverse libraries of compounds with significant potential, especially in anticancer and antimicrobial research. The choice between these isomers will ultimately depend on the specific therapeutic target and the desired pharmacological profile, with both promising fertile ground for the development of next-generation therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. isres.org [isres.org]
- 10. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. bpasjournals.com [bpasjournals.com]
- 14. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 19. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Superior Antifungal Efficacy of Novel 1,2,4-Triazole Derivatives Over Fluconazole: A Comparative Guide
For Immediate Release
In the ongoing battle against fungal infections, researchers are continuously exploring new therapeutic avenues to overcome the challenges of drug resistance and toxicity associated with existing treatments. This guide provides a comprehensive comparison of the efficacy of novel 1,2,4-triazole derivatives against the widely used antifungal agent, fluconazole. The data presented herein, supported by detailed experimental protocols, demonstrates the potential of these emerging compounds as potent next-generation antifungals.
Executive Summary
A growing body of evidence highlights that novel 1,2,4-triazole derivatives exhibit significantly greater in vitro activity against a broad spectrum of pathogenic fungi compared to fluconazole.[1][2] These derivatives often display lower Minimum Inhibitory Concentrations (MICs), indicating that a smaller amount of the drug is required to inhibit fungal growth. This enhanced potency is a promising indicator for the development of more effective and potentially safer antifungal therapies.
Mechanism of Action: Targeting Fungal Cell Membrane Integrity
Both fluconazole and the novel 1,2,4-triazole derivatives share a common mechanism of action, targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.
By inhibiting CYP51, these triazole compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and a depleted supply of ergosterol. This disruption compromises the fungal cell membrane's structure and function, ultimately inhibiting fungal growth and proliferation.[3][4] The higher affinity of some novel derivatives for the fungal CYP51 enzyme, compared to human cytochrome P450 enzymes, suggests a potential for greater selectivity and a better safety profile.
Mechanism of action of 1,2,4-triazole derivatives.
Comparative Efficacy: Quantitative Data
The following table summarizes the in vitro antifungal activity (MIC₈₀, µg/mL) of several novel 1,2,4-triazole derivatives compared to fluconazole against various fungal pathogens. A lower MIC value indicates greater potency.
| Compound/Drug | Candida albicans | Candida glabrata | Cryptococcus neoformans | Aspergillus fumigatus | Reference |
| Fluconazole | 0.5 - 4 | 0.25 | >64 | >64 | [1] |
| Novel Derivative 1 | 0.063 - 1 | - | - | - | [1] |
| Novel Derivative 2 | 0.125 | 0.125 - 0.5 | - | - | [1] |
| Novel Derivative 3 | <0.0313 | - | 0.0156 - 0.5 | 0.125 - 1 | [1] |
| Novel Derivative 4 | 0.063 - 0.5 | 0.063 - 0.5 | - | - | [1] |
| Novel Derivative 5 | ≤0.0156 | - | 0.0156 | - | [2] |
MIC₈₀ (Minimum Inhibitory Concentration for 80% of isolates) values are presented as ranges where applicable. Data is compiled from multiple sources for illustrative purposes.
Experimental Protocols
The determination of antifungal efficacy is primarily conducted through standardized in vitro susceptibility testing methods. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are widely accepted.[5][6][7]
Broth Microdilution Method (CLSI M27/EUCAST E.Def 7.4)
This method is considered the gold standard for determining the MIC of an antifungal agent.
1. Inoculum Preparation:
- Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
- A suspension of the fungal cells is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.
- This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]
2. Drug Dilution:
- A serial two-fold dilution of the antifungal agents (novel 1,2,4-triazole derivatives and fluconazole) is prepared in RPMI-1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the prepared fungal suspension.
- The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to a drug-free control well.[8]
A typical workflow for antifungal susceptibility testing.
Conclusion
The presented data strongly suggests that novel 1,2,4-triazole derivatives hold considerable promise as potent antifungal agents, often outperforming the established drug fluconazole in in vitro studies. Their superior efficacy, as demonstrated by lower MIC values against a range of clinically relevant fungi, warrants further investigation and development. The standardized experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and other emerging antifungal candidates. As the threat of antifungal resistance continues to grow, the development of new and more effective treatments, such as these novel 1,2,4-triazole derivatives, is of paramount importance to global health.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. EUCAST: Fungi (AFST) [eucast.org]
- 8. youtube.com [youtube.com]
A Comparative Analysis of Thermal and Microwave-Assisted Triazole Synthesis
The synthesis of 1,2,3-triazoles, a cornerstone of "click chemistry," has been pivotal in drug discovery, bioconjugation, and materials science. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent method for creating these heterocyclic scaffolds. Traditionally, this reaction is performed using conventional heating (thermal synthesis). However, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, offering significant enhancements in efficiency. This guide provides an objective comparison of these two methodologies, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the optimal approach for their work.
Microwave-assisted synthesis offers distinct advantages over conventional heating, including dramatically reduced reaction times—often from hours to mere minutes—and frequently higher product yields.[1][2] This acceleration is due to the direct and efficient heating of the reaction mixture by microwave energy, leading to rapid reaction rates.[1][3] In contrast, thermal methods, which rely on external heating, can be slower and sometimes result in the formation of byproducts due to prolonged exposure to high temperatures.[1][4]
Data Presentation: Performance Comparison
The following table summarizes quantitative data from various studies, directly comparing the performance of thermal and microwave-assisted methods for the synthesis of different triazole derivatives.
| Reaction/Product | Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) |
| 1,2,3-Triazole Oxime Ethers [5][6] | Thermal | CuI / DMF:H₂O | 80 °C | 8 hours | 65-81% |
| Microwave | CuI / DMF:H₂O | - (180 W) | 12 minutes | 82-94% | |
| 1,2,4-Triazole-5(4H)-thiones [7] | Thermal | Glacial Acetic Acid | Reflux | 290 minutes | 78% |
| Microwave | Glacial Acetic Acid | - | 10-25 minutes | 97% | |
| Piperazine-azole Derivatives [7] | Thermal | Ethanol | Reflux | 27 hours | - |
| Microwave | Ethanol | - | 30 minutes | 96% | |
| 1H-1,2,4-triazol-3-one Derivatives [8] | Thermal | Acetone | Room Temp | 12 hours | 78% |
| Microwave | Acetone | 90 °C | 10 minutes | 85% | |
| Azide-Alkyne Cycloaddition [2] | Thermal | t-BuOH/H₂O | 70 °C | 3 hours | 91% |
| Microwave | t-BuOH/H₂O | 70 °C | 5 minutes | 91% |
Experimental Protocols
The following sections provide generalized, detailed methodologies for the CuAAC reaction using both conventional heating and microwave irradiation.
This protocol describes a typical setup for triazole synthesis using conventional heating. The reaction involves the in situ generation of the Copper(I) catalyst from Copper(II) sulfate and a reducing agent.
-
Reagent Preparation : In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in a suitable solvent mixture, such as 20 mL of DMF:H₂O (1:3).[6]
-
Catalyst Addition : Add Copper(I) Iodide (CuI) (0.017 mmol) to the solution.[6] Alternatively, for in situ catalyst generation, add Copper(II) sulfate (CuSO₄) (0.05 mmol) followed by sodium ascorbate (0.1 mmol).[9][10]
-
Reaction Execution : Place the flask in an oil bath preheated to 80°C and stir the mixture vigorously.[6]
-
Monitoring : Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).[6]
-
Work-up and Isolation : After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.[6] The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
Purification : The crude product is purified by column chromatography (e.g., using a hexane/ethyl acetate eluent) or recrystallization from a suitable solvent like ethanol to yield the pure 1,4-disubstituted 1,2,3-triazole.[6]
This protocol outlines the procedure for performing the CuAAC reaction using a dedicated microwave reactor, which allows for precise temperature and pressure control.
-
Reagent Preparation : In a 10 mL microwave-safe reaction vial, combine the terminal alkyne (1.0 mmol), the organic azide (1.0 mmol), and the catalyst, such as CuI (0.017 mmol).[6]
-
Solvent Addition : Add 4 mL of a suitable solvent system, such as DMF:H₂O (1:3), to the vial.[6]
-
Reaction Execution : Seal the vial securely with a cap and place it inside the cavity of the microwave reactor. Irradiate the mixture at a set power (e.g., 180 W) or temperature (e.g., 100-150°C) for a predetermined time (typically 5-30 minutes).[6][8]
-
Cooling : After irradiation is complete, allow the vial to cool to room temperature (automated in most modern reactors) before carefully opening it.
-
Work-up and Isolation : Pour the reaction mixture into crushed ice. Filter the resulting solid, wash it with water, and dry it.[6]
-
Purification : Purify the crude product using column chromatography or recrystallization to obtain the final, high-purity triazole.[6]
Mandatory Visualization: Reaction Mechanism and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction pathway and the distinct experimental workflows for both synthetic methods.
References
- 1. benchchem.com [benchchem.com]
- 2. ijsdr.org [ijsdr.org]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 9. broadpharm.com [broadpharm.com]
- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
The Fulcrum of Anticancer Innovation: A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Triazole Compounds
For researchers, scientists, and drug development professionals, the 1,2,4-triazole scaffold has emerged as a privileged structure in the quest for novel anticancer agents. Its metabolic stability, capacity for hydrogen bonding, and synthetically accessible nature have made it a cornerstone in the design of potent and selective cancer therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 1,2,4-triazole derivatives, supported by experimental data, to illuminate the path toward more effective cancer treatments.
The versatility of the 1,2,4-triazole nucleus allows for its incorporation into a diverse array of molecular architectures, leading to compounds that can modulate a variety of oncogenic pathways. From the disruption of microtubule dynamics to the inhibition of crucial signaling kinases, these compounds have demonstrated significant potential in preclinical studies. This guide will delve into specific examples of 1,2,4-triazole derivatives, dissecting how subtle structural modifications translate into profound differences in their anticancer activity.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of 1,2,4-triazole derivatives is intimately linked to the nature and position of substituents on the triazole ring and its appended moieties. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative compounds from different chemical series, providing a quantitative basis for SAR comparison.
Cytotoxic Activity of 1,2,4-Triazole Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values of various 1,2,4-triazole compounds against a panel of human cancer cell lines. These values, determined by the MTT assay, indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R1-Substituent | R2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Series A: Phenyl-Substituted Triazoles | |||||
| A1 | 4-Chlorophenyl | H | MCF-7 (Breast) | 5.8 | [1][2] |
| A2 | 2,4-Dichlorophenyl | H | MCF-7 (Breast) | 2.1 | [2] |
| A3 | 4-Methoxyphenyl | H | MCF-7 (Breast) | 15.2 | [2] |
| A4 | 4-Nitrophenyl | H | HeLa (Cervical) | 3.5 | [3] |
| Series B: Indole-Triazole Hybrids | |||||
| B1 | Indole-3-yl | 4-Bromophenyl | MCF-7 (Breast) | 0.891 | [4] |
| B2 | Indole-3-yl | 4-Chlorophenyl | MDA-MB-231 (Breast) | 3.479 | [4] |
| Series C: Indolinone-Triazole Hybrids | |||||
| C1 | 5-Fluoroindolin-2-one | 4-Fluorophenyl | PANC-1 (Pancreatic) | 0.17 | [5][6] |
| C2 | Indolin-2-one | 4-Chlorophenyl | HepG2 (Liver) | 0.58 | [5][6] |
SAR Insights for Cytotoxicity:
-
Electron-withdrawing groups on the phenyl ring attached to the triazole core generally enhance cytotoxic activity. For instance, the presence of one chloro group (A1) and two chloro groups (A2) leads to a progressive increase in potency against MCF-7 cells compared to an electron-donating methoxy group (A3).[2]
-
Hybridization with other heterocyclic scaffolds , such as indole (Series B) and indolinone (Series C), can significantly improve anticancer activity.[4][5][6] The indole-triazole hybrid B1, for example, exhibits sub-micromolar activity.[4] The indolinone-triazole hybrids show potent activity against pancreatic and liver cancer cell lines.[5][6]
Enzyme Inhibitory Activity of 1,2,4-Triazole Derivatives
A primary mechanism of action for many 1,2,4-triazole anticancer agents is the inhibition of key enzymes involved in cancer cell proliferation and survival. The following table showcases the IC50 values of select compounds against their respective enzyme targets.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| D1 | Tubulin Polymerization | 3.03 | [7] |
| D2 | Tubulin Polymerization | 6.26 | [7] |
| E1 | VEGFR-2 | 0.0163 | [5][6] |
| E2 | VEGFR-2 | 0.0297 (Sorafenib) | [5][6] |
| F1 | EGFR | 3.6 | [8][9] |
| F2 | BRAF | ~ a | [8][9] |
SAR Insights for Enzyme Inhibition:
-
Tubulin Inhibition: For indole/1,2,4-triazole hybrids, the presence of an oxime moiety and specific substitutions on the phenyl ring are crucial for potent tubulin polymerization inhibition. Compound D1, an oxime-based derivative with a bromo-substituted phenyl ring, is a more potent tubulin inhibitor than the reference drug combretastatin A-4 (CA-4).[7]
-
VEGFR-2 Inhibition: The indolinone-triazole hybrid E1 demonstrates superior VEGFR-2 inhibitory activity compared to the FDA-approved drug Sorafenib (E2), highlighting the potential of this scaffold for developing potent anti-angiogenic agents.[5][6]
-
Kinase Inhibition (EGFR and BRAF): Certain 1,2,4-triazole derivatives show promising inhibitory activity against key kinases in cancer signaling pathways.[8][9] Compound F1 exhibits EGFR inhibition in the low micromolar range.[8][9] Some compounds also show potent inhibition of BRAF.[8][9]
Key Signaling Pathways and Mechanisms of Action
The anticancer effects of 1,2,4-triazole compounds are mediated through their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for the rational design of more effective and selective drugs.
Caption: Targeted signaling pathways of anticancer 1,2,4-triazole compounds.
Experimental Protocols
The evaluation of the anticancer potential of 1,2,4-triazole derivatives relies on a battery of standardized in vitro assays. The following sections provide detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
References
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
A Comparative Guide to the Catalytic Efficiency of Copper Ligands in Triazole Synthesis
For researchers, scientists, and drug development professionals, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The choice of the copper-coordinating ligand is paramount, profoundly influencing reaction kinetics, yield, and biocompatibility. This guide provides an objective comparison of the catalytic efficiency of various copper ligands, supported by experimental data, to facilitate the selection of the optimal catalyst system for specific research needs.
The CuAAC reaction is lauded for its high efficiency, mild reaction conditions, and broad functional group tolerance.[1] Ligands play a crucial role by stabilizing the catalytically active Cu(I) oxidation state, preventing catalyst disproportionation and degradation, and enhancing the rate of the cycloaddition.[2][3] The ideal ligand should not only accelerate the reaction but also be suitable for the specific application, whether in organic synthesis, materials science, or bioconjugation.
Performance Comparison of Common Copper Ligands
The catalytic performance of a copper ligand in triazole synthesis is evaluated based on several key parameters: reaction yield, reaction time, catalyst loading, turnover number (TON), and turnover frequency (TOF). Below is a summary of the performance of several widely used ligands under various conditions.
| Ligand | Structure | Typical Catalyst Loading (mol%) | Reaction Time | Yield (%) | Key Characteristics |
| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Tris(triazolylmethyl)amine derivative | 0.1 - 2 | Minutes to hours | >95 | High reaction rates in organic solvents, but low water solubility and potential cytotoxicity.[4] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble tris(triazolylmethyl)amine | 1 - 5 | Minutes to hours | >90 | High water solubility, biocompatible, suitable for bioconjugation.[5][6] |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Tris(triazolylmethyl)amine derivative | 0.5 - 2 | Minutes | >95 | Very high reaction kinetics, good biocompatibility.[4] |
| BTTES (2,2',2'',2'''-(ethane-1,2-diylbis(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)azanetriyl))tetraethanol) | Water-soluble tris(triazolylmethyl)amine derivative | 1 - 5 | Minutes to hours | >90 | High water solubility and biocompatibility.[4] |
| TPMA (Tris(2-pyridylmethyl)amine) | Pyridine-based ligand | 1 - 5 | Hours | Moderate to High | Good accelerating ligand, particularly in organic solvents.[7] |
| Bathocuproine disulfonate | Phenanthroline-based ligand | 1 - 5 | Hours | Moderate to High | Water-soluble, effective in biological applications.[8] |
| NHC Ligands (e.g., IPr) | N-Heterocyclic Carbenes | 1 - 5 | Hours | High | Highly effective in organic solvents, can operate at low catalyst loadings.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for conducting CuAAC reactions with different copper-ligand systems.
General Protocol for a Small-Molecule CuAAC Reaction
This protocol is suitable for general organic synthesis applications.
Materials:
-
Azide (1.0 equiv)
-
Alkyne (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Selected copper ligand (1-5 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, THF, DMSO)
Procedure:
-
To a reaction vessel, add the azide, alkyne, and solvent.
-
In a separate vial, prepare the catalyst premix by dissolving CuSO₄·5H₂O and the ligand in a small amount of the reaction solvent.
-
Add the catalyst premix to the reaction mixture.
-
Add a freshly prepared aqueous solution of sodium ascorbate to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
Protocol for CuAAC-mediated Bioconjugation
This protocol is adapted for labeling biomolecules in an aqueous environment.[9]
Materials:
-
Azide-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Alkyne-containing reporter molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)
-
Water-soluble ligand (e.g., THPTA, BTTAA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-containing reporter molecule in the reaction buffer.
-
Prepare a premix of the copper catalyst by adding the CuSO₄·5H₂O stock solution to the ligand stock solution. A ligand-to-copper ratio of 5:1 is often used to protect the biomolecule from copper-induced damage.[9]
-
Add the catalyst premix to the reaction mixture containing the biomolecule.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
The labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis.
Visualizing the Catalytic Process
To better understand the components and workflow of these experiments, the following diagrams are provided.
The catalytic cycle of the CuAAC reaction illustrates the role of the copper-ligand complex in facilitating the formation of the triazole product.
References
- 1. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry | NSF Public Access Repository [par.nsf.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. confluore.com [confluore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unveiling the Advantages of Biocatalytic N-Methylation
For researchers, scientists, and drug development professionals, the precise addition of a methyl group to a nitrogen atom (N-methylation) is a critical tool in molecular design. This modification can profoundly influence the pharmacological properties of a molecule, enhancing its efficacy, stability, and bioavailability. While traditional chemical methods have long been the industry standard, a greener and more precise alternative is emerging: biocatalytic N-methylation. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and workflow visualizations to inform your synthetic strategy.
Executive Summary
Biocatalytic N-methylation, employing enzymes such as N-methyltransferases (NMTs), offers significant advantages over traditional chemical methods. These enzymatic approaches are characterized by their exceptional selectivity, milder reaction conditions, and reduced environmental impact. In contrast, chemical methylation often requires harsh reagents and conditions, leading to a lack of selectivity and the generation of hazardous waste. This guide will delve into the quantitative and qualitative differences between these two approaches, providing the necessary data and protocols to empower researchers to make informed decisions for their N-methylation needs.
Quantitative Performance: A Side-by-Side Comparison
The true test of any synthetic method lies in its performance. The following table summarizes key quantitative data from studies directly comparing biocatalytic and traditional chemical N-methylation across different substrate classes.
| Substrate Type | Method | Reagents/Enzyme | Yield (%) | Regioisomeric Ratio (r.r.) | Key Observations |
| Heterocycle (5-bromobenzimidazole) | Biocatalytic | Engineered NMT (v53) | 99%[1] | >99:1[1] | Extremely high yield and near-perfect regioselectivity.[1] |
| Traditional Chemical | Methyl Iodide (MeI), K₂CO₃ | Mixture of isomers | ~1:1 | Poor selectivity, leading to a mixture of N-methylated products. | |
| Peptide (N-terminal trimethylation) | Biocatalytic | NTMT1 | High Purity[2] | Site-specific at N-terminus | Shorter reaction time and higher purity compared to the chemical method.[2] |
| Traditional Chemical | MeI, Cs₂CO₃ | Lower Purity[2] | Prone to side reactions | Requires multiple cycles for complete methylation, leading to impurities.[2] | |
| Small Molecule Amine (Aniline) | Biocatalytic (Conceptual) | N-methyltransferase | Potentially high | High | Expected high selectivity under mild conditions. |
| Traditional Chemical | Methanol, Ru-catalyst | 95-97%[3] | N/A (mono-methylation) | High yield but requires high temperature (140 °C) and a metal catalyst.[3] |
Delving into the "How": Experimental Protocols
To provide a practical understanding of both methodologies, detailed experimental protocols for key N-methylation reactions are outlined below.
Experimental Protocol 1: Biocatalytic N-Methylation of a Peptide using NTMT1
This protocol describes the in vitro N-methylation of a peptide substrate using a recombinant human N-terminal methyltransferase 1 (NTMT1).[2][4]
Materials:
-
Recombinant human NTMT1 enzyme
-
Peptide substrate with an N-terminal recognition motif (e.g., X-Pro-Lys)
-
S-adenosylmethionine (SAM) as the methyl donor
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 5 mM DTT)
-
Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the reaction buffer, peptide substrate (to a final concentration of 1 mM), and SAM (to a final concentration of 2 mM).
-
Enzyme Addition: Initiate the reaction by adding the NTMT1 enzyme to a final concentration of 1-5 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.
-
Quenching: Stop the reaction by adding an equal volume of the quenching solution (10% TFA).
-
Analysis: Analyze the reaction mixture by reverse-phase HPLC to monitor the formation of the N-methylated peptide product. The methylated product will typically have a different retention time compared to the unmethylated substrate.
-
Confirmation: Confirm the identity of the product by mass spectrometry.
Experimental Protocol 2: Traditional Chemical N-Methylation of Aniline
This protocol describes a typical chemical N-methylation of aniline using methanol as the methylating agent and a ruthenium catalyst.[3]
Materials:
-
Aniline
-
Methanol (anhydrous)
-
Ruthenium catalyst (e.g., (DPEPhos)RuCl₂(PPh₃))
-
Base (e.g., Cesium Carbonate - Cs₂CO₃)
-
Schlenk tube
-
Magnetic stir bar
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the ruthenium catalyst (0.5 mol%), aniline (1.0 mmol), and cesium carbonate (0.5 mmol).
-
Solvent Addition: Add 1 mL of anhydrous methanol to the Schlenk tube.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 140°C with stirring for 12 hours.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the N-methylaniline product.
-
Analysis: Characterize the product by NMR and mass spectrometry to confirm its identity and purity.
Visualizing the Workflows
To further illustrate the fundamental differences between biocatalytic and traditional chemical N-methylation, the following diagrams, generated using the DOT language, depict their respective workflows.
Caption: Biocatalytic N-Methylation Workflow.
Caption: Traditional Chemical N-Methylation Workflow.
Caption: Key Differences: Biocatalytic vs. Chemical N-Methylation.
Conclusion: A Clear Choice for a Sustainable and Precise Future
The evidence presented clearly demonstrates the superiority of biocatalytic N-methylation for applications demanding high selectivity and environmentally friendly processes. While traditional chemical methods may still have a role in specific contexts, the exceptional precision of enzymes like N-methyltransferases, coupled with their operation under mild, aqueous conditions, positions biocatalysis as the future of N-methylation in pharmaceutical and fine chemical synthesis. For researchers aiming to synthesize complex molecules with defined N-methylation patterns, embracing biocatalytic strategies is not just a green choice, but a scientifically sound one that can lead to higher purity products and more efficient synthetic routes.
References
- 1. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
In-Vitro Antibacterial Spectrum of Novel Triazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of new antimicrobial agents. Triazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial effects. This guide provides an objective comparison of the in-vitro antibacterial performance of new triazole derivatives against various bacterial strains, supported by experimental data from recent studies.
Performance Comparison: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values of various novel triazole derivatives against a panel of Gram-positive and Gram-negative bacteria, with established antibiotics used as comparators.
| Triazole Derivative/Compound | Bacterial Strain | MIC (µg/mL) | Comparator Antibiotic | Comparator MIC (µg/mL) |
| Series 1: Vinyl-1,2,4-triazoles | ||||
| Compound 2h | Xanthomonas campestris | 0.0002 mM | - | - |
| Erwinia amylovora | 0.0033 mM | - | - | |
| Series 2: Triazole-Isoxazole Hybrids | ||||
| Compound 7b | Escherichia coli ATCC 25922 | 15 | Cefotaxime | 36 (zone of inhibition in mm) |
| Pseudomonas aeruginosa | 30 | Amikacin | 34 (zone of inhibition in mm) | |
| Series 3: 4-amino-5-aryl-4H-1,2,4-triazoles | ||||
| Compound with 4-trichloromethyl phenyl group | Escherichia coli | 5 | Ceftriaxone | - |
| Bacillus subtilis | 5 | Ceftriaxone | - | |
| Series 4: Indole-1,2,4 triazole Conjugates | ||||
| Various Derivatives | Gram-negative strains | ~250 | - | - |
| Series 5: 1,2,4-Triazole Schiff Bases | ||||
| Compound 5e | Staphylococcus aureus | Superior to Streptomycin | Streptomycin | - |
| Series 6: Sulfonamide 1,2,4-triazoles | ||||
| 5-[2-(N,N-Dimethylsulfamoyl)-4,5-dimethoxybenzyl]-4-tert-butyl-1,2,4-triazole-3-thione | E. coli, P. aeruginosa, S. typhimurium, E. cloacae, B. cereus, M. flavus, L. monocytogenes, S. aureus | 0.24 - 0.48 µmol/mL | Ampicillin | 0.25 - 1.24 µmol/mL |
| Series 7: 1,2,3-Triazole-Sulfonamide Isoxazole Hybrids | ||||
| Compound S1 | Bacillus subtilis | 25 | Ciprofloxacin | 6.25 |
| Candida albicans | 25 | Fluconazole | 6.25 | |
| Compound S3 | Aspergillus niger | 25 | Fluconazole | 6.25 |
| Compound S5 | Pseudomonas aeruginosa | 105 | Ciprofloxacin | 6.25 |
Bactericidal Activity: Minimum Bactericidal Concentration (MBC)
The minimum bactericidal concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, whereas a ratio > 4 suggests bacteriostatic activity.
| Triazole Derivative/Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Comparator Antibiotic |
| Series 1: Vinyl-1,2,4-triazoles | |||||
| Compound 2h | Xanthomonas campestris | 0.0002 mM | 0.0004 mM | 2 | - |
| Erwinia amylovora | 0.0033 mM | 0.0033 mM | 1 | - | |
| Series 2: Triazole-Isoxazole Hybrids | |||||
| Compound 7b | Escherichia coli ATCC 25922 | 15 | 30 | 2 | - |
| Pseudomonas aeruginosa | 30 | >30 | >1 | - | |
| Series 3: Sulfonamide 1,2,4-triazoles | |||||
| 5-[2-(N,N-Dimethylsulfamoyl)-4,5-dimethoxybenzyl]-4-tert-butyl-1,2,4-triazole-3-thione | Various Gram-positive & Gram-negative bacteria | 0.24 - 0.48 µmol/mL | 0.24 - 0.48 µmol/mL | 1 | Ampicillin |
| Series 4: 1,2,3-Triazole Derivatives | |||||
| DAN 49 | Staphylococcus aureus | 128 | 128 | 1 | Vancomycin |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This is a widely accepted method for determining the MIC of antimicrobial agents.
-
Preparation of Reagents and Media:
-
Prepare a stock solution of the new triazole derivatives and comparator antibiotics in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the stock solution of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (from 1 to 11) with 100 µL of the prepared bacterial suspension.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test.
-
Subculturing:
-
From the wells showing no visible growth in the MIC assay (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Experimental Workflow
The following diagram illustrates the workflow for determining the in-vitro antibacterial spectrum of new triazole derivatives.
Caption: Workflow for In-Vitro Antibacterial Spectrum Testing.
Validating the Action of 1,2,4-Triazole Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism by which a compound inhibits an enzyme is a critical step in the drug discovery and development process. This guide provides a comparative overview of 1,2,4-triazole-based enzyme inhibitors, detailing their mechanisms of action, presenting supporting experimental data, and contrasting their performance with alternative inhibitors.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. Derivatives of this heterocyclic ring system have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, and anticholinesterase effects, primarily by targeting and inhibiting specific enzymes.[1][2][3] This guide will delve into the validation of their inhibitory mechanisms against key enzyme targets.
Key Enzyme Targets and Mechanisms of Action
1,2,4-triazole-based compounds exert their effects by interacting with the active sites of various enzymes, leading to a reduction in their catalytic activity. The primary types of reversible enzyme inhibition include competitive, non-competitive, and uncompetitive mechanisms, which can be distinguished by analyzing the enzyme's kinetic parameters, namely the Michaelis constant (K_m) and the maximum velocity (V_max), in the presence of the inhibitor.[4][5]
Antifungal Activity: Inhibition of Cytochrome P450 14α-demethylase (CYP51)
A well-established mechanism of action for 1,2,4-triazole antifungal agents like fluconazole and itraconazole is the potent inhibition of CYP51.[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6] The triazole ring's nitrogen atom coordinates with the heme iron atom at the active site of CYP51, preventing the conversion of lanosterol to ergosterol. This disruption of the fungal cell membrane leads to cell death.
Comparison with Echinocandins: While triazoles target ergosterol synthesis, another major class of antifungals, the echinocandins (e.g., caspofungin, micafungin), inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[7] This difference in mechanism can be crucial in clinical settings, especially against resistant strains.
dot
Figure 1: Mechanism of CYP51 inhibition by 1,2,4-triazoles.
Anticancer Activity: Kinase Inhibition
Many 1,2,4-triazole derivatives have emerged as promising anticancer agents by inhibiting various protein kinases, which are crucial for cell signaling, proliferation, and survival.[1] For example, certain triazole compounds have shown potent inhibitory activity against c-Met kinase, VEGFR-2, and cyclin-dependent kinases (CDKs).[8][9] The inhibition of these kinases can disrupt cancer cell growth and induce apoptosis.
Comparison with Standard Chemotherapeutics: Unlike traditional cytotoxic agents that broadly target rapidly dividing cells, 1,2,4-triazole-based kinase inhibitors offer a more targeted approach, potentially leading to fewer side effects. For instance, some diarylurea derivatives bearing a triazole moiety have demonstrated greater potency than the multi-kinase inhibitor sorafenib against certain cancer cell lines.[8]
Neurological Applications: Cholinesterase Inhibition
Derivatives of 1,2,4-triazole have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[2][3][10] Inhibition of these enzymes increases acetylcholine levels in the brain, a therapeutic strategy for managing symptoms of Alzheimer's disease.
Comparison with Standard Drugs: Several synthesized 1,2,4-triazole derivatives have exhibited significant inhibitory activity against both AChE and BChE, with some compounds showing potency comparable or even superior to the standard drug donepezil.[11]
Quantitative Data Comparison
The efficacy of enzyme inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) for direct enzyme inhibition or the minimum inhibitory concentration (MIC) for antimicrobial activity. Lower values indicate greater potency.
Table 1: Comparative IC50 Values for 1,2,4-Triazole Derivatives and Standard Inhibitors
| Enzyme Target | 1,2,4-Triazole Derivative | IC50 Value | Standard Inhibitor | IC50 Value |
| CYP51 (T. cruzi) | Ketoconazole | 0.014 µM[6][12] | - | - |
| Itraconazole | 0.029 µM[6][12] | - | - | |
| Posaconazole | 0.048 µM[6][12] | - | - | |
| AChE | Derivative 12d | 0.73 ± 0.54 µM[3][13] | Donepezil | ~3.09 - 11.3 µM[11] |
| Analog 15 | 3.30 ± 0.70 µM[11] | Galantamine | ~34.1 µM[14] | |
| BChE | Derivative 12m | 0.038 ± 0.50 µM[3][13] | Donepezil | ~6.21 µM[14] |
| Analog 15 | 3.80 ± 0.90 µM[11] | Galantamine | - | |
| c-Met Kinase | Compound 63g | 1.57–31.52 nM[8] | Foretinib | - |
| CDK4 | Compound Vk | 0.049 µM[9] | Staurosporine | 1.027 µM[9] |
| CDK6 | Compound Vd | 0.075 µM[9] | Staurosporine | 0.402 µM[9] |
Table 2: Comparative Antifungal Activity (MIC) of Triazoles and Echinocandins
| Fungal Species | Triazole (Voriconazole) MIC Range (µg/mL) | Echinocandin (Caspofungin) MIC Range (µg/mL) |
| Candida albicans | ≤0.03 - 0.25 | ≤0.015 - 0.12 |
| Candida glabrata | 0.03 - 4 | 0.03 - 0.5 |
| Aspergillus fumigatus | 0.12 - 1 | 0.015 - 0.25 |
| Cryptococcus neoformans | 0.03 - 0.25 | >8 (No activity)[15] |
Note: MIC values can vary depending on the specific strain and testing methodology.[16][17]
Experimental Protocols for Mechanism Validation
Validating the mechanism of action of an enzyme inhibitor involves a series of well-defined experiments.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[2][4][18][19] The rate of color formation is proportional to AChE activity.
Detailed Protocol:
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0).
-
AChE solution (e.g., from electric eel) in phosphate buffer.
-
15 mM Acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).[4]
-
3 mM DTNB in phosphate buffer (pH 8.0).[4]
-
Test inhibitor (1,2,4-triazole derivative) stock solution in DMSO, with serial dilutions in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add phosphate buffer, AChE solution, and either the inhibitor solution or buffer (for control).
-
Pre-incubate the plate (e.g., at 37°C for 15 minutes) to allow inhibitor-enzyme interaction.[4]
-
Initiate the reaction by adding ATCI and DTNB solutions to all wells.[4]
-
Immediately measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the reaction rate (change in absorbance per minute) from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
dot
Figure 2: Experimental workflow for the Ellman's assay.
CYP51 Inhibition Assay
This assay typically uses a reconstituted enzyme system to measure the inhibition of CYP51.
Principle: Recombinant CYP51 and its redox partner, cytochrome P450 reductase (CPR), are used to metabolize a substrate (e.g., lanosterol or a fluorescent probe like BOMCC). The inhibition is quantified by measuring the decrease in product formation.
Detailed Protocol (Fluorescence-based):
-
Reagent Preparation:
-
Assay Procedure (96-well black microplate):
-
Add buffer, CYP51, CPR, and varying concentrations of the test inhibitor to the wells.
-
Add the BOMCC substrate.
-
Initiate the reaction by adding the NADPH regenerating system.[6]
-
Immediately measure the increase in fluorescence at the appropriate excitation and emission wavelengths over a set period at 37°C.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Enzyme Kinetic Analysis
To determine the type of reversible inhibition (competitive, non-competitive, or uncompetitive), enzyme kinetics are studied by measuring the initial reaction velocity at various substrate and inhibitor concentrations.
Procedure:
-
Perform the enzyme assay as described above.
-
Vary the concentration of the substrate while keeping the inhibitor concentration constant (repeat for several inhibitor concentrations).
-
Plot the initial velocity (v) against the substrate concentration ([S]) to generate Michaelis-Menten plots.
-
Transform the data into a Lineweaver-Burk plot (1/v vs. 1/[S]) for a linear representation.
Interpretation of Lineweaver-Burk Plots:
-
Competitive Inhibition: Lines intersect on the y-axis (V_max is unchanged, apparent K_m increases).[5]
-
Non-competitive Inhibition: Lines intersect on the x-axis (V_max decreases, K_m is unchanged).[5]
-
Uncompetitive Inhibition: Lines are parallel (both V_max and K_m decrease).
dot
Figure 3: Binding relationships in different types of enzyme inhibition.
Conclusion
The validation of the mechanism of action for 1,2,4-triazole-based enzyme inhibitors is a multifaceted process that relies on robust biochemical assays and kinetic analysis. The data presented in this guide demonstrates the potent and often specific inhibitory activity of this class of compounds against a range of clinically relevant enzymes. By comparing their performance with alternative inhibitors and employing detailed experimental protocols, researchers can effectively characterize novel 1,2,4-triazole derivatives and advance their development as potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. Efficacy and safety of echinocandins versus triazoles for the prophylaxis and treatment of fungal infections: a meta-analysis of RCTs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. reviberoammicol.com [reviberoammicol.com]
- 16. researchgate.net [researchgate.net]
- 17. Echinocandin and triazole antifungal susceptibility profiles for clinical opportunistic yeast and mold isolates collected from 2010 to 2011: application of new CLSI clinical breakpoints and epidemiological cutoff values for characterization of geographic and temporal trends of antifungal resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-Methyl-1H-1,2,4-triazol-3-amine
For researchers, scientists, and drug development professionals, the diligent management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental compliance. This guide outlines the essential, step-by-step procedures for the proper disposal of 1-Methyl-1H-1,2,4-triazol-3-amine, treating it as a hazardous substance.
Immediate Safety and Handling Precautions:
Before commencing any disposal protocol, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a certified chemical fume hood. Based on available safety data, this compound is harmful if swallowed and can cause skin and serious eye irritation.[1]
Essential PPE includes:
-
Safety glasses or goggles and a face shield.
-
Chemically resistant gloves.
-
A protective lab coat.
Avoid the generation of dust and prevent contact with skin and eyes.[2] In the event of accidental exposure, adhere to standard first-aid measures and seek immediate medical attention.
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or deactivation of this compound at the laboratory scale. Therefore, attempting to treat this waste in the lab is not recommended.[3] The most appropriate and compliant procedure is to dispose of the chemical through a certified hazardous waste management program.[2][4]
-
Segregation: Keep this compound waste separate from other waste streams to prevent potentially hazardous reactions. Do not mix it with incompatible materials such as strong oxidizing agents or strong acids.[2][3]
-
Container Selection: Use a designated, compatible, and sealable waste container that is in good condition.[3] The container must be properly capped at all times, except when adding waste. If possible, use the original container, provided it is intact.
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[3]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from heat, sparks, and flame.[2]
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Summary of Disposal Parameters
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (Harmful, Irritant) | [1] |
| PPE | Safety glasses/goggles, chemical-resistant gloves, lab coat | [2][3] |
| Handling Location | Certified chemical fume hood | [3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides | [2] |
| Waste Container | Designated, compatible, and sealable | [3] |
| Disposal Method | Approved hazardous waste disposal plant/contractor | [2][4] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-Methyl-1H-1,2,4-triazol-3-amine
Essential Safety and Handling Guide for 1-Methyl-1H-1,2,4-triazol-3-amine
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral).
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
GHS Hazard Statements: H302, H315, H319, H335
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Skin Irritation | 2 |
| Eye Irritation | 2A |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
GHS data for this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and dust. |
| Skin Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber). Lab coat or chemical suit. | Prevents skin contact and irritation.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when dusts are generated or if ventilation is inadequate.[1][2] |
Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[3]
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Work in a well-ventilated area.[3]
-
Use a certified laboratory chemical fume hood for all operations.
-
Ensure safety showers and eyewash stations are readily accessible.
2. Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
-
Avoid contact with eyes, skin, and clothing.[3]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
3. Storage:
-
Keep the container tightly closed and in an upright position.
-
Store in a dry, cool, and well-ventilated place.[2]
-
Avoid overheating.
-
Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]
Disposal Plan: Step-by-Step Waste Management
1. Waste Segregation:
-
Collect waste this compound and any contaminated materials in a designated, compatible, and properly labeled hazardous waste container.
-
Do not mix with other waste streams to prevent hazardous reactions.
2. Container Management:
-
Use a sealable, non-reactive container. The original container is often a suitable choice if it is in good condition.
-
The container must be clearly labeled as "HAZARDOUS WASTE" and include the full chemical name.
-
Keep the waste container closed at all times except when adding waste.
3. Disposal Method:
-
This chemical must be disposed of as hazardous waste.[4] Do not dispose of it down the drain or in regular trash.[4]
-
Engage a licensed professional waste disposal service for incineration or other approved disposal methods.[3]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a poison center or doctor if you feel unwell.[2][5] |
In case of a spill, evacuate the area. Wear appropriate PPE and prevent the spill from entering drains. For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1] For major spills, contact emergency services.[1]
Visual Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


